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  • Product: Di-1-Indanylamine Hydrochloride
  • CAS: 113535-00-5

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Foundational

Di-1-Indanylamine Hydrochloride chemical properties and structure

An In-depth Technical Guide to 1-Aminoindane Hydrochloride: Chemical Properties, Structure, and Applications Foreword: On the Nomenclature of Di-1-Indanylamine Hydrochloride It is imperative for the scientific community...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Aminoindane Hydrochloride: Chemical Properties, Structure, and Applications

Foreword: On the Nomenclature of Di-1-Indanylamine Hydrochloride

It is imperative for the scientific community to address a point of potential confusion regarding the nomenclature of the topic at hand. This guide focuses on the chemical compound correctly identified as 1-Aminoindane Hydrochloride . The term "Di-1-Indanylamine Hydrochloride" suggests a secondary amine with two indanyl groups attached to the nitrogen atom. However, the vast body of scientific literature, chemical supplier catalogs, and regulatory documents points to the widespread use and significance of the primary amine, 1-Aminoindane, and its hydrochloride salt. Therefore, this document will provide a comprehensive technical overview of 1-Aminoindane Hydrochloride, the compound of significant interest in pharmaceutical development and research.

Introduction

1-Aminoindane Hydrochloride is a primary amine salt that has emerged as a cornerstone building block in modern medicinal chemistry. Its rigid, bicyclic indane scaffold provides a well-defined three-dimensional structure that is amenable to stereospecific functionalization, making it an invaluable intermediate in the synthesis of complex molecular targets. This guide, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the chemical properties, structural nuances, analytical methodologies, and critical applications of this versatile compound.

The significance of 1-Aminoindane Hydrochloride is most prominently highlighted by its role as a key precursor to several Active Pharmaceutical Ingredients (APIs). It is integral to the synthesis of Rasagiline, a potent and selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, and Indinavir, an HIV protease inhibitor that has been a crucial component of highly active antiretroviral therapy (HAART).[1][2][3] Beyond its utility in API synthesis, its derivatives are actively explored in neuroscience as ligands for biogenic amine transporters, underscoring its broader value as a research tool.[4]

This document will synthesize technical data with practical insights, providing not just protocols but the scientific rationale behind them, to empower professionals in leveraging the full potential of 1-Aminoindane Hydrochloride in their research and development endeavors.

Part 1: Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application. This section details the identity, physical characteristics, and structural features of 1-Aminoindane Hydrochloride.

Identification and Nomenclature

The compound is most commonly known as 1-Aminoindane Hydrochloride, but several synonyms are used across literature and commercial sources.

PropertyValue
CAS Number 70146-15-5[1][5][6]
Molecular Formula C₉H₁₁N·HCl or C₉H₁₂ClN[1][5][7]
Molecular Weight 169.65 g/mol [1][5][8]
IUPAC Name 2,3-dihydro-1H-inden-1-amine;hydrochloride[7][9]
Common Synonyms 1-Indanamine Hydrochloride, Indan-1-amine hydrochloride, 2,3-Dihydro-1H-inden-1-amine hydrochloride[2][5][8]
Free Base CAS Number 34698-41-4 (for 1-Aminoindan)[10][11]
Physical Properties

The physical properties of 1-Aminoindane Hydrochloride are characteristic of a small molecule amine salt. The conversion of the free base, 1-aminoindan, to its hydrochloride salt significantly alters its physical properties, most notably its solubility, which is a critical consideration in both synthesis and formulation.

PropertyValue / Description
Appearance White to off-white or faint beige crystalline solid.[1][5][8]
Melting Point 206-210 °C[1][7][12]
Solubility The free base is reported as insoluble in water.[10] As a hydrochloride salt, it exhibits significantly enhanced solubility in aqueous and polar protic solvents. This is a deliberate strategy in pharmaceutical chemistry to improve handling, reactivity in aqueous media, and bioavailability. A study on the structurally similar adamantanamine hydrochloride confirmed its high solubility in solvents like water and ethanol.[13]
pKa 9.21 (at 22 °C, for the conjugate acid of the free base).[10] This value indicates that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form.
Molecular Structure and Stereochemistry

The structure of 1-Aminoindane Hydrochloride features a chiral center at the C1 position of the indane ring, which is of paramount importance for its biological applications.

Caption: Chemical structure of 1-Aminoindane Hydrochloride.

The standard commercially available compound is a racemic mixture, meaning it contains an equal amount of the (R)- and (S)-enantiomers.[14] However, for many pharmaceutical applications, a single enantiomer is required to ensure stereospecific interaction with biological targets and to avoid potential off-target effects or reduced efficacy from the other enantiomer.

  • (R)-(-)-1-Aminoindan (CAS: 10277-74-4) is the key chiral intermediate for the synthesis of Rasagiline.[3][15]

  • (S)-(+)-1-Aminoindan (CAS: 61341-86-4) is a known metabolite of Rasagiline.[16]

The ability to resolve these enantiomers or synthesize them stereoselectively is a critical aspect of its industrial application.

Part 2: Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of 1-Aminoindane Hydrochloride. This section details its spectroscopic signature and provides validated protocols for its analysis.

Spectroscopic Profile
  • ¹H NMR Spectroscopy : The proton NMR spectrum of 1-aminoindan (the free base) would exhibit characteristic signals. The aromatic protons on the benzene ring would appear in the range of δ 7.1-7.4 ppm. The benzylic proton at the C1 position, adjacent to the amine, would be a distinct multiplet around δ 4.1-4.3 ppm. The aliphatic protons on the five-membered ring at C2 and C3 would appear as multiplets further upfield, typically between δ 1.8-3.0 ppm. The amine protons (NH₂) would present as a broad singlet. For the hydrochloride salt, shifts, particularly for the C1 proton and the amine protons (now NH₃⁺), are expected. Spectroscopic data is available for reference in databases like PubChem.[17]

  • ¹³C NMR Spectroscopy : The carbon spectrum would show four distinct signals for the aromatic carbons, with the two quaternary carbons (fused to the five-membered ring) appearing at different shifts. The C1 carbon bearing the amino group would be found around δ 55-60 ppm, while the aliphatic C2 and C3 carbons would be further upfield.[17]

  • Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions for the hydrochloride salt include strong, broad bands between 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺). Aromatic C-H stretching appears just above 3000 cm⁻¹, and aromatic C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region. The IR spectrum for the free base is available on the NIST Chemistry WebBook.[11]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the free base (1-aminoindan) typically shows a molecular ion peak (M⁺) at m/z = 133. The base peak is often observed at m/z = 116, corresponding to the loss of the amino group (·NH₂), resulting in a stable indanyl cation.[18] For LC-MS analysis using electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 134.2 would be the primary ion observed for the free base.

Analytical Methodologies

The choice of analytical method depends on the objective, whether it is for identity confirmation, purity assessment, or quantification in a complex matrix.

This protocol describes a general method for determining the purity of a 1-Aminoindane Hydrochloride sample. The primary amine can cause peak tailing on standard silica-based columns; therefore, a column with end-capping or a mobile phase modifier is recommended.

Objective: To separate and quantify impurities in a bulk sample of 1-Aminoindane Hydrochloride.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve 10 mg of 1-Aminoindane Hydrochloride reference standard and sample in 10 mL of mobile phase to create 1 mg/mL solutions.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio. The acidic pH ensures the amine is protonated and improves peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard to determine the retention time and peak area.

    • Inject the sample. Identify the main peak corresponding to 1-Aminoindane.

    • Calculate the purity by area percent, where % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Causality: The use of a buffered, acidic mobile phase is critical. It protonates the primary amine, minimizing undesirable interactions with residual silanol groups on the column packing, thereby preventing peak tailing and ensuring symmetric, quantifiable peaks.

This workflow is the gold standard for quantifying low concentrations of a drug or metabolite in complex matrices like plasma or urine, offering exceptional sensitivity and selectivity.

Objective: To accurately quantify 1-Aminoindane in a rat plasma sample.

Start 1. Sample Collection (Rat Plasma) Spike 2. Internal Standard Spiking (Add 1-Aminoindane-d9 HCl) Start->Spike Prepare 3. Sample Preparation (Protein Precipitation with Acetonitrile) Spike->Prepare Centrifuge 4. Centrifugation (10,000 x g, 10 min) Prepare->Centrifuge Extract 5. Supernatant Transfer & Evaporation Centrifuge->Extract Reconstitute 6. Reconstitution (in Mobile Phase) Extract->Reconstitute Inject 7. LC-MS/MS Injection Reconstitute->Inject End 8. Data Analysis (Quantification via Calibration Curve) Inject->End

Caption: Workflow for LC-MS/MS quantification.

Methodology:

  • Internal Standard (IS) Spiking: To a 50 µL plasma sample, add 10 µL of a known concentration of deuterium-labeled 1-Aminoindane Hydrochloride (e.g., 1-Aminoindane-d9 HCl).[19] The IS is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for highly accurate correction.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Extraction and Concentration: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC: Use a fast-gradient UPLC system with a C18 column to achieve rapid separation.

    • MS/MS: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Analyte Transition: For 1-Aminoindane, monitor the transition from the precursor ion ([M+H]⁺, m/z 134.2) to a specific product ion (e.g., m/z 117.1, from loss of NH₃).

      • IS Transition: Monitor the corresponding mass-shifted transition for the deuterated standard.

  • Quantification: Construct a calibration curve by analyzing samples with known concentrations of the analyte and a fixed concentration of the IS. Determine the concentration in the unknown sample by comparing its analyte/IS peak area ratio to the calibration curve.

Part 3: Synthesis and Chemical Reactivity

The synthesis of 1-Aminoindane Hydrochloride is well-established, with common pathways starting from the corresponding ketone, 1-indanone.

Common Synthetic Pathways

A prevalent and scalable method involves the conversion of 1-indanone to its oxime, followed by chemical reduction.

Indanone 1-Indanone Oxime 1-Indanone Oxime Indanone->Oxime Step 1: Oximation Reagent1 Hydroxylamine (NH2OH·HCl) Base (e.g., K2CO3) Reagent1->Oxime Amine 1-Aminoindan (Free Base) Oxime->Amine Step 2: Reduction Reagent2 Reduction (e.g., Catalytic Hydrogenation, Pd/C) Reagent2->Amine Salt 1-Aminoindane Hydrochloride Amine->Salt Step 3: Salt Formation Reagent3 HCl Reagent3->Salt

Caption: Synthesis from 1-Indanone via the oxime intermediate.

Process Description:

  • Oximation: 1-Indanone is reacted with hydroxylamine hydrochloride in the presence of a base. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon of the ketone, ultimately forming the oxime with the elimination of water.[20]

  • Reduction: The C=N double bond of the oxime is reduced to a C-N single bond. Catalytic hydrogenation using a catalyst like Palladium on Carbon (Pd/C) is a common and clean method.[20] This step yields the racemic primary amine, 1-aminoindan.

  • Salt Formation: The resulting free base is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrochloric acid to precipitate the stable, crystalline 1-Aminoindane Hydrochloride salt.

An alternative route is the direct reductive amination of 1-indanone, where the ketone is reacted with an ammonia source and a reducing agent (like sodium cyanoborohydride) in a one-pot reaction to form the amine directly.[20]

Key Chemical Reactions

The primary amine functionality of 1-Aminoindane is the site of its key chemical transformations.

  • N-Alkylation: The nitrogen is nucleophilic and can be readily alkylated. A notable example is the synthesis of Rasagiline, which involves the N-propargylation of (R)-1-Aminoindan using propargyl chloride or a related propargylating agent.[21]

  • N-Acylation: The amine reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction can also be used as a protecting group strategy during multi-step syntheses.

Part 4: Applications in Research and Drug Development

The utility of 1-Aminoindane Hydrochloride spans from being a fundamental component in large-scale API manufacturing to a valuable scaffold in exploratory drug discovery.

Precursor for Active Pharmaceutical Ingredients (APIs)
  • Rasagiline (Azilect®): This irreversible MAO-B inhibitor is used to treat the symptoms of Parkinson's disease. The synthesis is stereospecific and relies on (R)-1-Aminoindan as the chiral starting material to ensure the formation of the correct, biologically active enantiomer.[1][3]

  • Indinavir (Crixivan®): This HIV protease inhibitor is a more complex molecule, but its synthesis utilizes an aminoindan-derived core. It demonstrates the versatility of the indane scaffold in constructing peptido-mimetic structures.[2][3]

Tool Compound in Pharmacological Research

The rigid structure of the indane ring system makes it an attractive scaffold for structure-activity relationship (SAR) studies. By modifying the substitution pattern on the aromatic ring or the amine, researchers can fine-tune the pharmacological properties of the resulting molecules. A study published in the Journal of Medicinal Chemistry described the synthesis of a series of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for dopamine, serotonin, and norepinephrine transporters, highlighting its use in developing potential treatments for stimulant abuse.[4] Furthermore, early research noted that 1-Aminoindane Hydrochloride itself was found to reduce appetite and motor activity in rats, suggesting intrinsic central nervous system activity.[1]

Conclusion

1-Aminoindane Hydrochloride is more than a simple chemical intermediate; it is a versatile and enabling molecule that has had a significant impact on medicinal chemistry and pharmaceutical development. Its well-defined structure, combined with its crucial chirality, has made it indispensable for the synthesis of life-changing medications for conditions such as Parkinson's disease and HIV/AIDS. The straightforward synthesis, stable crystalline nature, and well-characterized analytical profile ensure its reliable use in both laboratory-scale research and industrial-scale manufacturing. As drug discovery continues to demand novel scaffolds and chiral building blocks, the applications of 1-Aminoindane Hydrochloride and its derivatives are poised to expand, cementing its status as a key compound in the pharmacopeia of synthetic chemistry.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • ChemicalBook. (2026). 1-Aminoindan | 34698-41-4.
  • CymitQuimica. (n.d.). 1-Aminoindane hydrochloride.
  • NIST. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook.
  • MedChemExpress. (n.d.). 1-Indanamine-d9 hydrochloride (1-Aminoindan-d9 hydrochloride).
  • PubChem. (n.d.). (+-)-1-Aminoindan. National Institutes of Health.
  • precisionFDA. (n.d.). 1-AMINOINDANE HYDROCHLORIDE.
  • Sigma-Aldrich. (n.d.). 1-Aminoindane hydrochloride | 70146-15-5.
  • ChemicalBook. (n.d.). 1-AMINOINDANE HYDROCHLORIDE CAS#: 70146-15-5.
  • Pharmaffiliates. (n.d.). CAS No : 70146-15-5 | Product Name : 1-Aminoindane Hydrochloride.
  • LGC Standards. (n.d.). 1-Aminoindane Hydrochloride.
  • Fluorochem. (n.d.). 1-Aminoindane hydrochloride.
  • LGC Standards. (n.d.). Indan-1-amine Hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). (R)-1-Aminoindane-d3 Hydrochloride.
  • Reddy, K. T., et al. (2011). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 3(4), 110-115.
  • LGC Standards. (n.d.). 1-Aminoindane Hydrochloride. (Product page with API family information).
  • NIST. (n.d.). 1-Aminoindan. NIST Chemistry WebBook.
  • Google Patents. (n.d.). US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
  • Abe, N., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2575-2586.
  • Zhang, L., et al. (2015). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 32(4), 955-961.
  • NIST. (n.d.). 1-Aminoindan Mass Spectrum. NIST Chemistry WebBook.
  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 1-Aminoindane hydrochloride Industrial Grade.
  • PubChem. (n.d.). (R)-(-)-1-Aminoindan. National Institutes of Health.
  • SENOVA PHARMA. (n.d.). 1-Aminoindan 61341-86-4 In Medicine.

Sources

Exploratory

1-Aminoindane Hydrochloride: Synthesis Mechanisms, Protocols, and Pharmaceutical Applications

Executive Summary 1-Aminoindane (1-AI) and its hydrochloride salt represent a privileged bicyclic scaffold in modern medicinal chemistry. Most notably, the chiral (R)-enantiomer of 1-aminoindane is the essential precurso...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminoindane (1-AI) and its hydrochloride salt represent a privileged bicyclic scaffold in modern medicinal chemistry. Most notably, the chiral (R)-enantiomer of 1-aminoindane is the essential precursor for Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor utilized in the treatment of Parkinson's disease[1]. In both industrial scale-up and laboratory synthesis, 1-AI is predominantly isolated as a hydrochloride salt (1-AI·HCl) . This technical guide deconstructs the mechanistic pathways of its synthesis, the causality behind experimental choices, and the self-validating protocols used to achieve high-purity isolation.

Mechanistic Pathways for 1-Aminoindane Synthesis

The construction of the 1-aminoindane core fundamentally requires the conversion of the ketone group of 1-indanone into a primary amine. This transformation must overcome the thermodynamic stability of the carbonyl group while avoiding over-alkylation (the formation of secondary or tertiary amines).

Direct Reductive Amination (The Imine Pathway)

The most streamlined and industrially relevant approach is the one-pot reductive amination of 1-indanone[2].

  • Nucleophilic Condensation : 1-Indanone is reacted with an excess of an amine donor, typically ammonium acetate ( NH4​OAc ), in a mildly acidic solvent system. The acid acts as a catalyst, protonating the carbonyl oxygen to increase its electrophilicity. Ammonia attacks the carbonyl carbon, followed by the elimination of a water molecule to form a transient imine (or iminium ion) intermediate[2].

  • Chemoselective Hydride Transfer : A reducing agent is introduced to convert the imine to the primary amine. Sodium cyanoborohydride ( NaBH3​CN ) is specifically chosen over standard sodium borohydride ( NaBH4​ ) because NaBH3​CN is stable at the slightly acidic pH required for imine formation (pH 6-7). More importantly, NaBH3​CN selectively reduces the protonated iminium ion without prematurely reducing the unreacted 1-indanone ketone back into an alcohol[3][4].

The Oxime Reduction Route

When direct reductive amination yields are suboptimal due to steric hindrance or excessive secondary amine byproducts, the stepwise oxime route is employed[5][6].

  • 1-Indanone is treated with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and a base to yield the highly stable 1-indanone oxime.

  • The oxime is subsequently reduced to the primary amine via catalytic hydrogenation (e.g., using Raney Nickel under 3.5 bar of H2​ at 42 °C) or using Zinc in acetic acid[5][6]. This isolates the intermediate, ensuring higher overall purity.

G Indanone 1-Indanone Imine Imine / Iminium Intermediate Indanone->Imine Condensation Amine Amine Donor (NH4OAc) Amine->Imine FreeBase 1-Aminoindane (Free Base) Imine->FreeBase Reduction Reduction Hydride Source (NaBH3CN) Reduction->FreeBase Salt 1-Aminoindane HCl (Stable Salt) FreeBase->Salt Protonation HCl Anhydrous HCl (Ether) HCl->Salt

Mechanistic pathway from 1-indanone to 1-aminoindane hydrochloride.

The Causality of Hydrochloride Salt Formation

Isolating the free base of 1-aminoindane directly from the reaction mixture often yields an impure, easily oxidized oil. Converting it to the hydrochloride salt is not merely a formatting step; it is a self-validating purification mechanism [7][8].

  • Protonation Mechanism : When anhydrous hydrogen chloride (HCl) gas or an HCl/ether solution is introduced to the organic extract containing the 1-AI free base, the primary amine nitrogen utilizes its lone pair to abstract a proton, forming the 1-aminoindan-1-aminium cation[7].

  • Phase Separation & Purification : The resulting 1-AI·HCl salt forms a highly polar ionic lattice. Because this ionic salt is completely insoluble in non-polar solvents (like diethyl ether or cold dichloromethane), it rapidly precipitates out of the solution as a dense white crystalline solid[8].

  • Self-Validation : This precipitation visually confirms the presence of the basic amine. Crucially, unreacted 1-indanone, neutral byproducts, and organic-soluble impurities remain dissolved in the mother liquor. Simple filtration yields high-purity 1-AI·HCl without the need for resource-intensive column chromatography[8].

Quantitative Comparison of Synthetic Routes

The choice of synthetic route heavily impacts the yield, purity, and scalability of 1-aminoindane production. The table below summarizes the operational metrics of the primary pathways.

Synthetic PathwayKey IntermediateReducing Agent / CatalystTypical YieldMechanistic Advantage
Direct Reductive Amination Imine / Iminium NaBH3​CN or NaBH4​ 75% - 85%One-pot efficiency; rapid conversion; low operational complexity.
Oxime Reduction 1-Indanone OximeRaney Ni / H2​ (3.5 bar)85% - 92%Avoids over-alkylation; utilizes a highly stable, isolable intermediate.
Azide Reduction 1-AzidoindanePd/C / H2​ 80% - 90%Excellent stereocontrol when starting from chiral alcohols via Mitsunobu.
Biocatalytic Transamination None (Direct) ω -Transaminase>90%Direct enantioselective synthesis (>99% ee); aligns with green chemistry.

Experimental Protocols

The following methodologies detail the end-to-end synthesis and isolation of 1-aminoindane hydrochloride, designed to ensure high yield and purity.

Protocol A: One-Pot Reductive Amination of 1-Indanone
  • Reaction Setup : In a flame-dried round-bottom flask, dissolve 1-indanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 30 minutes to facilitate the thermodynamic equilibrium of imine formation[2].

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) in small portions to control the exothermic hydride transfer and prevent solvent boil-off[3][4].

  • Completion : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. Monitor the consumption of the starting ketone via TLC (Hexanes/EtOAc).

  • Quenching & Extraction : Quench the reaction carefully with 1M NaOH to neutralize the acidic medium and ensure the newly formed amine is entirely in its free base form. Extract the aqueous layer three times with dichloromethane (DCM)[2].

Protocol B: Precipitation of 1-Aminoindane Hydrochloride
  • Solvent Exchange : Dry the combined DCM extracts over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-aminoindane free base as a pale oil[7].

  • Protonation : Dissolve the crude oil in a minimal volume of anhydrous diethyl ether. Place the flask in an ice bath (0 °C).

  • Precipitation : Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether. A dense, white precipitate of 1-aminoindane hydrochloride will immediately crash out of the solution[7].

  • Isolation : Vacuum filter the suspension using a Büchner funnel. Wash the filter cake generously with cold anhydrous ether to strip away residual unreacted ketone and organic impurities.

  • Drying : Dry the resulting crystals under high vacuum at 40 °C to afford pure 1-aminoindane hydrochloride.

Workflow S1 1. Condensation (Imine Formation) S2 2. Reduction (Hydride Transfer) S1->S2 S3 3. Extraction (Free Base in DCM) S2->S3 S4 4. Protonation (Add HCl/Ether) S3->S4 S5 5. Isolation (Filter & Dry) S4->S5

Step-by-step experimental workflow for synthesizing 1-aminoindane hydrochloride.

Downstream Application: Chiral Resolution

For pharmaceutical applications such as the synthesis of Rasagiline, the racemic 1-AI·HCl must be resolved into its enantiomers. The salt is typically neutralized back to the free base using aqueous NaOH, extracted, and then treated with a chiral resolving agent such as L-(+)-tartaric acid or L-(+)-O-acetylmandelic acid to form separable diastereomeric salts[8][9]. Alternatively, modern biocatalytic dynamic kinetic resolution using lipases (e.g., Candida antarctica lipase B) offers a highly enantioselective pathway (>99% ee) directly from the racemic mixture[4][8].

Sources

Foundational

(R)-1-Aminoindane as a Chiral Building Block in Pharmacology: Synthesis, Mechanisms, and Applications

Executive Summary In the landscape of neuropharmacology and asymmetric drug design, (R)-1-Aminoindane ((R)-1-AI) has emerged as a privileged chiral scaffold. Recognized primarily as the major active metabolite of the ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and asymmetric drug design, (R)-1-Aminoindane ((R)-1-AI) has emerged as a privileged chiral scaffold. Recognized primarily as the major active metabolite of the anti-parkinsonian drug rasagiline (Azilect)[1], (R)-1-AI presents a unique pharmacological profile. Unlike the metabolites of older monoamine oxidase (MAO) inhibitors like selegiline—which degrade into neurotoxic and psychostimulant amphetamines—(R)-1-AI is completely devoid of amphetamine-like activity[1].

This technical guide explores the dual identity of (R)-1-Aminoindane: first, as an intrinsic [1] capable of modulating catecholaminergic transmission, and second, as a critical chiral building block whose enantiopure synthesis dictates the commercial viability of advanced neurotherapeutics.

Pharmacological Profile & Mechanistic Causality

Divergence from Amphetamine-like Psychostimulants

The positional isomerism of the aminoindane ring fundamentally dictates its interaction with monoamine transporters. While 2-aminoindane acts as a moderate dopamine reuptake inhibitor (IC50 = 3.3 μM) and induces psychostimulant effects (increasing locomotor activity by +49%), 1-aminoindane binds to the dopamine transporter 300-fold less potently (IC50 ≈ 1 mM)[1]. Consequently, (R)-1-AI suppresses rather than stimulates locomotor activity (-69%), ensuring that drugs derived from this building block do not induce amphetamine-like addiction or cardiovascular stress[1].

Intrinsic Neuroprotection and Apoptosis Inhibition

Rasagiline is an irreversible, mechanism-based inhibitor of MAO-B[2]. However, its disease-modifying effects in Parkinson's disease models are heavily supported by its primary metabolite, (R)-1-AI[3]. Despite lacking significant MAO-B inhibitory activity itself, (R)-1-AI directly promotes neuronal survival[1].

Mechanistically, (R)-1-AI stabilizes the mitochondrial membrane potential. This stabilization upregulates anti-apoptotic proteins of the Bcl-2 family, which in turn prevents the release of cytochrome c into the cytosol, effectively halting the caspase-driven apoptotic cascade[3],[2].

G A (R)-1-Aminoindane B Mitochondrial Membrane Stabilization A->B Direct Binding C Bcl-2 Family Upregulation B->C Transcriptional Modulation D Block Cytochrome c Release C->D Membrane Integrity E Apoptosis Inhibition (Neuroprotection) D->E Caspase Inhibition

Caption: Neuroprotective signaling pathway of (R)-1-Aminoindane.

Quantitative Pharmacodynamic Comparison

To contextualize the structure-activity relationship (SAR), the following table summarizes the pharmacodynamic divergence between aminoindane derivatives.

Table 1: Pharmacodynamic Comparison of Aminoindane Derivatives

CompoundMAO-B InhibitionDopamine Reuptake Inhibition (IC50)Locomotor ActivityNeuroprotective Efficacy
(R)-1-Aminoindane Weak / None~1 mM (Very Weak)Suppressed (-69%)High (Apoptosis Inhibition)
2-Aminoindane None3.3 μM (Moderate)Increased (+49%)None
Rasagiline Irreversible, PotentNoneNeutralHigh (Parent Drug)

Chemical Synthesis & Chiral Resolution Strategies

The synthesis of rasagiline and its analogues mandates the use of enantiomerically pure (R)-1-Aminoindane. Because traditional synthesis yields a racemic mixture, advanced chiral resolution techniques are required.

Classical Diastereomeric Resolution

The industry standard for resolving racemic 1-aminoindane involves the formation of diastereomeric salts using chiral acids. Historically, L-malic acid was used; however, it required up to four successive recrystallizations, resulting in severe yield attrition[4]. Modern protocols utilize N-acetyl-L-glutamic acid . This resolving agent forms a highly crystalline diastereomeric salt specifically with the (R)-enantiomer, achieving an enantiomeric excess (ee) of >98% in a single crystallization step when initiated within a precise thermal window (35°C–45°C)[4].

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Classical resolution is inherently limited to a 50% theoretical yield unless the unwanted (S)-enantiomer is recycled[5]. To achieve 100% theoretical atom economy, Dynamic Kinetic Resolution (DKR) is employed. This one-pot process utilizes a dual-catalyst system: a Palladium (Pd) catalyst continuously racemizes the unreacted (S)-1-aminoindane, while a highly selective enzyme (e.g., Candida antarctica lipase B, CAL-B) exclusively acylates the (R)-enantiomer[6].

G R (R)-1-Aminoindane S (S)-1-Aminoindane R->S Fast Equilibrium via Pd A (R)-Amide Product R->A Selective Acylation S->A No Reaction E CAL-B Lipase + Acyl Donor E->A P Pd/BaSO4 Catalyst (Racemization) P->R P->S

Caption: Mechanism of Chemoenzymatic Dynamic Kinetic Resolution for 1-Aminoindane.

Table 2: Comparison of Chiral Resolution Strategies for (R)-1-Aminoindane

StrategyReagents / CatalystsMax Theoretical YieldAdvantagesDisadvantages
Classical Resolution N-acetyl-L-glutamic acid50% (without recycling)Highly scalable, simple equipment, high ee (>98%)50% material loss; requires secondary racemization step
Dynamic Kinetic Resolution CAL-B Lipase, Pd/BaSO4100%High atom economy, one-pot continuous processComplex catalyst optimization, potential enzyme deactivation

Self-Validating Experimental Protocols

The following methodologies detail the critical workflows for isolating (R)-1-Aminoindane and converting it into a pharmacological API. Each protocol is designed with embedded In-Process Controls (IPCs) to ensure self-validation.

Protocol 1: Fractional Crystallization of (R)-1-Aminoindane

Causality Check: Initiating crystallization at exactly 35°C–45°C is critical. Lower temperatures cause the unwanted (S)-diastereomer to co-precipitate, while higher temperatures degrade the yield[4].

  • Salt Formation: Dissolve racemic 1-aminoindane (1.0 eq) and N-acetyl-L-glutamic acid (1.0 eq) in a methanol/water solvent system.

  • Thermal Conditioning: Heat the reactor to 60°C to ensure complete dissolution. Gradually cool the mixture to a precise window of 35°C–45°C.

  • Nucleation: Seed the solution with 0.5–2 wt% of pure (R)-1-aminoindane N-acetyl-L-glutamate to induce controlled, uniform nucleation[4].

  • Isolation & IPC: Filter the resulting precipitate. Validation: Analyze the wet cake via chiral HPLC. Proceed only if ee > 98%.

  • Neutralization: Treat the resolved salt with aqueous NaOH to break the diastereomeric bond. Extract with dichloromethane to recover enantiopure (R)-1-aminoindane as a free base.

Protocol 2: Alkylation of (R)-1-Aminoindane to Rasagiline

Causality Check: Historically, was used for this alkylation. However, chloride ions facilitate the formation of 2-chloro-allyl-aminoindane (2-Cl-AAI), a highly genotoxic impurity. By substituting the alkylating agent with propargyl methanesulfonate, the reaction proceeds under milder conditions, completely avoiding 2-Cl-AAI formation and simplifying downstream purification[7].

  • Preparation: Charge a dry reactor with enantiopure (R)-1-aminoindane (1.0 eq) and anhydrous acetonitrile. Validation: Ensure moisture content is <0.1% via Karl Fischer titration to prevent hydrolysis of the sulfonate ester.

  • Alkylation: Add propargyl methanesulfonate (1.1 eq) and potassium carbonate (1.5 eq). Maintain the reaction temperature between 0°C and 25°C. Causality: Strict temperature control prevents over-alkylation into tertiary amines[7].

  • Reaction Monitoring: Stir for 1–5 hours. IPC: Monitor the reaction via HPLC until residual (R)-1-aminoindane is <0.5%.

  • Workup: Concentrate the mixture under reduced pressure, extract with dichloromethane, and wash with deionized water.

  • Salification: Add methanesulfonic acid in isopropanol to the organic layer. Cool, filter, and dry the precipitate to yield Rasagiline mesylate with >99% purity[7].

G N1 Racemic 1-Aminoindane N2 Chiral Resolution (N-acetyl-L-glutamic acid) N1->N2 N3 (R)-1-Aminoindane (Enantiopure) N2->N3 Crystallization N4 (S)-1-Aminoindane (Mother Liquor) N2->N4 Filtration N6 Alkylation (Propargyl methanesulfonate) N3->N6 Base / Acetonitrile N5 Racemization (Pd Catalyst) N4->N5 Recycling N5->N1 Heat / H2 N7 Rasagiline (MAO-B Inhibitor) N6->N7 Yield > 99% Purity

Caption: Workflow for the asymmetric synthesis of Rasagiline from racemic 1-Aminoindane.

References

  • Wikipedia Contributors. "(R)-1-Aminoindane." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zupancic, B., et al. "Process for the racemization of enantiomerically enriched 1-aminoindane." European Patent Office (EP3247697B1).
  • "Preparation method of rasagiline and analogue thereof." China National Intellectual Property Administration (CN103804200A).
  • Finberg, J. P., et al. "Pharmacology and neuroprotective properties of rasagiline." Journal of Neural Transmission. URL:[Link]

  • Zupancic, B., et al. "PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN." European Patent Office (EP3068746A1).
  • Bar-Am, O., et al. "The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline." Journal of Neurochemistry. URL:[Link]

  • Wikipedia Contributors. "1-Aminoindane." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Vianello, R., et al. "Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study." International Journal of Molecular Sciences (MDPI). URL:[Link]

  • "Preparation of (R)-1-Aminoindan by Dynamic Kinetic Resolution." ResearchGate. URL:[Link]

Sources

Exploratory

Neuroprotective Properties of 1-Aminoindane Derivatives: Mechanisms, Pathways, and Experimental Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The therapeutic landscape for neurodegenerative disorders ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The therapeutic landscape for neurodegenerative disorders has historically focused on symptom management. However, the development of 1-aminoindane derivatives—most notably Rasagiline and the multimodal agent Ladostigil —has driven a paradigm shift toward disease modification and neuroprotection[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular causality behind 1-aminoindane-mediated neuroprotection. We will explore the intracellular signaling cascades driven by the propargyl moiety, analyze comparative pharmacological data, and provide self-validating in vitro methodologies designed to rigorously test these pathways in your own laboratory.

Mechanistic Pillars of 1-Aminoindane Neuroprotection

While rasagiline is clinically recognized as a potent, irreversible monoamine oxidase B (MAO-B) inhibitor[2], its neuroprotective efficacy is largely independent of MAO-B inhibition. Instead, the neurorescue properties are intrinsically linked to its propargyl moiety and its major active metabolite, 1-(R)-aminoindan [3],[4].

PKC and MAPK Signaling Cascades

The fundamental mechanism of 1-aminoindane neuroprotection begins at the cell membrane. The propargyl moiety rapidly stimulates the phosphorylation and activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways[5],[6]. This kinase activation acts as a master switch for downstream survival genes.

Mitochondrial Stabilization via the Bcl-2 Rheostat

Mitochondria are the central executioners of cellular apoptosis. Following PKC activation, 1-aminoindanes modulate the Bcl-2 family of proteins, which govern the integrity of the outer mitochondrial membrane[7].

  • Upregulation: Anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w are significantly induced[5].

  • Downregulation: Pro-apoptotic executioners, including Bax and Bad, are suppressed[8].

By shifting the Bax/Bcl-2 rheostat toward survival, these compounds prevent the opening of the Mitochondrial Permeability Transition pore (MPTp). This stabilization prevents the collapse of the mitochondrial membrane potential ( ΔΨm​ ) and halts the catastrophic release of cytochrome c and subsequent caspase-3 cleavage[7].

Non-Amyloidogenic APP Processing

In the context of Alzheimer's disease models, the PKC/MAPK activation induced by 1-aminoindanes drives the α -secretase-mediated cleavage of the Amyloid Precursor Protein (APP)[1]. This non-amyloidogenic processing prevents the formation of toxic A β plaques and releases soluble APP α (sAPP α ), a potent neurotrophic factor[8].

Pathway Propargyl Propargyl Moiety (1-Aminoindane) PKC PKC / MAPK Activation Propargyl->PKC Bcl2 Bcl-2 / Bcl-xL Upregulation PKC->Bcl2 Bax Bax / Bad Downregulation PKC->Bax MPTp MPTp Stabilization Bcl2->MPTp Bax->MPTp CytoC Cytochrome c Release MPTp->CytoC Survival Neuronal Survival CytoC->Survival

Fig 1: PKC/MAPK-dependent anti-apoptotic signaling pathway of 1-aminoindanes.

Multimodal Innovation: The Case of Ladostigil

Drug development has evolved to target multiple neurodegenerative pathologies simultaneously. Ladostigil (TV3326) is a rationally designed multimodal drug that fuses the MAO-B inhibitory and neuroprotective propargyl moiety of rasagiline with the cholinesterase (ChE) inhibitory carbamate moiety of rivastigmine[6].

Beyond the baseline 1-aminoindane effects, ladostigil exhibits profound antioxidant and anti-inflammatory properties:

  • Oxidative Stress Mitigation: Ladostigil significantly elevates the mRNA transcription of intrinsic antioxidant enzymes, including Catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), and Peroxiredoxin 1 (Prx 1)[9].

  • Microglial Deactivation: In inflammatory models, ladostigil prevents the nuclear translocation of NF- κ B, thereby suppressing the release of neurotoxic pro-inflammatory cytokines like TNF α and IL-1 β [10].

Quantitative Data Summary

The following table synthesizes the comparative pharmacological profiles of key 1-aminoindane derivatives to aid researchers in compound selection for specific assay designs.

CompoundPrimary Target(s)Key MetaboliteCore Neuroprotective MechanismClinical / Preclinical Focus
Rasagiline MAO-B (Irreversible)1-(R)-aminoindanPKC/MAPK activation, Bcl-2 induction, MPTp stabilizationParkinson's Disease
1-(R)-aminoindan Weak MAO-BN/AEnhances dopaminergic transmission, intrinsic neuroprotectionActive Metabolite
Ladostigil MAO-A/B, AChE, BuChEHydroxy-1-(R)-aminoindanAPP processing, NF- κ B inhibition, antioxidant enzyme inductionAlzheimer's / Lewy Body Dementia

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, protocols must be designed as self-validating systems . The following in vitro methodology is engineered to evaluate the neuroprotective efficacy of 1-aminoindanes while simultaneously proving the causality of the PKC pathway.

Protocol: In Vitro Assessment of PKC-Dependent Neuroprotection

Cell Model: SH-SY5Y Human Neuroblastoma Cells. Causality: SH-SY5Y cells are utilized because they express human-specific dopaminergic markers and intact apoptotic machinery, providing a highly translatable model for neurodegenerative screening.

Step 1: Cell Seeding and Stabilization

  • Seed SH-SY5Y cells at a density of 2×104 cells per well in a 96-well plate using DMEM supplemented with 10% FBS[11]. Allow 24 hours for adherence and stabilization.

Step 2: PKC Inhibition (The Self-Validation Arm)

  • To definitively prove that survival is mediated by the PKC pathway, introduce a negative control to break the signaling chain. Pre-incubate a subset of wells with GF109203X (2.5 µM) , a highly selective PKC inhibitor, for 30 minutes prior to drug treatment[5].

  • Causality: If the 1-aminoindane fails to rescue the cells in the presence of GF109203X, the protocol self-validates the PKC-dependent mechanism.

Step 3: Drug Pre-treatment

  • Add Ladostigil or Rasagiline (0.1 - 10 µM) to the culture medium 2 hours prior to the oxidative insult[11].

  • Causality: Concurrent administration of the drug and the stressor fails to produce a robust biological rescue. A 2-hour pre-incubation is mandatory to allow for the transcriptional upregulation and translation of antioxidant enzymes (e.g., NQO1, Catalase) and anti-apoptotic proteins[11].

Step 4: Insult Application

  • Induce oxidative stress by adding H2​O2​ (e.g., 100-200 µM) or initiate apoptosis via complete serum deprivation[5],[9]. Incubate for 24 hours.

Step 5: Viability and Molecular Assays

  • Viability: Assess cell survival using an MTT or CellTiter-Glo assay.

  • Molecular Validation: Lyse cells and perform Western blotting. Probe for p-PKC (activation marker), Bcl-2, and Bax to confirm the shifting of the apoptotic rheostat[5].

Workflow Seed 1. Seed SH-SY5Y Inhibitor 2. GF109203X (PKC Inhibitor) Seed->Inhibitor Control Arm Drug 3. Pre-treat (1-Aminoindane) Seed->Drug Test Arm Inhibitor->Drug Insult 4. H2O2 / Serum Deprivation Drug->Insult Assay 5. Viability & Western Blot Insult->Assay

Fig 2: Self-validating in vitro workflow for PKC-dependent neuroprotection.

Conclusion

The 1-aminoindane scaffold represents a masterclass in rational drug design. By decoupling symptomatic relief (MAO-B inhibition) from structural neuroprotection (propargyl-mediated PKC/MAPK activation), researchers have unlocked pathways capable of stabilizing mitochondrial integrity and halting apoptosis. As demonstrated by the multimodal capabilities of ladostigil, leveraging these core mechanisms alongside targeted enzymatic inhibition provides a robust blueprint for the next generation of disease-modifying therapeutics in neurodegeneration.

References

  • Rasagiline retards apoptosis via multiple protection mechanisms rasagiline.com
  • Rasagiline - Wikipedia wikipedia.org
  • The essentiality of Bcl-2, PKC and proteasome-ubiquitin complex activations in the neuroprotective-antiapoptotic action of the anti-Parkinson drug, rasagiline nih.gov
  • Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC p
  • The neuroprotective mechanism of 1-(R)
  • Ladostigil attenuates the oxidative and ER stress in human neuroblast-like SH-SY5Y cells biorxiv.org
  • Rasagiline: New Treatment for Parkinson's Disease medscape.com
  • Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells mdpi.com
  • Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives researchg
  • The neuroprotective effect of ladostigil against hydrogen peroxide-medi
  • The neuroprotective mechanism of action of the multimodal drug ladostigil nih.gov

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-Indanylamine Hydrochloride in Organic Solvents

A Note on Nomenclature: This guide focuses on the solubility of 1-Indanylamine Hydrochloride. The initial query for "Di-1-Indanylamine Hydrochloride" did not yield specific public data, suggesting it may be a less common...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: This guide focuses on the solubility of 1-Indanylamine Hydrochloride. The initial query for "Di-1-Indanylamine Hydrochloride" did not yield specific public data, suggesting it may be a less common derivative or a potential misnomer. Given the available scientific literature and chemical databases, this guide will address the solubility of the well-documented and structurally related 1-Indanylamine Hydrochloride, providing a foundational understanding for researchers in the field.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs many aspects of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility of 1-Indanylamine Hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] We will delve into the theoretical underpinnings of its solubility, present qualitative solubility data, and provide detailed, field-proven experimental protocols for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this important compound.

Introduction to 1-Indanylamine Hydrochloride

1-Indanylamine, also known as 1-aminoindane, is a primary amine derivative of indane.[3][4] It is a chiral compound, existing as (R) and (S) enantiomers.[3][4] The hydrochloride salt of 1-indanylamine is a common form used in pharmaceutical manufacturing due to its increased stability and ease of handling compared to the free base. The (R)-enantiomer of 1-aminoindan is a known active metabolite of rasagiline, a drug used in the treatment of Parkinson's disease.[3][4]

The molecular structure of 1-Indanylamine Hydrochloride, with its rigid bicyclic system and the presence of both a hydrophobic indane core and a hydrophilic amine hydrochloride group, results in a complex solubility profile that is highly dependent on the nature of the solvent.

Physicochemical Properties of 1-Indanylamine Hydrochloride:

PropertyValueSource
Molecular FormulaC₉H₁₂ClN[5][6]
Molecular Weight169.65 g/mol [5][6]
Melting Point206-210 °C[5][7]
AppearanceWhite to off-white solid
pKa9.21 (for the free base)[8]

Theoretical Framework for Solubility

The solubility of 1-Indanylamine Hydrochloride in a given organic solvent is dictated by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Given that 1-Indanylamine Hydrochloride is a salt, it can dissociate into a protonated indanylammonium cation and a chloride anion. Polar protic solvents are generally effective at solvating both ions through ion-dipole interactions and hydrogen bonding with the amine group. Therefore, high solubility is generally expected in these solvents.[8]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have a dipole moment but lack an acidic proton. They can act as hydrogen bond acceptors. While they can solvate the indanylammonium cation, their ability to solvate the chloride anion is less effective compared to protic solvents. Consequently, solubility in polar aprotic solvents is expected to be moderate to good, depending on the solvent's polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipole moments. They are incapable of forming strong interactions with the charged ions of 1-Indanylamine Hydrochloride. As a result, the solubility in nonpolar solvents is anticipated to be very low.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong ion-dipole interactions and hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodGood cation solvation, but less effective anion solvation.
Slightly Polar Dichloromethane, ChloroformLow to ModerateLimited ability to solvate the ionic species.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleWeak van der Waals forces are insufficient to overcome the lattice energy of the salt.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol based on the widely accepted shake-flask method.

Rationale for Method Selection

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is straightforward, reliable, and allows for the system to reach a true thermodynamic equilibrium, ensuring the generated data is accurate and reproducible.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A 1. Prepare a stock solution of known concentration B 2. Add excess solid to the chosen solvent in a sealed vial A->B C 3. Agitate at a constant temperature for a defined period (e.g., 24-72h) B->C D 4. Allow solids to settle C->D E 5. Withdraw a clear aliquot of the supernatant D->E F 6. Filter the aliquot (e.g., 0.22 µm syringe filter) E->F G 7. Dilute the filtrate with a suitable mobile phase F->G H 8. Analyze by a validated analytical method (e.g., HPLC-UV) G->H I 9. Quantify the concentration against a calibration curve H->I J 10. Express solubility in mg/mL or mol/L I->J

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-Indanylamine Hydrochloride in a selected organic solvent at a specific temperature.

Materials:

  • 1-Indanylamine Hydrochloride (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials with screw caps

  • Thermostatic shaker bath

  • Calibrated pipettes and syringes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable analytical balance for gravimetric analysis.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Indanylamine Hydrochloride to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium (typically 24 to 72 hours). The equilibration time should be validated by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the supernatant through a solvent-compatible syringe filter to remove any undissolved microparticles.

  • Quantification (HPLC-UV Method):

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-determined calibration curve.

    • Prepare a series of standard solutions of 1-Indanylamine Hydrochloride of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by a validated HPLC-UV method.

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Determine the concentration of 1-Indanylamine Hydrochloride in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: As mentioned, confirming that the concentration does not change between later time points (e.g., 48 and 72 hours) validates that equilibrium has been reached.

  • Mass Balance: For a robust validation, the solid phase remaining after the experiment can be isolated, dried, and weighed to ensure mass balance.

  • Solid-Phase Analysis: It is good practice to analyze the solid residue after the experiment (e.g., by XRPD or DSC) to ensure that the compound has not undergone any polymorphic transformation or solvation during the experiment.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of 1-Indanylamine Hydrochloride in organic solvents, from theoretical principles to practical experimental determination. While a definitive, quantitative public database for its solubility is lacking, the principles and protocols outlined herein equip researchers with the necessary tools to generate reliable and accurate solubility data. Such data is indispensable for the rational design of crystallization processes, formulation development, and ensuring the overall success of drug development programs involving this important pharmaceutical intermediate. Future work should focus on the systematic measurement and public dissemination of the solubility of 1-Indanylamine Hydrochloride in a broad range of pharmaceutically relevant solvents at various temperatures.

References

  • Improved process for the synthesis of enantiomeric indanylamine derivatives.
  • 1-Aminoindane. In: Wikipedia. [Link]

  • Synthesis of a Series of Diaminoindoles. National Center for Biotechnology Information. [Link]

  • 1-Indanamine hydrochloride (1:1). Chemsrc. [Link]

  • Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
  • 1-AMINOINDANE HYDROCHLORIDE. precisionFDA. [Link]

  • (+-)-1-Aminoindan. PubChem. [Link]

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. ResearchGate. [Link]

  • N-substituted indole-3-imine derivatives and their amine congeners: antioxidant and Src kinase inhibitory effects. PubMed. [Link]

  • A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica. [Link]

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]

  • Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine. [Link]

  • (R)-(-)-1-Aminoindan. PubChem. [Link]

  • 1-Aminoindan. NIST Chemistry WebBook. [Link]

  • 1-Aminoindane Hydrochloride|70146-15-5. Maohuan Chemical. [Link]

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Exploratory

Potential therapeutic targets of novel indanylamine compounds

Whitepaper: Mechanistic Evaluation and Therapeutic Trajectories of Novel Indanylamine Compounds Executive Summary The indanylamine (aminoindan) pharmacophore has historically been recognized as a privileged structural sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanistic Evaluation and Therapeutic Trajectories of Novel Indanylamine Compounds

Executive Summary

The indanylamine (aminoindan) pharmacophore has historically been recognized as a privileged structural scaffold in neuropharmacology, primarily known through 1-aminoindan—the active metabolite of the irreversible monoamine oxidase B (MAO-B) inhibitor rasagiline ()[1]. However, modern rational drug design has aggressively expanded this scaffold. By functionalizing the core ring and amine moieties, researchers have engineered Multi-Target-Directed Ligands (MTDLs) and highly specific modulators capable of addressing the complex, overlapping pathologies of neurodegenerative diseases. This technical guide dissects the emerging therapeutic targets of novel indanylamine derivatives, providing mechanistic insights and validated experimental frameworks for drug development professionals.

Mechanistic Landscape of Emerging Therapeutic Targets

Dual MAO-B and AChE Inhibition

Causality & Rationale: Neurodegenerative conditions like Alzheimer's (AD) and Parkinson's disease (PD) rarely operate through a single pathway; they present overlapping cholinergic deficits and monoaminergic dysfunctions. To address this, researchers have synthesized novel N-propargyl-carbamoyl aminoindans (e.g., Ladostigil). Mechanism: The structural design is highly deliberate. The propargylamine moiety acts as a suicide substrate, irreversibly inhibiting MAO-B to prevent dopamine degradation. Simultaneously, the addition of a carbamate group allows the molecule to reversibly inhibit acetylcholinesterase (AChE), thereby boosting synaptic acetylcholine levels. This dual-action approach provides a synergistic enhancement of both dopaminergic and cholinergic tone ()[2].

Lysosomal Ferroptosis Inhibition

Causality & Rationale: Iron accumulation and subsequent lipid peroxidation drive ferroptosis, a non-apoptotic form of cell death heavily implicated in neurodegeneration. Mechanism: Novel N,N-dimethylaniline-aminoindan hybrids (such as GIF-2197-r) have been engineered to exploit an aliphatic tertiary amine group. In the acidic environment of the lysosome, this amine becomes protonated, driving highly specific lysosomal tropism. Once localized, density functional theory (DFT) computations reveal that these compounds form stable monodentate complexes with hydrated ferrous ions (Fe²⁺). This direct coordination neutralizes the catalytic core of the Fenton reaction, halting ferroptosis at concentrations as low as 0.01 μM without disrupting systemic iron homeostasis ()[3].

DOPAL Neutralization and Alpha-Synuclein Anti-Aggregation

Causality & Rationale: 3,4-Dihydroxyphenylacetaldehyde (DOPAL) is a highly reactive, toxic dopamine metabolite that cross-links alpha-synuclein into neurotoxic oligomers, a hallmark of PD. Mechanism: The primary and secondary amine groups of specific aminoindan derivatives undergo a direct chemical reaction with the aldehyde group of DOPAL. This amine-aldehyde reaction forms stable adducts, physically neutralizing DOPAL's reactivity. Quantitative analysis demonstrates that this adduct formation reduces DOPAL-induced alpha-synuclein aggregation by 30-70% ()[4].

Monoamine Transporters and mGluR1 Antagonism

Ring-substituted 2-aminoindans act as substrate-type monoamine releasers at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, while also exhibiting affinity for α2-adrenergic receptors ()[5]. Furthermore, highly functionalized derivatives like 1-aminoindan-1,5-dicarboxylic acid (AIDA) serve as selective group I metabotropic glutamate receptor (mGluR1) antagonists, offering potent anxiolytic properties by dampening glutamatergic excitotoxicity ()[6].

TargetNetwork Indanylamine Novel Indanylamine Scaffold MAOB MAO-B Enzyme Indanylamine->MAOB Irreversible Inhibition AChE Acetylcholinesterase Indanylamine->AChE Reversible Inhibition Fe2 Lysosomal Fe2+ Indanylamine->Fe2 Monodentate Coordination DOPAL DOPAL Aldehyde Indanylamine->DOPAL Adduct Formation mGluR1 mGluR1 Receptor Indanylamine->mGluR1 Competitive Antagonism

Multi-target pharmacological network of functionalized indanylamine derivatives.

Quantitative Target Profile Summary

To facilitate rapid comparison for lead optimization, the following table synthesizes the distinct mechanisms of action associated with specific indanylamine functionalizations:

Derivative ClassPrimary Target(s)Mechanism of ActionKey Pharmacological Outcome
N-propargyl-carbamoyl aminoindans MAO-B, AChEIrreversible MAO-B / Reversible AChE inhibitionSynergistic enhancement of dopaminergic & cholinergic tone
N,N-dimethylaniline-aminoindans Lysosomal Fe²⁺Monodentate coordination of ferrous ionsPrevention of lipid peroxidation & ferroptosis
Primary/Secondary Aminoindans DOPALAdduct formation via amine-aldehyde reaction30-70% reduction of α-synuclein oligomerization
1-aminoindan-1,5-dicarboxylic acid mGluR1Selective competitive antagonismAnxiolytic activity, reduced excitotoxicity
Ring-substituted 2-aminoindans DAT, NET, SERTSubstrate-type monoamine releaseModulation of synaptic monoamine efflux

Self-Validating Experimental Methodologies

As an Application Scientist, ensuring the integrity of your screening cascade is paramount. The following protocols are designed as self-validating systems —meaning the assay's internal logic inherently isolates the variable of interest, eliminating confounding biological noise.

Protocol 1: Cell-Free Ferrous Ion Coordination Assay

Objective: To validate the direct Fe²⁺ chelating capacity of novel indanylamines independently of cellular metabolism. Self-Validation Mechanism: By utilizing a cell-free environment, we eliminate confounding cellular variables such as endogenous iron transport proteins or mitochondrial buffering. FerroOrange specifically fluoresces upon binding free Fe²⁺. If the indanylamine compound successfully coordinates the iron, the available free Fe²⁺ drops, resulting in a direct, quantifiable decrease in fluorescence. Methodology:

  • Preparation: Dilute the target indanylamine compound (e.g., GIF-2197-r) to a working concentration of 50 μM in a neutral buffer.

  • Incubation: Mix the compound with 50 μM of Fe(NH₄)₂(SO₄)₂ to allow for monodentate complex formation. Incubate at 37°C for 10 minutes.

  • Probe Addition: Add 1 μM of FerroOrange to the solution.

  • Kinetic Detection: Measure relative fluorescence emission at 572 nm (following 532 nm excitation) every 1 minute for a total of 30 minutes.

  • Analysis: Calculate the rate of fluorescence decay relative to a vehicle control to determine the compound's iron-coordination kinetics ()[3].

AssayWorkflow Step1 1. Compound Preparation Dilute to 50 μM Step2 2. Fe2+ Incubation Mix with 50 μM Fe(NH4)2(SO4)2 Step1->Step2 Step3 3. Probe Addition Add 1 μM FerroOrange Step2->Step3 Step4 4. Kinetic Detection Ex: 532nm / Em: 572nm Step3->Step4 Step5 5. Data Synthesis Quantify Fe2+ Neutralization Step4->Step5

Self-validating experimental workflow for the cell-free ferrous ion coordination assay.

Protocol 2: DOPAL-Induced Alpha-Synuclein Aggregation Assay

Objective: To demonstrate the direct chemical neutralization of DOPAL by indanylamines. Self-Validation Mechanism: This assay isolates the chemical interaction between the indanylamine amine group and the DOPAL aldehyde. By running parallel lanes of DOPAL + alpha-synuclein with and without the indanylamine derivative—and utilizing a known non-amine MAO inhibitor (like deprenyl) as a negative control—the SDS-PAGE gel provides self-contained proof of causality. A reduction in high-molecular-weight bands directly confirms that physical adduct formation prevents oligomerization. Methodology:

  • Adduct Formation: Incubate varying concentrations of the indanylamine compound with DOPAL at 37°C for 10 minutes.

  • Aggregation Induction: Introduce 0.5 mg of monomeric alpha-synuclein (AS) to the mixture and continue incubation for 2 to 24 hours.

  • Electrophoretic Separation: Separate the samples into protein bands ranging from 6 kDa to 300 kDa using Mes or Tris-acetate SDS polyacrylamide gel electrophoresis.

  • Quantification: Perform densitometric analysis (e.g., via Bio-Rad software) to quantify the ratio of AS monomers to high-molecular-weight multimers ()[4].

References

  • 1-Aminoindane - Wikipedia. Wikipedia.[Link]

  • Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structural features localizing the ferroptosis inhibitor GIF-2197-r to lysosomes. PMC.[Link]

  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PMC.[Link]

  • Interaction of 3, 4 Dihydroxyphenyl Acetaldehyde (DOPAL) with Rasagiline and Aminoindan: Implication in Parkinson Disease (P06.086). Neurology.[Link]

  • The anxiolytic-like activity of AIDA (1-aminoindan-1,5-dicarboxylic acid). SciSpace.[Link]

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Foundational

An In-Depth Technical Guide to the Safety and Toxicity Profile of Indanylamine Hydrochloride Salts

Abstract This technical guide provides a comprehensive overview of the safety and toxicity profile of indanylamine hydrochloride salts, with a primary focus on 1-aminoindane hydrochloride and 2-aminoindane hydrochloride....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the safety and toxicity profile of indanylamine hydrochloride salts, with a primary focus on 1-aminoindane hydrochloride and 2-aminoindane hydrochloride. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their structural relationship to pharmacologically active molecules and their use as key pharmaceutical intermediates. This document synthesizes available preclinical safety data, in-silico toxicological predictions, and outlines the requisite experimental protocols for a thorough safety assessment in line with global regulatory standards. By elucidating both the known hazards and the existing data gaps, this guide serves as a critical resource for informed decision-making in the development of therapeutics incorporating the indanylamine scaffold.

Introduction: The Indanylamine Scaffold in Drug Development

Indanylamine and its derivatives represent a class of rigid phenethylamine analogs, a structural motif present in a wide array of neuropharmacologically active compounds. The indane nucleus constrains the ethylamine side chain, which can significantly modify the compound's interaction with biological targets compared to more flexible structures like amphetamine.[1][2][3] This unique structural feature has made indanylamines a subject of interest for various therapeutic applications, including as anti-Parkinsonian agents and bronchodilators.[1][4][5]

Notably, 1-aminoindane is a key intermediate in the synthesis of rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease.[6] 2-Aminoindane and its derivatives have been investigated for their effects on monoamine transporters and have also appeared in the illicit drug market as novel psychoactive substances (NPS), often as substitutes for ecstasy.[1][4][7][8]

The hydrochloride salt form of these amines is commonly used to improve their stability, solubility, and handling properties.[9] As with any chemical entity intended for or related to pharmaceutical use, a thorough understanding of the safety and toxicity profile of indanylamine hydrochloride salts is paramount for risk assessment and regulatory compliance. This guide will systematically explore the available toxicological data and provide a framework for the necessary experimental investigations.

cluster_0 Core Structures cluster_1 Derivatives & Drugs Phenethylamine Phenethylamine Amphetamine Amphetamine Phenethylamine->Amphetamine α-methylation Indanylamine Indanylamine Phenethylamine->Indanylamine Cyclization (Rigid Analog) 2-Aminoindane (2-AI) 2-Aminoindane (2-AI) Indanylamine->2-Aminoindane (2-AI) 1-Aminoindane 1-Aminoindane Indanylamine->1-Aminoindane NPS (e.g., MDAI) NPS (e.g., MDAI) 2-Aminoindane (2-AI)->NPS (e.g., MDAI) Basis for Rasagiline Rasagiline 1-Aminoindane->Rasagiline Precursor for

Caption: Structural relationship of Indanylamine to Phenethylamine and its derivatives.

Hazard Identification and Physicochemical Properties

A foundational step in any safety assessment is the characterization of intrinsic hazards. For indanylamine hydrochloride salts, this information is primarily derived from Safety Data Sheets (SDS) and chemical databases.

GHS Classification

Globally Harmonized System (GHS) classifications for 2-aminoindane hydrochloride consistently identify it as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10][11][12]

This classification necessitates careful handling procedures to avoid ingestion.[12] The toxicological properties of these substances have not been fully investigated, and other hazards may exist.[12]

Physicochemical Properties

The hydrochloride salts are typically white to off-white crystalline solids with good solubility in water.[9] This aqueous solubility is a critical factor in toxicological studies, as it dictates the choice of vehicle for in-vivo administration.

Property1-Aminoindane Hydrochloride2-Aminoindane Hydrochloride
CAS Number 70146-15-52338-18-3
Molecular Formula C₉H₁₁N · HClC₉H₁₁N · HCl
Molecular Weight 169.65 g/mol 169.65 g/mol [11]
Physical Form Solid[13]Solid[12]
Primary Hazard Harmful if swallowed[14]H302: Harmful if swallowed[11]
Other Potential Hazards Causes skin, eye, and respiratory irritation[14]May cause gastrointestinal, skin, and eye irritation[12]

Table 1: Summary of Physicochemical Properties and Hazards.

Pharmacokinetics and Metabolism: An Analog-Based Approach

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Given their classification as orally toxic, it is evident that these compounds are absorbed from the gastrointestinal tract. Studies on other aminoindanes in rats have shown rapid absorption into the bloodstream and distribution to various tissues, including the brain.[5]

  • Distribution: As small molecule amines, widespread distribution throughout the body is expected.

  • Metabolism: Metabolism is anticipated to be a major route of clearance. For aromatic amines, key metabolic pathways include N-oxidation, N-acetylation, and ring hydroxylation followed by conjugation (e.g., glucuronidation or sulfation). The International Agency for Research on Cancer (IARC) notes that hydrochloride salts of aromatic amines are in equilibrium with their parent compounds in the body, meaning their metabolic and toxicological profiles are considered equivalent.[15]

  • Excretion: Metabolites are typically excreted via the urine and feces.

Causality in Experimental Design: The Need for In-Vivo Studies

The absence of specific ADME data necessitates experimental investigation. A standard preclinical PK study would involve administering the compound to an animal model (e.g., rodents) via the intended clinical or most likely exposure route.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing: Administer a single dose of the indanylamine hydrochloride salt (e.g., intravenously and orally) to groups of rats.

  • Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability).

  • Metabolite Identification: Analyze plasma, urine, and feces to identify major metabolites.

This study design is self-validating as the intravenous arm provides the data for absolute bioavailability, a critical parameter for assessing oral drug delivery and exposure.

Core Toxicological Assessment

A comprehensive toxicological assessment is required to identify potential adverse effects and establish a safe exposure level. The following sections outline the key areas of investigation, integrating available data with recommended experimental workflows.

cluster_0 Toxicology Assessment Workflow Start Test Compound: Indanylamine HCl AcuteTox Acute Toxicity (Single Dose, MTD) Start->AcuteTox Genotox Genotoxicity (Ames, MNA) Start->Genotox SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) Start->SafetyPharm RepeatTox Repeated-Dose Toxicity (Sub-chronic, e.g., 28-day) AcuteTox->RepeatTox Dose-ranging ReproTox Reproductive Toxicity (DART) RepeatTox->ReproTox Informs dose selection RiskAssess Risk Assessment & Safe Dose RepeatTox->RiskAssess Carcino Carcinogenicity (2-year bioassay) Genotox->Carcino Positive result may trigger SafetyPharm->RiskAssess ReproTox->RiskAssess Carcino->RiskAssess

Caption: Standard workflow for non-clinical toxicology assessment.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single, high dose of a substance.

  • Available Data: As per GHS classification, 2-aminoindane hydrochloride is Category 4 for acute oral toxicity.[10][11] A recent in-silico study predicted oral LD₅₀ values for 2-aminoindane in rats ranging from 150 to 560 mg/kg.[16] This computational prediction provides a valuable starting point but requires experimental verification. An older study noted that 2-aminoindane hydrochloride administered intravenously showed less toxicity than amphetamine hydrochloride in rats.[1] For 1-aminoindane hydrochloride, data is limited, though it has been shown to reduce appetite and motor activity in rats.[6]

  • Experimental Protocol (OECD 423: Acute Oral Toxicity - Acute Toxic Class Method): This method involves a stepwise procedure with a small number of animals per step. The outcome allows for the classification of the substance and provides an estimate of the LD₅₀. The choice of this protocol is driven by its efficiency and adherence to the "3Rs" (Replacement, Reduction, Refinement) of animal testing.

Repeated-Dose Toxicity

These studies are essential for evaluating the effects of longer-term exposure and identifying target organs of toxicity.

  • Available Data: There is no publicly available data from repeated-dose toxicity studies for 1- or 2-aminoindane hydrochloride.

  • Experimental Protocol (OECD 407: Repeated Dose 28-day Oral Toxicity Study in Rodents):

    • Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group. Doses are selected based on acute toxicity data.

    • Administration: The compound is administered daily by oral gavage for 28 days.

    • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

    • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined microscopically (histopathology). Causality: This protocol is designed to reveal a dose-response relationship for any observed toxicity and to identify a No-Observed-Adverse-Effect Level (NOAEL), which is critical for calculating safe human starting doses in clinical trials.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A positive finding can indicate a potential for carcinogenicity or heritable genetic defects.

  • Available Data: An in-silico prediction for 2-aminoindane suggested a probability of 58.7% for a positive Ames test, indicating potential mutagenicity. The N-methyl analog showed an even higher probability (66.3%).[16] These predictions are a significant alert and strongly support the necessity of experimental testing.

  • Experimental Protocol (Standard Test Battery): A standard battery of tests is required by regulatory agencies to assess genotoxic potential.

    • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This in-vitro test uses several strains of bacteria to detect point mutations (gene mutations). It is a rapid and sensitive screening tool.

    • In-Vitro Mammalian Cell Micronucleus Test (OECD 487): This test detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in mammalian cells.

    • In-Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): If in-vitro tests are positive, an in-vivo test is crucial to confirm the effect in a whole animal system, which incorporates metabolic activation and detoxification processes. This test is typically conducted in rodents.

Carcinogenicity

Carcinogenicity studies are long-term (typically 2-year) studies designed to assess the tumor-forming potential of a substance.

  • Available Data: No experimental data on the carcinogenicity of indanylamine hydrochloride salts exists. However, as aromatic amines, they belong to a chemical class that includes known carcinogens.[15] The IARC has classified other aromatic amines and their hydrochloride salts as "probably carcinogenic to humans (Group 2A)" based on mechanistic similarities and animal data.[15] The positive in-silico prediction for genotoxicity of 2-aminoindane further raises this concern.[16]

  • Rationale for Study: Based on the chemical class, potential genotoxicity, and expected duration of human use (if developed as a drug), carcinogenicity studies would likely be required by regulatory agencies.

Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on sexual function, fertility, and development of the offspring.

  • Available Data: The SDS for 2-aminoindane hydrochloride states "No data available" for reproductive toxicity.[12]

  • Experimental Protocol (ICH S5(R3) Guideline): A series of studies are required:

    • Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive functions.

    • Embryo-Fetal Development: Assesses toxicity to the developing fetus when the compound is administered during organogenesis.

    • Pre- and Postnatal Development: Examines effects on the offspring when the mother is treated from implantation through lactation.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems.

  • Available Data: In-silico predictions for 2-aminoindane indicate a high probability of cardiovascular (80%) and pulmonary (66%) toxicity.[16] The risk of hERG inhibition, which can lead to cardiac arrhythmias, was predicted to be low.[16] The pharmacological activity of aminoindanes as monoamine transporter inhibitors suggests a potential for effects on the central nervous system (CNS) and cardiovascular system.[1][17][18]

  • Experimental Protocol (ICH S7A & S7B Guidelines):

    • Core Battery: A standard assessment includes studies on the CNS (e.g., functional observational battery in rats), cardiovascular system (e.g., telemetry in dogs or monkeys), and respiratory system (e.g., whole-body plethysmography in rats).

    • hERG Assay: An in-vitro electrophysiology assay to directly assess the potential for QT interval prolongation.

Conclusion

The safety and toxicity profile of indanylamine hydrochloride salts is incomplete, with significant data gaps in key areas such as repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Available information, primarily from safety data sheets and in-silico predictions for 2-aminoindane, classifies these compounds as acutely toxic if swallowed and raises concerns about potential genotoxicity and organ toxicity, particularly affecting the cardiovascular and pulmonary systems.

For any drug development program involving these scaffolds, a systematic and rigorous experimental evaluation as outlined in this guide is imperative. The provided protocols, based on international regulatory guidelines, offer a self-validating framework for generating the necessary data to perform a comprehensive risk assessment. Researchers and drug development professionals must proceed with a clear understanding of these potential liabilities and a commitment to thorough preclinical safety evaluation to ensure the safety of any potential therapeutic candidates.

References

  • Shimada, K., et al. (2018). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 277. [Link]

  • Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. Toxicology in Vitro, 110, 106149. [Link]

  • ResearchGate. (2025). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445–44-1) – comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using. [Link]

  • Palenicek, T., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed, 29056897. [Link]

  • Assi, S., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. PubMed, 28318625. [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed, 24486525. [Link]

  • PubChem. 2-Aminoindan hydrochloride. [Link]

  • ResearchGate. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

  • Frontiers. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. [Link]

  • IARC. (2020). IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. [Link]

  • UNODC. (n.d.). Details for Aminoindanes. [Link]

  • Wikipedia. 2-Aminoindane. [Link]

  • Frontiers. (2017). Synthetic Aminoindanes. [Link]

  • MDPI. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. [Link]

  • MDPI. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. [Link]

  • Wikipedia. Ethyltrifluoromethylaminoindane. [Link]

Sources

Exploratory

Di-1-Indanylamine Hydrochloride: A Technical Whitepaper on Impurity Profiling and Phase Transfer Catalysis

Executive Summary Di-1-indanylamine hydrochloride (also referred to as bis(1-indanyl)amine HCl) is a secondary amine salt characterized by its highly rigid, dual-indane scaffold. Historically, this compound has been prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Di-1-indanylamine hydrochloride (also referred to as bis(1-indanyl)amine HCl) is a secondary amine salt characterized by its highly rigid, dual-indane scaffold. Historically, this compound has been primarily monitored as a critical process impurity during the manufacturing of 1-aminoindan-derived active pharmaceutical ingredients (APIs), such as the selective MAO-B inhibitor rasagiline. However, recent advancements in synthetic organic chemistry have repurposed this molecule. Its unique steric bulk and lipophilicity make it an exceptional precursor for highly structured quaternary ammonium salts, which are now being deployed as advanced Phase Transfer Catalysts (PTCs).

This in-depth guide synthesizes current research, detailing the physicochemical profile of Di-1-indanylamine hydrochloride, the mechanistic causality behind its formation, and self-validating laboratory protocols for both its isolation and its emerging catalytic applications.

Chemical Identity and Physicochemical Profile

Understanding the baseline properties of Di-1-indanylamine HCl is critical for both chromatographic impurity tracking in pharmaceutical development and synthetic scaling in catalysis research[1].

PropertyValue / Description
Chemical Name Di-1-indanylamine Hydrochloride
Synonyms Bis(1-indanyl)amine HCl; N-(2,3-dihydro-1H-inden-1-yl)-1-indanamine HCl
CAS Registry Number 113535-00-5
PubChem CID 17893856
Molecular Formula C18H20ClN (Free base: C18H19N)
Molecular Weight 285.81 g/mol
Structural Features Two rigid bicyclic indane rings flanking a central secondary amine
Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in cold water

Mechanistic Origins: Impurity Profiling in Pharmaceutical Synthesis

In the industrial synthesis of 1-aminoindans, Di-1-indanylamine frequently emerges as a process impurity. The causality lies in the inherent nucleophilicity of primary amines. When an electrophile like 1-chloroindan is reacted with ammonia or a primary amine to form 1-aminoindan, the resulting product is often more nucleophilic than the starting material.

If the local concentration of the electrophile (1-chloroindan) remains high in the reaction matrix, over-alkylation inevitably occurs via a secondary SN​2 displacement. This yields the bis-alkylated secondary amine (Di-1-indanylamine). Controlling this reaction requires precise stoichiometric management and the use of heterogeneous acid scavengers (such as K2​CO3​ ) to prevent the competitive protonation of the nucleophile, which would otherwise stall the primary amination[2].

Synthesis A 1-Chloroindan (Electrophile) C K2CO3 / CH3CN 65°C (SN2) A->C B 1-Aminoindan (Nucleophile) B->C D Di-1-indanylamine (Free Base) C->D E HCl / Ether Precipitation D->E F Di-1-indanylamine HCl (CAS: 113535-00-5) E->F

Caption: Synthetic pathway of Di-1-indanylamine HCl via nucleophilic substitution.

Emerging Applications: Rigid Phase Transfer Catalysis (PTC)

Beyond its role as an API impurity, the bis(1-indanyl)amine scaffold is being actively researched for its catalytic potential. Recent studies presented at the 104th CSJ Annual Meeting (2024) by researchers from Waseda University demonstrated the synthesis of Bis(1-indanyl)amine quaternary ammonium salts for use as highly effective Phase Transfer Catalysts[3].

Causality of Catalytic Efficacy: Effective PTCs require a delicate balance of lipophilicity (to partition into the organic phase) and steric bulk (to control the reaction trajectory). The dual-indane framework provides a highly rigid, sterically constrained pocket. When quaternized with alkyl halides, the resulting salt ( Q+X− ) effectively shuttles anionic nucleophiles ( Nu− ) across the biphasic interface. If enantiopure (R,R)- or (S,S)-Di-1-indanylamine is utilized, the rigid chiral pocket dictates the stereochemical outcome of the substrate's reaction, enabling asymmetric alkylations with high diastereoselectivity.

PTC A Aqueous Phase (Nucleophile: Nu-) B Biphasic Interface Ion Exchange A->B Nu- migrates QNu Active Catalyst Complex (Q+ Nu-) B->QNu Extraction to Organic C Organic Phase (Substrate: R-X) Q Bis(1-indanyl)ammonium Salt (Q+ X-) C->Q Regenerates Q+ X- Product Product (R-Nu) C->Product Yields R-Nu Q->B Q+ exchanges X- for Nu- QNu->C Reaction with R-X

Caption: Phase Transfer Catalysis (PTC) cycle utilizing Bis(1-indanyl)ammonium salts.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Isolation of (rac)-N,N-Di-(1-indanyl)amine HCl

This protocol is adapted from established patent literature for the controlled synthesis of the secondary amine, specifically designed to minimize tertiary amine over-alkylation[2].

Step-by-Step Methodology:

  • Preparation : Suspend 8.0 g (60 mmol) of (rac)-1-aminoindan and 8.3 g (60 mmol) of anhydrous K2​CO3​ in 100 mL of dry acetonitrile. Causality: K2​CO3​ acts as a heterogeneous base to neutralize the HCl generated during the reaction, preventing the protonation of 1-aminoindan which would otherwise halt the nucleophilic attack.

  • Electrophile Addition : Heat the suspension to 65°C under continuous stirring. Prepare a solution of 9.2 g (60 mmol) of (rac)-1-chloroindan in 25 mL of acetonitrile. Add this solution dropwise over 10 minutes. Causality: Dropwise addition ensures a low steady-state concentration of the electrophile. This kinetic control favors the reaction of 1-chloroindan with the abundant primary amine rather than the newly formed, bulkier secondary amine, thereby suppressing tertiary amine impurities.

  • Reaction Monitoring : Maintain heating for 4-6 hours. Validate reaction completion via TLC (Hexane/Ethyl Acetate 8:2). The secondary amine will appear as a distinct spot with a higher Rf​ than the primary amine.

  • Workup & Extraction : Cool the mixture to room temperature, filter to remove inorganic salts ( KCl , unreacted K2​CO3​ ), and concentrate the filtrate under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate.

  • Salt Formation : Dissolve the crude free base in anhydrous diethyl ether. Bubble dry HCl gas (or add 2M ethereal HCl) until precipitation ceases. Filter the white solid and recrystallize from ethanol/ether to yield Di-1-indanylamine Hydrochloride.

Protocol B: Quaternization for PTC Application

To utilize the scaffold for catalysis, it must be converted into a quaternary ammonium salt[3].

Step-by-Step Methodology:

  • Alkylation : Dissolve 10 mmol of Di-1-indanylamine free base in 20 mL of toluene. Add 25 mmol of an alkyl halide (e.g., benzyl bromide) and 12 mmol of N,N-diisopropylethylamine (DIPEA).

  • Reflux : Heat the mixture to reflux for 24 hours. Causality: The rigid steric environment of the dual-indane rings requires elevated thermal energy to force the second alkylation step.

  • Isolation : Cool the mixture to precipitate the quaternary ammonium salt. Wash thoroughly with cold toluene to remove unreacted starting materials and DIPEA hydrobromide.

  • Validation : Confirm quaternization via 1H NMR. The benzylic protons of the newly attached group will exhibit a significant downfield shift (typically δ 4.5 - 5.5 ppm) due to the adjacent permanent positive charge on the nitrogen atom.

Quantitative Analytical Data

For rigorous validation, the following NMR spectral markers are used to confirm the identity of the synthesized Di-1-indanylamine scaffold.

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1H ( D2​O )7.10 - 7.35Multiplet8HAromatic protons (Indane rings)
1H ( D2​O )4.85 - 4.95Multiplet2HC1-H (Chiral centers adjacent to Nitrogen)
1H ( D2​O )3.10 - 3.25Multiplet2HC3-H (Benzylic, ring)
1H ( D2​O )2.85 - 3.00Multiplet2HC3-H' (Benzylic, ring)
1H ( D2​O )2.30 - 2.65Multiplet4HC2-H, C2-H' (Aliphatic ring protons)

Note: Data parameters are synthesized from structural analogs and patent literature characterizations of substituted aminoindans[2].

References

  • National Center for Biotechnology Information (NIH). "Di-1-Indanylamine Hydrochloride | C18H20ClN | CID 17893856". PubChem. URL:[Link]

  • Google Patents. "WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof". World Intellectual Property Organization.
  • Sugiyama, A., & Kanomata, N. (2024). "Synthesis of Bis(1-indanyl)amine Quaternary Ammonium Salts and Their Phase Transfer Catalysis". The 104th CSJ Annual Meeting, Chemical Society of Japan. URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis and Purification Protocol of Rasagiline Mesylate from (R)-1-Aminoindane

Introduction Rasagiline mesylate, chemically designated as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine methanesulfonate, is a highly potent, selective, and irreversible monoamine oxidase B (MAO-B) inhibitor utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Rasagiline mesylate, chemically designated as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine methanesulfonate, is a highly potent, selective, and irreversible monoamine oxidase B (MAO-B) inhibitor utilized primarily in the therapeutic management of Parkinson's disease[1]. Because the pharmacological efficacy of rasagiline is strictly tied to its (R)-enantiomer, achieving high enantiomeric and chemical purity is a critical parameter in its manufacturing.

Early synthetic routes often relied on the late-stage optical resolution of racemic rasagiline using chiral acids (e.g., L-tartaric acid), a highly inefficient process that discards 50% of the synthesized material[2]. Modern, scalable syntheses bypass this limitation by starting directly from the enantiomerically pure intermediate, (R)-1-aminoindane[3]. This application note details an optimized, high-yield protocol for the N-propargylation of (R)-1-aminoindane, emphasizing mechanistic causality, reagent selection, and rigorous purification to achieve Active Pharmaceutical Ingredient (API) grade rasagiline mesylate.

Mechanistic Insights & Reaction Design

The core chemical transformation in this synthesis is a bimolecular nucleophilic substitution (SN2) where the primary amine of (R)-1-aminoindane attacks an electrophilic propargylating agent. The success of this reaction hinges on maximizing the yield of the mono-alkylated product while suppressing the formation of the over-alkylated byproduct (N,N-dipropargyl-1-aminoindane) and avoiding genotoxic impurities[4].

  • Leaving Group Causality: Historically, the original synthesis utilized propargyl chloride as the alkylating agent at elevated temperatures (60°C)[5]. Because chloride is a relatively poor leaving group, the reaction required harsh thermal conditions that promoted over-alkylation and degradation, resulting in low yields (~35%) and necessitating tedious column chromatography[6]. Transitioning to sulfonate leaving groups—specifically propargyl benzenesulfonate[7] or propargyl methanesulfonate[6]—dramatically enhances the electrophilicity of the propargyl carbon. This allows the SN2 reaction to proceed rapidly at lower temperatures (0°C to room temperature), suppressing secondary alkylation and vastly improving the chemoselectivity profile.

  • Base and Solvent Selection: The choice of base and solvent dictates the reaction kinetics and impurity profile. While some processes utilize a biphasic system of 15% aqueous NaOH in toluene[8], this can lead to partial hydrolysis of the propargyl sulfonate. Conversely, utilizing a mild inorganic base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile (MeCN) provides an anhydrous, homogeneous environment that maximizes the SN2 trajectory and yields a cleaner reaction profile[6].

Synthetic Workflow

G A (R)-1-Aminoindane (Chiral Intermediate) C N-Alkylation (SN2) Base: K2CO3, Solvent: MeCN Temp: 0°C to RT A->C B Propargyl Methanesulfonate (Alkylating Agent) B->C D Rasagiline Free Base (Crude Extract) C->D Workup & Extraction E Salt Formation Methanesulfonic Acid (MSA) Solvent: 2-Propanol D->E F Rasagiline Mesylate (High Purity API) E->F Crystallization

Figure 1: Optimized synthetic workflow for Rasagiline Mesylate from (R)-1-aminoindane via SN2 alkylation.

Experimental Protocols

Protocol 1: N-Propargylation of (R)-1-Aminoindane

This protocol utilizes propargyl methanesulfonate to ensure high chemoselectivity and yield.

  • Initialization: Charge a clean, dry reactor with (R)-1-aminoindane (1.0 eq) and anhydrous acetonitrile (MeCN, 10 volumes).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 1.5 - 2.0 eq) to the solution under continuous mechanical stirring.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Electrophile Addition: Add propargyl methanesulfonate (1.1 eq) dropwise over 30 minutes. Critical Step: Maintain the internal temperature below 5°C during addition to prevent exothermic degradation and limit the formation of N,N-dipropargyl-1-aminoindane.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25°C). Stir for 1 to 5 hours. Monitor reaction progress via HPLC until the intermediate (R)-1-aminoindane is consumed (≤ 1.0% remaining).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove MeCN.

  • Workup & Extraction: Quench the concentrated residue with deionized water and extract the aqueous phase with dichloromethane (DCM, 3 x 5 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under vacuum to yield Rasagiline free base as a pale yellow oil.

Protocol 2: Salt Formation and Crystallization (Rasagiline Mesylate)

This protocol converts the free base into the stable, API-grade mesylate salt.

  • Dissolution: Dissolve the crude Rasagiline free base in 2-propanol (isopropanol, 5 volumes) and cool the solution to 5–10°C.

  • Acidification: Slowly add methanesulfonic acid (MSA, 1.05 eq) dropwise. An exothermic salt formation will occur; maintain the internal temperature below 20°C.

  • Precipitation: Stir the mixture at room temperature for 2 hours to facilitate the complete precipitation of the mesylate salt.

  • Aging: Cool the suspension to 0–5°C and age for 1 hour to maximize crystal yield and exclude soluble impurities.

  • Filtration: Filter the precipitate under vacuum and wash the filter cake with cold 2-propanol (1 volume).

  • Drying: Dry the solid in a vacuum oven at 40°C until a constant weight is achieved, yielding high-purity Rasagiline Mesylate.

Quantitative Data: Optimization of N-Propargylation Conditions

The table below summarizes the causality between reagent selection and the resulting yield/purity profile, validating the shift from traditional chloride-based alkylation to modern sulfonate-based methods.

Propargylating AgentSolventBaseTemperatureReaction TimeYieldPurity Profile & Notes
Propargyl chloride AcetonitrileK2CO360°C16 h~35%Low; high over-alkylation; requires column chromatography[6].
Propargyl benzenesulfonate Toluene / Water15% NaOH15–20°C2–4 h~70–80%Moderate; biphasic phase transfer needed; risk of hydrolysis[7].
Propargyl methanesulfonate AcetonitrileK2CO30°C to RT1–5 h>85%>99% ; highly chemoselective; easily scalable[6].

References

  • Teva Pharmaceutical Industries Limited. "EP0436492B1 - R-Enantiomer of N-propargyl-1-aminoindan, its preparation and pharmaceutical compositions containing it." Google Patents.
  • Teva Pharmaceutical Industries Limited. "US5532415A - R-enantiomer of N-propargyl-1-aminoindan, salts, compositions and uses thereof." Google Patents.
  • Sun Yongqiang et al. "CN103804200A - Preparation method of rasagiline and analogue thereof." Google Patents.
  • LookChem. "Cas 161735-79-1, Rasagiline mesylate." LookChem Academic Research. URL:[Link]

Sources

Application

Application Note: Stability-Indicating RP-HPLC Method for the Quantification of 1-Aminoindane Hydrochloride

Introduction & Mechanistic Rationale 1-Aminoindane hydrochloride (1-AI HCl) is a critical chiral intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Rasagiline, an irreversible mono...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Aminoindane hydrochloride (1-AI HCl) is a critical chiral intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) such as Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor prescribed for Parkinson's disease[1]. Because process impurities in 1-AI HCl can carry over into the final API, developing a highly accurate, stability-indicating quantification method is a regulatory necessity[2].

The Analytical Challenge (Causality): Chromatographic analysis of 1-AI HCl presents a classic physicochemical challenge. As a primary aliphatic amine attached to an indane ring, 1-AI possesses a high pKa (~9.6). When analyzed on standard silica-based reversed-phase columns, amines cause severe peak tailing. This tailing is the direct result of secondary ion-exchange interactions between the positively charged protonated amine and the negatively charged, unshielded residual silanols (pKa ~4.5) present on the silica surface.

The Mechanistic Solution: To engineer a robust, self-validating method, this protocol leverages a high-pH mobile phase (pH 8.0) combined with an organic/inorganic hybrid silica column (YMC Triart C18) as detailed in[3]. Operating at pH 8.0 ensures that residual silanols are fully ionized. However, the use of a sterically protected, base-deactivated hybrid column prevents the silica dissolution typically seen at this pH. Furthermore, the high ionic strength of the 0.01M phosphate buffer effectively masks the ionized silanols, outcompeting the amine for interaction sites and resulting in sharp, symmetrical peaks[3]. Detection is optimized at 210 nm, corresponding to the primary π-π* transition of the indane aromatic ring[3].

Logical Framework & Workflow

LogicFlow A 1-Aminoindane HCl (Primary Amine, pKa ~9.6) BB BB A->BB B Interaction with Residual Silanols on Silica C Severe Peak Tailing & Poor Integration D Hybrid Silica C18 Column (e.g., YMC Triart) C->D Column Choice E Phosphate Buffer pH 8.0 (Neutralizes Silanols) C->E Mobile Phase F Sharp Symmetrical Peaks (Tailing Factor < 1.5) D->F E->F BB->C

Logical framework for mitigating primary amine peak tailing in 1-AI HCl chromatography.

Workflow S1 1. Sample Prep (Dissolution in Diluent) S2 2. System Suitability (Inject Standard x5) S1->S2 S3 3. Gradient Elution (0.01M PO4 pH 8 / ACN) S2->S3 S4 4. UV Detection (210 nm) S3->S4 S5 5. Data Analysis (Assay & Purity) S4->S5

Step-by-step experimental workflow for HPLC quantification of 1-AI HCl.

Step-by-Step Chromatographic Protocol

Scientist's Note: When analyzing primary amines like 1-AI, always ensure your HPLC system is thoroughly purged of any acidic modifiers (e.g., TFA or Formic Acid) from previous runs. Trace acids can alter the local pH at the column head, leading to unpredictable retention time shifts and split peaks.

Mobile Phase Preparation
  • Mobile Phase A (0.01M Phosphate Buffer, pH 8.0): Dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of Milli-Q water. Adjust the pH to 8.0 ± 0.05 using dilute potassium hydroxide (KOH) or dipotassium hydrogen phosphate (K₂HPO₄). Filter through a 0.45 µm hydrophilic membrane and degas via sonication[3].

  • Mobile Phase B (90% Acetonitrile): Mix 900 mL of HPLC-grade Acetonitrile with 100 mL of Milli-Q water. Degas prior to use[3]. Causality Note: Utilizing 90% ACN instead of 100% ACN prevents buffer salt precipitation at the mixing interface during the high-organic phase of the gradient.

Standard and Sample Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of 1-AI HCl reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.22 µm PTFE syringe filter (Final concentration: 1.0 mg/mL).

  • Sample Preparation: Prepare the test sample using the identical procedure to achieve a nominal concentration of 1.0 mg/mL.

Instrument Setup & Gradient Program

Set up the HPLC system with the following parameters based on validated industry standards[3]:

  • Column: YMC Triart C18, 150 mm × 4.6 mm i.d., 3 µm particle size.

  • Column Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 2 µL.

  • Detection: UV at 210 nm.

Table 1: HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 98 2 Isocratic Hold
10.0 70 30 Linear Gradient
29.0 0 100 Linear Gradient
33.0 0 100 Isocratic Wash
37.0 98 2 Re-equilibration

| 42.0 | 98 | 2 | End of Method |

Causality Note: A 42-minute extended gradient is employed not merely for 1-AI elution, but to ensure complete resolution of late-eluting lipophilic process impurities (e.g., 1-indanone and dimerized byproducts) from the highly polar 1-AI peak, rendering the method truly stability-indicating[3].

System Suitability & Method Validation (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . Before any unknown sample data is acquired or integrated, the system must pass strict System Suitability Testing (SST). If the SST criteria in Table 2 are not met, the sequence must automatically halt, preventing the generation of untrustworthy data.

Table 2: System Suitability Criteria (Self-Validating Gatekeeper)

Parameter Acceptance Criteria Scientific Rationale
Tailing Factor (Tf) ≤ 1.5 Ensures absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000 Confirms column efficiency and band broadening control.
%RSD of Peak Area (n=5) ≤ 2.0% Validates injection precision and autosampler accuracy.

| Resolution (Rs) | ≥ 2.0 (from nearest impurity) | Guarantees baseline separation for accurate integration. |

For full method validation, the protocol aligns with the standards set forth by. The quantitative parameters required to certify this method for routine quality control are summarized below.

Table 3: Method Validation Parameters (ICH Q2(R1) Standards)

Validation Parameter Range / Limit Acceptance Criteria
Specificity Blank/Placebo No interfering peaks at 1-AI retention time.
Linearity 25% to 150% of target R² ≥ 0.999, y-intercept ≤ 2% of target response.
Accuracy (Recovery) 50%, 100%, 150% 98.0% – 102.0% recovery at all spiked levels.
Method Precision 6 preparations %RSD ≤ 2.0% for assay results.

| LOD / LOQ | Signal-to-Noise | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ). |

References

  • European Patent Office. "Process for the racemization of enantiomerically enriched 1-aminoindane" (EP3247697B1).
  • Veeprho Pharmaceuticals. "Rasagiline Impurity B (HCl Salt) | CAS 70146-15-5". Veeprho.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)". European Medicines Agency.[Link]

  • ResearchGate. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate in Pharmaceutical Formulation". ResearchGate.[Link]

Sources

Method

Application Note: High-Fidelity N-Propargylation of 1-Aminoindane for the Synthesis of Rasagiline Analogues

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The N-propargylation of 1-aminoindane i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The N-propargylation of 1-aminoindane is a critical transformation in the synthesis of propargylamine-class monoamine oxidase B (MAO-B) inhibitors, most notably Rasagiline (Azilect), which is widely used in the management of Parkinson's disease[1]. The pharmacological efficacy of these compounds is fundamentally tied to the N-propargyl pharmacophore, which acts as a mechanism-based "suicide" inhibitor of the MAO-B enzyme[1][2].

Causality in Reagent and Condition Selection

The primary synthetic challenge in the N-alkylation of primary amines like 1-aminoindane is the kinetic propensity for over-alkylation , leading to the formation of the pharmacologically undesirable N,N-bispropargyl impurity[3].

  • Classical Approach (The Baseline): Traditional methods utilize propargyl bromide or chloride with a weak inorganic base (e.g., K2​CO3​ ) in a polar aprotic solvent like acetonitrile (ACN) at 60–70 °C[4][5]. While straightforward, this homogeneous system often struggles with chemoselectivity, yielding 5–10% of the bis-alkylated byproduct, which is notoriously difficult to purge downstream[3].

  • Phase-Transfer Catalysis (The Optimization): To establish a self-validating, high-fidelity system, modern process chemistry shifts toward biphasic conditions. Utilizing a milder base system ( K2​HPO4​ ) coupled with a phase-transfer catalyst (PTC) like Triethylbenzylammonium chloride (TEBAC) in a water/organic solvent mixture severely restricts the availability of the reactive propargylating agent to the organic phase[3]. This spatial separation drastically slows the secondary alkylation rate, suppressing the N,N-bispropargyl impurity to < 0.1%[3].

  • Alternative Electrophiles: In highly regulated environments, propargyl benzenesulfonate is often substituted for propargyl halides to mitigate the volatility and toxicity of alkyl halides while maintaining excellent leaving-group kinetics at lower temperatures (15–20 °C)[6].

Reaction Pathway & Workflow

The following diagram illustrates the synthetic workflow, highlighting the critical divergence between the desired mono-alkylation and the parasitic bis-alkylation pathway.

G A 1-Aminoindane (Primary Amine) C N-Alkylation (Base, Solvent, Δ) A->C B Propargyl Bromide (Electrophile) B->C D N-Propargyl-1-aminoindane (Target Secondary Amine) C->D Controlled Kinetics E N,N-Bispropargyl Impurity (Tertiary Amine Byproduct) C->E Over-alkylation (Excess Electrophile) F In-Process Control (HPLC/TLC Validation) D->F E->F

Caption: Workflow of 1-aminoindane N-propargylation highlighting the main pathway and bis-alkylation risk.

Quantitative Condition Analysis

To select the optimal protocol for your specific scale and purity requirements, compare the empirical outcomes of different reaction environments summarized below.

Reaction ConditionBase SystemSolvent SystemTemp (°C)Target Yield (%)Bis-Propargyl Impurity (%)Ref
Classical Homogeneous K2​CO3​ (2.0 eq)Acetonitrile (Anhydrous)60–7075 – 805.0 – 10.0[4][5]
Phase-Transfer (Optimized) K2​HPO4​ / TEBACWater / Toluene25–3085 – 90< 0.1[3]
Sulfonate Alkylation NaOH / PTCWater / Toluene15–2082 – 88< 1.0[6]

Experimental Protocol: High-Selectivity Phase-Transfer Synthesis

This protocol describes the optimized biphasic approach utilizing K2​HPO4​ and TEBAC, designed as a self-validating system to ensure maximum chemoselectivity[3].

Materials & Reagents
  • (R)-1-Aminoindane or rac-1-Aminoindane (1.0 eq)

  • Propargyl bromide (80% in toluene) or Propargyl chloride (1.1 eq)

  • Dipotassium hydrogen phosphate ( K2​HPO4​ ) (2.0 eq)

  • Triethylbenzylammonium chloride (TEBAC) (0.05 eq)

  • Toluene (Reaction solvent and extraction)

  • Deionized Water

Step-by-Step Methodology

Step 1: System Initialization

  • To a thoroughly dried, multi-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, add 1-aminoindane (1.0 eq) and Toluene (5 volumes).

  • In a separate vessel, dissolve K2​HPO4​ (2.0 eq) and TEBAC (0.05 eq) in Deionized Water (5 volumes).

  • Transfer the aqueous solution to the reaction flask. Rationale: Establishing the biphasic system prior to electrophile addition prevents localized concentration spikes that drive bis-alkylation.

Step 2: Controlled Electrophile Addition

  • Cool the biphasic mixture to 15–20 °C under vigorous stirring (≥ 400 rpm to ensure optimal micelle formation via TEBAC).

  • Add propargyl bromide (1.1 eq) dropwise via an addition funnel over 60 minutes. Rationale: Slow addition maintains a low steady-state concentration of the electrophile, favoring the primary amine (starting material) over the secondary amine (product) for nucleophilic attack.

Step 3: Reaction Maturation & Self-Validation

  • Allow the reaction to warm to 25–30 °C and stir for 4–6 hours.

  • In-Process Control (IPC): Halt stirring to allow phase separation. Sample the upper organic layer. Analyze via Reverse-Phase HPLC (C18 column, ACN/Water gradient)[4].

  • Validation Checkpoint: The reaction is deemed complete when unreacted 1-aminoindane is < 2.0% and the bis-propargyl impurity is < 0.5%. If the primary amine persists, add an additional 0.05 eq of propargyl bromide and stir for 1 hour.

Step 4: Quenching and Phase Separation

  • Once validated, add Deionized Water (3 volumes) to fully dissolve any precipitated inorganic salts.

  • Transfer to a separatory funnel and isolate the upper organic (Toluene) layer.

  • Extract the aqueous layer once with Toluene (2 volumes) to maximize yield. Combine the organic layers.

Step 5: Purification and Salt Formation

  • Wash the combined organic layers with brine (3 volumes) and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate the solvent under reduced pressure to yield crude N-propargyl-1-aminoindane as a viscous oil[7].

  • (Optional but Recommended): To achieve pharmaceutical-grade purity, dissolve the crude oil in isopropanol (IPA) and treat with methanesulfonic acid (1.0 eq) or L-tartaric acid to precipitate the product as a highly crystalline, stable salt (e.g., Rasagiline Mesylate)[1][6].

References

  • The Chemistry and Synthesis of Rasagiline Mesylate: A Pharmaceutical Perspective.nbinno.com.
  • Application Notes and Protocols for the Laboratory Synthesis and Purification of rac-N-propargyl-1-aminoindan.BenchChem.
  • A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate).Der Pharma Chemica.
  • US20110155626A1 - Process for preparation of rasagiline and salts thereof.Google Patents.
  • US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof.Google Patents.
  • EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives.Google Patents.
  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution.ResearchGate.

Sources

Application

Application Note: Scale-Up Synthesis of Enantiomerically Pure (R)-1-Aminoindane

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale (R)-1-aminoindane is a critical chiral building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

(R)-1-aminoindane is a critical chiral building block in medicinal chemistry, most prominently utilized as the key intermediate in the synthesis of Rasagiline (Azilect), a potent and selective irreversible monoamine oxidase B (MAO-B) inhibitor prescribed for Parkinson's disease[1]. Because the biological efficacy of Rasagiline is strictly tied to its (R)-configuration, the pharmaceutical industry requires the synthesis of (R)-1-aminoindane to achieve an enantiomeric excess (ee) of >98%[2].

Historically, the scale-up of (R)-1-aminoindane has relied on the reductive amination of 1-indanone to form racemic 1-aminoindane, followed by classical diastereomeric salt resolution[3]. While robust, this thermodynamic approach inherently caps the theoretical yield at 50% unless an efficient racemization loop for the unwanted (S)-enantiomer is integrated[4]. Recently, the paradigm has shifted toward kinetic biocatalytic asymmetric synthesis using engineered ω -transaminases or Reductive Aminases (RedAms), which directly yield the (R)-enantiomer with 100% theoretical atom economy[5][6].

This application note details self-validating protocols for both the classical resolution workflow and the modern biocatalytic approach, providing the mechanistic causality behind each experimental choice.

Workflow Visualization

G Indanone 1-Indanone Racemic rac-1-Aminoindane Indanone->Racemic Reductive Amination (NH2OH, Pd/C, H2) R_Isomer (R)-1-Aminoindane (Target Product) Indanone->R_Isomer Biocatalysis (RedAm / ω-TA) 100% Theoretical Yield Racemic->R_Isomer Chiral Resolution (L-Malic Acid) S_Isomer (S)-1-Aminoindane (Waste/Recycle) Racemic->S_Isomer Mother Liquor Concentration S_Isomer->Racemic Base-Catalyzed Racemization

Figure 1: Divergent synthetic pathways for (R)-1-aminoindane: Classical resolution vs. biocatalysis.

Protocol A: Classical Diastereomeric Resolution with Racemization Loop

Scientific Rationale

While L(+)-aspartic acid and (2R, 3R)-tartaric acid have been historically used for resolution, they often yield an optical purity of less than 94%[2][3]. L(-)-malic acid is the superior resolving agent, driving the thermodynamic crystallization of the diastereomeric salt to an optical purity of >99.75%[3]. To overcome the 50% yield limitation, the mother liquor—enriched in (S)-1-aminoindane—is subjected to a base-catalyzed racemization loop, boosting the overall process yield to >80%[4].

Step-by-Step Methodology

Phase 1: Salt Formation & Fractional Crystallization

  • Charge Reactor: Add 1.0 kg (7.5 mol) of rac-1-aminoindane to a 10 L jacketed glass reactor.

  • Solvent Addition: Add 5.0 L of High-Performance Liquid Chromatography (HPLC) grade Methanol. Stir at 250 rpm.

  • Resolving Agent: Slowly charge 1.0 kg (7.5 mol, 1.0 eq) of L(-)-malic acid.

  • Thermal Cycling: Heat the reactor to reflux (approx. 65°C) until a homogenous solution is achieved. Maintain for 30 minutes to ensure complete dissolution.

  • Controlled Cooling (Critical Step): Program the reactor to cool to 20°C at a strict rate of 0.5°C/min. Causality: Rapid cooling induces kinetic trapping of the (S)-isomer, degrading the diastereomeric excess (de). Slow cooling ensures thermodynamic control.

  • Filtration: Filter the resulting white crystals—(R)-1-aminoindane L-malate—and wash with 500 mL of cold methanol (5°C).

  • In-Process Control (IPC): Analyze a 10 mg sample via Chiral HPLC. If ee < 99.5%, perform a secondary recrystallization in methanol.

Phase 2: Free-Basing the Target Enantiomer

  • Suspend the pure (R)-1-aminoindane L-malate salt in 3.0 L of deionized water.

  • Slowly add 20% NaOH (aq) until the aqueous phase reaches pH 12.0.

  • Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 1.5 L).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically pure (R)-1-aminoindane as a pale yellow liquid.

Phase 3: Racemization of the (S)-Isomer (Self-Validating Loop)

  • Concentrate the methanolic mother liquor from Phase 1. Basify with NaOH and extract with MTBE to isolate the (S)-enriched 1-aminoindane[2].

  • Charge the (S)-enriched amine into a pressure reactor with 5 mol% Potassium tert-butoxide (KOtBu) in toluene.

  • Heat to 120°C for 12 hours. Causality: The strong base deprotonates the benzylic chiral center, creating a planar intermediate that repotonates randomly, restoring the racemic mixture.

  • IPC: Verify racemization via polarimetry (target optical rotation α≈0 ). Recycle this material back into Phase 1[4].

Protocol B: Advanced Biocatalytic Asymmetric Amination

Scientific Rationale

Biocatalysis represents the green-chemistry evolution of chiral amine synthesis. By employing engineered NADPH-dependent Reductive Aminases (RedAms) or Pyridoxal 5'-phosphate (PLP)-dependent ω -transaminases, 1-indanone can be directly converted to (R)-1-aminoindane[5][7]. The primary thermodynamic challenge in transaminase reactions is the unfavorable equilibrium position when using simple amine donors[7]. This is solved by utilizing an engineered RedAm coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system, pushing the reaction to >97% conversion[5][6].

Step-by-Step Methodology

Phase 1: Reaction Assembly

  • Buffer Preparation: Prepare 5.0 L of 100 mM Tris-HCl buffer (pH 9.0).

  • Cofactor & Donor Addition: Dissolve 100 mM D-glucose, 1 mM NADP⁺, and 250 mM isopropylamine (or propargylamine if synthesizing Rasagiline directly) into the buffer[5].

  • Substrate Solubilization: Dissolve 1-indanone (50 mM) in Dimethyl Sulfoxide (DMSO). Add this to the buffer to achieve a final DMSO concentration of 2-5% (v/v). Causality: 1-indanone has poor aqueous solubility; DMSO acts as a co-solvent without denaturing the engineered biocatalyst.

Phase 2: Biocatalytic Conversion

  • Enzyme Loading: Charge 1.0 mg/mL of purified engineered (R)-selective RedAm (e.g., Aspergillus calidoustus variant AcRedAm Q237A) and 0.7 mg/mL of Glucose Dehydrogenase (GDH)[5].

  • Incubation: Stir the reaction mixture at 25°C and 220 rpm for 60 to 120 hours[5].

  • IPC (Self-Validation): Withdraw 200 µL aliquots every 12 hours. Quench with 10 µL of 10 M NaOH, extract with 200 µL MTBE, and analyze via GC-FID or HPLC to monitor the disappearance of the 1-indanone peak[5].

Phase 3: Downstream Processing

  • Once conversion plateaus (>95%), quench the bulk reaction by adjusting the pH to >11.0 using 10 M NaOH.

  • Extract the aqueous phase with MTBE (3 x 2.0 L).

  • Wash the organic phase with brine, dry over Na₂SO₄, and evaporate the solvent to yield (R)-1-aminoindane.

  • Final Validation: Confirm >99% ee via Chiral HPLC.

Quantitative Data Presentation

The following table summarizes the key performance metrics of both synthetic strategies, allowing process chemists to select the optimal route based on infrastructure and scale.

ParameterRoute A: Classical ResolutionRoute B: Biocatalytic Asymmetric Synthesis
Primary Reagent/Catalyst L(-)-Malic Acid[3]Engineered RedAm / ω -Transaminase[5][7]
Enantiomeric Excess (ee) >99.75% (Post-crystallization)[3]>99.0% (Directly from reaction)[5]
Theoretical Yield 50% (up to 85% with racemization loop)[4]100%
E-factor (Waste generation) High (Solvent intensive)Low (Aqueous buffer, highly sustainable)
Scalability Excellent (Multi-ton scale proven)High (Gram to kg scale emerging)
Operational Complexity High (Requires thermal cycling & recycling)Moderate (Requires tight pH/temp control)

References

  • EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane.
  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - P
  • WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • Cas 161735-79-1, Rasagiline mesyl
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology.
  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

Sources

Method

Application of 1-Aminoindane in the Synthesis of MAO-B Inhibitors: From Pharmacophore to Clinical Candidate

Introduction: The 1-Aminoindane Scaffold in Neuropharmacology Monoamine oxidase B (MAO-B) is a mitochondrial-bound enzyme predominantly expressed in the brain, responsible for the oxidative deamination of endogenous amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1-Aminoindane Scaffold in Neuropharmacology

Monoamine oxidase B (MAO-B) is a mitochondrial-bound enzyme predominantly expressed in the brain, responsible for the oxidative deamination of endogenous amines such as dopamine[1]. In neurodegenerative conditions like Parkinson's disease (PD), elevated MAO-B activity accelerates dopamine breakdown and exacerbates oxidative stress via hydrogen peroxide ( H2​O2​ ) generation[2]. Consequently, MAO-B is a highly validated therapeutic target.

The3 has emerged as a privileged pharmacophore in neuropharmacology[3]. Unlike the amphetamine scaffold found in first-generation inhibitors (e.g., selegiline), 1-aminoindane does not metabolize into neurotoxic or sympathomimetic amphetamine byproducts[4]. The (R)-enantiomer of 1-aminoindane provides optimal steric bulk and lipophilicity to anchor within the MAO-B substrate cavity[5]. When functionalized with a propargyl group, it yields Rasagiline —a potent, selective, and irreversible MAO-B inhibitor[3].

Mechanistic Rationale: Why 1-Aminoindane?

The efficacy of 1-aminoindane-derived MAO-B inhibitors relies on a suicide-inhibition mechanism. The indane ring navigates the entrance cavity of the enzyme, precisely orienting the propargylamine moiety toward the active site[5]. The alkyne undergoes an enzyme-catalyzed oxidation, forming a highly reactive intermediate that creates a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor[5]. This irreversible binding necessitates de novo enzyme synthesis to restore MAO-B activity, providing long-lasting neuroprotection[5].

G MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) Flavin FAD Cofactor (N5 Atom) MAOB->Flavin Contains Substrate Endogenous Amines (e.g., Dopamine) Substrate->MAOB Binds to Active Site Rasagiline (R)-Rasagiline (1-Aminoindane Derivative) Rasagiline->MAOB Competes for Active Site Rasagiline->Flavin Covalent Binding Inhibition Irreversible Covalent Adduct (Flavin-Propargyl Linkage) Flavin->Inhibition Forms Outcome Increased Synaptic Dopamine (Neuroprotection) Inhibition->Outcome Prevents Dopamine Breakdown

Mechanism of irreversible MAO-B inhibition by the 1-aminoindane derivative Rasagiline.

Synthetic Methodologies: Constructing the MAO-B Inhibitor

The synthesis of MAO-B inhibitors like Rasagiline hinges on obtaining enantiopure (R)-1-aminoindane. Classical methods rely on the chemical resolution of racemic 1-aminoindane using L-tartaric acid or N-acetyl-L-glutamic acid[6]. However, this limits the theoretical yield to 50%, generating significant chemical waste[7].

To overcome this, modern process chemistry employs a 8[8]. This self-validating system pairs an immobilized enzyme (Candida antarctica lipase B, CALB) with a palladium nanocatalyst (Pd/AlO(OH)). The Pd catalyst continuously racemizes the unreacted (S)-enantiomer via a hydrogen-borrowing imine intermediate, while CALB selectively acylates the (R)-enantiomer[8]. This synergistic loop drives the reaction to >90% yield and >99% enantiomeric excess (ee)[9].

G Racemic Racemic 1-Aminoindane DKR Dynamic Kinetic Resolution (CALB + Pd/AlO(OH)) Racemic->DKR R_Isomer (R)-1-Aminoindane (Enantiopure) DKR->R_Isomer >99% ee Alkylation N-Alkylation (Propargyl Benzenesulfonate / Base) R_Isomer->Alkylation Rasagiline (R)-Rasagiline Base Alkylation->Rasagiline Salt Salt Formation (Methanesulfonic Acid) Rasagiline->Salt Final Rasagiline Mesylate (API) Salt->Final

Synthetic workflow for Rasagiline utilizing Dynamic Kinetic Resolution of 1-aminoindane.

Experimental Protocols

Protocol A: Chemoenzymatic DKR of 1-Aminoindane

Objective : Synthesis of enantiopure (R)-amide intermediate from racemic 1-aminoindane. Causality : Toluene is selected as the solvent because it supports both the thermal stability of the Pd catalyst and the optimal activity of the lipase without denaturing the enzyme[8].

  • Catalyst Preparation : Entrap palladium nanoparticles in an aluminum hydroxide matrix (Pd/AlO(OH)) to prevent catalyst leaching and enable recyclability[8].

  • Reaction Setup : In a reactor, combine racemic 1-aminoindane (200 g/L), isopropyl methoxyacetate (1.5 eq, acyl donor), immobilized CALB, and Pd/AlO(OH) (0.5 mol% Pd) in toluene[8].

  • Incubation : Heat the mixture to 50–70 °C for 12 hours. The elevated temperature is critical to match the kinetic rate of Pd-catalyzed racemization with the enzymatic acylation[8],[9].

  • Isolation : Filter the catalysts (which can be recycled 5–6 times)[8]. Hydrolyze the resulting (R)-amide with 40% aqueous NaOH and triethanolamine under reflux for 6 hours to yield free (R)-1-aminoindane[8].

Protocol B: N-Alkylation to (R)-Rasagiline Mesylate

Objective : Functionalization of (R)-1-aminoindane to form the active pharmaceutical ingredient (API). Causality : Direct alkylation of primary amines often leads to over-alkylation (forming tertiary amines). Using 10 instead of propargyl chloride, combined with strict stoichiometric control, minimizes these byproducts and improves purity[10],[7].

  • Alkylation : Dissolve (R)-1-aminoindane in toluene. Add 15% aqueous NaOH and propargyl benzenesulfonate (1.0 eq). Stir at 30 °C for 12 hours[7].

  • Phase Separation : Extract the organic layer, wash with deionized water, and concentrate under vacuum to yield (R)-Rasagiline free base[11].

  • Salt Formation : Dissolve the free base in isopropanol and cool to 5 °C. Add methanesulfonic acid (1.25 eq) dropwise[8]. The mesylate salt is preferred over the hydrochloride salt due to superior bioavailability and crystalline stability[11].

  • Crystallization : Filter the precipitate and dry under vacuum to obtain Rasagiline Mesylate (>99.9% ee)[8].

In Vitro Validation: MAO-B Inhibition Assay

To validate the synthesized 1-aminoindane derivatives, a fluorometric screening assay is employed. The assay measures the H2​O2​ generated during the oxidative deamination of the substrate tyramine[1],[12].

Causality : The use of a High Sensitivity Probe (e.g., Amplex Red) coupled with Horseradish Peroxidase (HRP) ensures that the transient H2​O2​ is immediately converted into a stable, highly fluorescent resorufin product in a 1:1 stoichiometry. This prevents signal degradation and allows for real-time kinetic monitoring[13].

G Prep Prepare Reagents (MAO-B, Tyramine, Amplex Red) Incubate Incubate Inhibitor + Enzyme (10 min, 37°C) Prep->Incubate Reaction Add Substrate Mix (Initiate Oxidation) Incubate->Reaction Detection Fluorometric Detection (Ex/Em = 535/587 nm) Reaction->Detection H2O2 generation Analysis Calculate IC50 (Dose-Response Curve) Detection->Analysis

Fluorometric MAO-B inhibition assay workflow for evaluating 1-aminoindane derivatives.

Protocol C: Fluorometric MAO-B Assay
  • Reagent Preparation : Reconstitute MAO-B enzyme, Tyramine substrate, Developer (HRP), and Fluorometric Probe in MAO-B Assay Buffer (pH 7.4)[1],[13].

  • Inhibitor Dilution : Prepare serial dilutions of the 1-aminoindane derivative in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation[12].

  • Incubation : Add 10 µL of the inhibitor to 50 µL of the MAO-B Enzyme working solution in a 96-well black, flat-bottom microplate. Incubate at 37 °C for 10 minutes to allow the irreversible covalent bond to form,.

  • Reaction Initiation : Add 40 µL of the Substrate Solution (containing Tyramine, Developer, and Probe) to each well[1].

  • Kinetic Measurement : Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically at 37 °C for 10–40 minutes using a microplate reader[1],[13].

  • Data Analysis : Calculate the reaction rate (slope) in the linear range. Plot percentage inhibition versus log[inhibitor] to determine the IC50​ value[13].

Quantitative Data: Pharmacological Profiling

The structural nuances of the 1-aminoindane scaffold confer distinct pharmacological advantages over older generations of MAO-B inhibitors, particularly regarding selectivity and reversibility.

InhibitorChemical ScaffoldMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Ratio (B/A)Mechanism of Action
Rasagiline 1-Aminoindane~4.4~412~93Irreversible (Covalent)
Selegiline Amphetamine~2.4~124~50Irreversible (Covalent)
Safinamide Benzylamino~79>10,000>126Reversible (Non-covalent)

Data synthesized from comparative human brain homogenate studies[5].

References

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013), Assay Genie.
  • Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296), Sigma Aldrich.
  • Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays, Benchchem.
  • Synthesis of (R)-Rasagiline via Dynamic Kinetic Resolution, Thieme Connect.
  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution, ResearchGate.
  • Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside, NIH/PMC.
  • US8901352B2 - Method for the synthesis of rasagiline, Google Patents.
  • EP2181980A1 - A process for the preparation of (R)-1-aminoindanes, Google Patents.
  • An efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug, Global Research Online.
  • US20100029987A1 - Crystalline Form of Rasagiline and Process for the Preparation Thereof, Google Patents.
  • 1-Aminoindane, Wikipedia.
  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746, EPO.
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511), Abcam.

Sources

Application

Application Note: Optimization of Diastereomeric Salt Crystallization for the Chiral Resolution of 1-Aminoindane

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Subject: Thermodynamic resolution of racemic 1-aminoindane via fractional crystallization Introduction & Mechanistic Rationale (R)-1-Aminoin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Subject: Thermodynamic resolution of racemic 1-aminoindane via fractional crystallization

Introduction & Mechanistic Rationale

(R)-1-Aminoindane is a critical chiral building block in the pharmaceutical industry, most notably serving as the primary precursor for the synthesis of Rasagiline, an irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. Because only the (R)-enantiomer exhibits the desired pharmacological profile, achieving high enantiomeric excess (ee > 99%) during early-stage synthesis is paramount.

While asymmetric synthesis (e.g., enzymatic transamination or asymmetric hydrogenation) is possible, classical chiral resolution via diastereomeric salt formation remains the most robust, scalable, and cost-effective method for industrial applications [1].

The mechanistic principle relies on the thermodynamic solubility differential ( ΔΔGsolv​ ) between two diastereomeric salts formed by reacting racemic 1-aminoindane with an enantiopure chiral acid (the resolving agent). Because the resulting (R,R) and (S,R) salts possess different crystal lattice energies and solvation enthalpies, one diastereomer will reach supersaturation and precipitate before the other. The efficiency of this process is dictated by the choice of resolving agent, the solvent system, and the cooling kinetics.

Resolving Agent Selection & Quantitative Data

The selection of the resolving agent directly impacts the optical purity and yield of the target (R)-1-aminoindane. Historically, natural chiral dicarboxylic acids have been screened extensively. Table 1 summarizes the performance of industry-standard resolving agents based on established patent literature [1, 2].

Table 1: Comparison of Resolving Agents for 1-Aminoindane Resolution

Resolving AgentSolvent SystemTarget EnantiomerTypical Optical Purity (ee)Process YieldRef.
L(-)-Malic Acid Methanol(R)-1-Aminoindane> 99.7%Low (~25-30%)[2]
L(+)-Aspartic Acid Methanol(R)-1-Aminoindane~ 94.0%Moderate[2]
(2R,3R)-Tartaric Acid Methanol(R)-1-Aminoindane~ 94.0%Moderate[2]
N-Acetyl-L-Glutamic Acid Ethanol / TBME(R)-1-Aminoindane> 98.0%High (~40-45%)[1]

Analytical Insight: While L(-)-Malic acid provides exceptional enantiomeric purity, the high solubility of both diastereomeric salts in methanol necessitates significant solvent volume reduction, which compromises yield [2]. Conversely, N-Acetyl-L-Glutamic Acid in a binary solvent system (Ethanol/tert-Butyl methyl ether) provides an optimal balance, driving the preferential precipitation of the (R)-1-aminoindane salt with high recovery [1].

Experimental Workflow

The following diagram illustrates the validated workflow for the chiral resolution of 1-aminoindane, from racemate to optically pure free base.

G racemate Racemic 1-Aminoindane (50% R / 50% S) mix Salt Formation & Dissolution (Reflux at 75°C) racemate->mix acid N-Acetyl-L-Glutamic Acid (Resolving Agent) acid->mix solvent Solvent System (Ethanol / TBME) solvent->mix cool Controlled Cooling (0.5°C/min to 20°C) mix->cool filter Vacuum Filtration cool->filter cake Filter Cake (R)-1-Aminoindane Salt filter->cake Solid Phase liquor Mother Liquor (S)-Enriched Salt filter->liquor Liquid Phase freebase Salt Breaking (NaOH) & Organic Extraction cake->freebase pure_R Optically Pure (R)-1-Aminoindane (>98% ee) freebase->pure_R

Workflow for the chiral resolution of 1-aminoindane via diastereomeric salt crystallization.

Detailed Experimental Protocols

The following protocol is a self-validating system designed to isolate (R)-1-aminoindane using N-acetyl-L-glutamic acid. It incorporates in-process controls to ensure thermodynamic equilibrium is maintained.

Protocol A: Diastereomeric Salt Formation and Fractional Crystallization

Objective: Selectively precipitate (R)-1-aminoindane N-acetyl-L-glutamate.

  • Reagent Charging: To a jacketed glass reactor equipped with an overhead stirrer, add 42.9 g (0.322 mol) of racemic 1-aminoindane.

  • Solvent Addition: Add 42.9 mL of absolute Ethanol and 174 mL of tert-Butyl methyl ether (TBME). Causality: Ethanol acts as the primary solvent to ensure complete dissolution at elevated temperatures, while TBME acts as an antisolvent to tightly control the solubility threshold of the target salt [1].

  • Resolving Agent Addition: Slowly charge 42.6 g (0.225 mol) of N-acetyl-L-glutamic acid under continuous stirring (approx. 0.7 molar equivalents relative to the racemate) [1].

  • Dissolution: Heat the reactor to reflux (approx. 70–75°C) until a clear, homogeneous solution is achieved. Maintain reflux for 30 minutes to ensure complete salt formation.

  • Controlled Cooling (Critical Step): Program the jacketed reactor to cool the mixture to 20°C at a linear cooling rate of 0.5°C/min .

    • Causality: Rapid cooling causes "supersaturation collapse," leading to rapid nucleation. This traps the unwanted (S)-enantiomer within the crystal lattice (occlusion), destroying the optical purity. A slow cooling gradient ensures crystal growth occurs under thermodynamic control.

  • Aging: Once at 20°C, age the slurry under moderate agitation (150 rpm) for 2 hours to maximize crystal yield.

  • Filtration: Isolate the precipitated salt via vacuum filtration. Wash the filter cake with 30 mL of cold TBME (4°C) to displace residual mother liquor.

Protocol B: Salt Breaking (Free-Basing) and Recovery

Objective: Liberate the free (R)-1-aminoindane amine from the isolated diastereomeric salt.

  • Suspension: Transfer the isolated filter cake to a separation funnel and suspend it in 150 mL of Dichloromethane (DCM) and 100 mL of deionized water.

  • Neutralization: Slowly add 10% aqueous NaOH solution dropwise until the aqueous phase reaches pH 11-12.

    • Causality: The strong base deprotonates the 1-aminoindane salt, rendering it highly lipophilic and forcing it into the DCM phase, while the sodium salt of N-acetyl-L-glutamic acid remains highly water-soluble.

  • Phase Separation: Vigorously shake and allow the phases to separate. Collect the lower organic (DCM) layer.

  • Extraction: Extract the remaining aqueous layer with an additional 50 mL of DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, 40°C, 200 mbar) to yield (R)-1-aminoindane as a pale yellow oil.

Protocol C: Chiral Purity Validation

Objective: Verify enantiomeric excess (ee) via High-Performance Liquid Chromatography (HPLC).

  • Sample Prep: Dissolve 5 mg of the isolated free base in 1 mL of mobile phase.

  • Column: Chiralcel OD-H (or equivalent amylose-based chiral stationary phase), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: DEA is required to prevent peak tailing of the basic amine.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.

  • Validation: The (R)-enantiomer should elute cleanly, separated from any residual (S)-enantiomer. Calculate ee% = [(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

Troubleshooting and Process Optimization

  • Low Enantiomeric Excess (< 95% ee): This is almost always a kinetic issue. If the ee is low, the cooling rate during Protocol A (Step 5) was likely too fast, or the agitation rate was too high, leading to secondary nucleation. Solution: Re-dissolve the salt in a minimum amount of hot Ethanol/TBME and perform a second recrystallization.

  • Oiling Out (Liquid-Liquid Phase Separation): If the salt forms a second liquid phase rather than crystallizing, the solvent system is too rich in the antisolvent (TBME), or the temperature dropped below the cloud point before nucleation occurred. Solution: Add 5-10% more Ethanol, reheat to a clear solution, and seed the mixture with 0.1% w/w pure (R)-1-aminoindane N-acetyl-L-glutamate crystals at 50°C.

  • Racemization Concerns: Unlike some active pharmaceutical ingredients, 1-aminoindane is chemically stable and does not spontaneously racemize under standard basic free-basing conditions (Protocol B). However, prolonged exposure to strong acids at elevated temperatures should be avoided.

References

  • Title: Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane (EP3247697B1)
  • Title: Process of resolution of 1-aminoindan (WO2012116752A1)
Method

Advanced Derivatization Strategies for the Analytical Detection of 1-Aminoindane

Executive Summary 1-Aminoindane (1-AI) is a critical primary amine, serving both as a key intermediate in the synthesis of active pharmaceutical ingredients (e.g., rasagiline, ozanimod) and as a target analyte in forensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Aminoindane (1-AI) is a critical primary amine, serving both as a key intermediate in the synthesis of active pharmaceutical ingredients (e.g., rasagiline, ozanimod) and as a target analyte in forensic toxicology due to its psychoactive derivatives. However, the native chemical structure of 1-AI presents significant analytical challenges: it lacks a strong chromophore for high-sensitivity UV detection, and its polar primary amine group causes severe peak tailing and thermal instability during gas chromatography. This application note details field-proven, self-validating derivatization protocols to overcome these limitations, enabling robust quantification via GC-MS and HPLC-FLD.

Mechanistic Rationale for Derivatization

The decision to derivatize 1-AI is dictated by the physicochemical limitations of the native molecule and the selected analytical modality.

Acylation for GC-MS (Volatility & Stability)

In gas chromatography, the free primary amine of 1-AI interacts strongly with silanol groups on the capillary column stationary phase, leading to peak broadening and loss of sensitivity. Furthermore, underivatized 1-AI is susceptible to thermal degradation at high injection port temperatures. By reacting 1-AI with Pentafluoropropionic Anhydride (PFPA) , the polar N-H bonds are replaced with a bulky, highly fluorinated acyl group.

  • Causality: This transformation eliminates hydrogen bonding, drastically lowering the boiling point and increasing volatility. In electron ionization (EI) MS, the addition of the pentafluoropropionyl group yields a heavier molecular ion and distinct diagnostic fragments, significantly improving the signal-to-noise ratio in complex biological matrices.

Dansylation for HPLC-FLD (Chromophore Addition)

While underivatized 1-AI can be detected via UV at 210 nm using specific C18 columns [1], this low wavelength is highly susceptible to matrix interference. To achieve high-sensitivity detection, 1-AI is reacted with Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) .

  • Causality: The primary amine of 1-AI acts as a nucleophile, attacking the sulfonyl group of Dansyl-Cl to form a stable sulfonamide[3]. This appends a large, highly hydrophobic fluorophore to the molecule. The resulting Dansyl-1-AI derivative can be detected via Fluorescence Detection (FLD) at an excitation of 340 nm and emission of 525 nm, shifting the detection window far away from background matrix noise. Additionally, the increased hydrophobicity drastically improves retention and peak shape on standard reversed-phase chiral and achiral columns [2, 4].

G A 1-Aminoindane (Primary Amine) B GC-MS Analysis A->B C HPLC-FLD Analysis A->C D Acylation (PFPA) Increases Volatility B->D E Dansylation (Dansyl-Cl) Adds Fluorophore C->E F PFPA-1-AI (High MS Sensitivity) D->F G Dansyl-1-AI (Ex: 340nm, Em: 525nm) E->G

Caption: Decision matrix for 1-aminoindane derivatization based on analytical modality.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes specific quenching or extraction steps that act as internal quality controls.

Protocol A: Pre-Column Dansylation for HPLC-FLD

Note: The pKa of 1-aminoindane is approximately 9.6. For the nucleophilic substitution to occur efficiently, the amine must be deprotonated. Therefore, the reaction must be heavily buffered at pH 10.5.

  • Sample Preparation: Aliquot 100 µL of the 1-AI sample (aqueous or biological matrix) into a 1.5 mL amber microcentrifuge tube (Dansyl derivatives are light-sensitive).

  • pH Adjustment: Add 100 µL of 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 10.5). Causality: This ensures >90% of the 1-AI is in its free-base, nucleophilic state.

  • Derivatization: Add 200 µL of Dansyl Chloride solution (2 mg/mL in anhydrous acetone). Vortex for 10 seconds.

  • Incubation: Heat the mixture at 60°C for 30 minutes in the dark. Causality: Elevated temperature accelerates the reaction kinetics of the sterically hindered indane ring.

  • Quenching (Validation Step): Add 50 µL of 100 mM Methylamine hydrochloride. Incubate for an additional 5 minutes. Causality: Methylamine reacts with any residual Dansyl-Cl, converting it to Dansyl-methylamine. In the chromatogram, this appears as a distinct, early-eluting peak. The consistent presence of this peak validates that Dansyl-Cl was added in excess, ensuring quantitative derivatization of 1-AI.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to HPLC injection.

Workflow S1 1. Aliquot Sample (1-AI in Matrix) S2 2. pH Adjustment (Add Na2CO3 Buffer, pH 10.5) S1->S2 S3 3. Derivatization (Add Dansyl-Cl in Acetone) S2->S3 S4 4. Incubation (60°C for 30 min in dark) S3->S4 S5 5. Quenching (Add Methylamine) S4->S5 S6 6. Analysis (HPLC-FLD Injection) S5->S6

Caption: Step-by-step workflow for the Dansyl chloride derivatization of 1-aminoindane.

Protocol B: PFPA Acylation for GC-MS
  • Extraction: Extract 1-AI from the aqueous matrix into 500 µL of an aprotic solvent (e.g., ethyl acetate or hexane) under basic conditions (pH > 10). Causality: Protic solvents (like water or alcohols) will aggressively hydrolyze the PFPA reagent, destroying it before it can react with the target amine.

  • Evaporation: Transfer the organic layer to a glass GC vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Acylation: Add 50 µL of ethyl acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Cap tightly with a PTFE-lined septum.

  • Incubation: Heat at 70°C for 20 minutes.

  • Reconstitution (Validation Step): Evaporate the excess PFPA and by-product (pentafluoropropionic acid) to complete dryness under nitrogen. Reconstitute in 100 µL of ethyl acetate. Causality: Removing the highly acidic by-products prevents rapid degradation of the GC column phase and validates that no active reagent remains to foul the MS source.

Quantitative Data & Method Parameters

To facilitate method transfer, the optimized parameters for both analytical modalities are summarized below. The shift from UV 210 nm to FLD drastically improves the Limit of Detection (LOD) and eliminates matrix interference.

Table 1: Comparison of Derivatization Agents for 1-Aminoindane

ParameterUnderivatized (UV)Dansyl-Cl (FLD)PFPA (GC-MS)
Primary Target Bulk Purity AnalysisTrace Biological MatricesForensic / Structural ID
Detection Mode UV Absorbance (210 nm)Fluorescence (Ex/Em)Electron Ionization (EI)
Reaction Environment N/AAqueous/Organic (pH 10.5)Strictly Anhydrous
Relative Sensitivity Low (µg/mL range)High (ng/mL range)Very High (pg/mL range)
Key Advantage No sample prepHigh selectivity, no matrix noiseHigh structural specificity

Table 2: Optimized Chromatographic Parameters

ParameterHPLC-FLD (Dansyl-1-AI)GC-MS (PFPA-1-AI)
Column YMC Triart C-18 (150 x 4.6 mm, 3 µm)HP-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Phase A: Water (0.1% Formic Acid)B: AcetonitrileHelium (Constant flow: 1.0 mL/min)
Gradient/Oven Temp 40% B to 95% B over 15 min80°C (hold 1 min) to 280°C at 15°C/min
Detection Settings Ex: 340 nm, Em: 525 nmSIM Mode: m/z 279, 160, 117
Injection Volume 5 µL1 µL (Splitless)

References

  • EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane - Google Patents. google.com.1

  • (PDF) Enantioseparation and modeling study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - ResearchGate. researchgate.net. 2

  • Zinc Porphyrin Tweezer in Host ± Guest Complexation: Determination of Absolute Configurations of Primary Monoamines by Circular Dichroism - Columbia. columbia.edu. 3

  • Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC. nih.gov. 4

Sources

Application

High-Throughput Screening Assays Involving Indanylamine Scaffolds: Protocols for GPCR Target Engagement

Introduction & Mechanistic Rationale The indanylamine scaffold is a highly privileged pharmacophore in neuropharmacology and drug discovery, demonstrating exceptional affinity for monoaminergic G protein-coupled receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indanylamine scaffold is a highly privileged pharmacophore in neuropharmacology and drug discovery, demonstrating exceptional affinity for monoaminergic G protein-coupled receptors (GPCRs), particularly Dopamine D2 and D3 receptors. Historically, high-throughput screening (HTS) of these receptors relied heavily on isotopic radioligand binding assays. However, the shift toward safer, more scalable, and kinetically informative methods has driven the development of fluorescence-based HTS-compatible assays [1].

By conjugating the indanylamine pharmacophore with sterically demanding but highly photostable fluorophores—such as Cy3B or Tetramethylrhodamine (TAMRA)—researchers can optically track target engagement in real-time.

  • Causality in Dye Selection: Cy3B is frequently selected for Fluorescence Polarization (FP) because of its high extinction coefficient, long fluorescence lifetime, and low non-specific lipid partitioning. Conversely, TAMRA is ideal for NanoBRET (Bioluminescence Resonance Energy Transfer) due to its excellent spectral overlap with the emission profile of NanoLuc luciferase [2].

Assay Modalities & Self-Validating Systems

To ensure trustworthiness and reproducibility in HTS environments, every assay must function as a self-validating system. This is achieved through rigorous quality control metrics and internal pharmacological controls.

Fluorescence Polarization (FP)

FP measures the tumbling rate of the indanylamine-fluorophore conjugate in solution. When the small fluorescent probe is free, it tumbles rapidly, depolarizing the excitation light. When bound to a massive receptor complex (e.g., in baculovirus-derived membrane preparations), its tumbling slows significantly, resulting in a high polarization signal.

  • Self-Validation: The assay's robustness is quantified using the Z'-factor. A Z' > 0.5 confirms a wide dynamic range and low signal variance, validating the assay for HTS [1].

Live-Cell NanoBRET

NanoBRET relies on non-radiative energy transfer from a NanoLuc-fused GPCR (donor) to the fluorescent indanylamine ligand (acceptor). Because energy transfer only occurs over extremely short distances (<10 nm), the signal is strictly dependent on specific target engagement.

  • Self-Validation: To confirm that the BRET signal represents true orthosteric or allosteric binding rather than non-specific membrane accumulation, a competitive displacement control (e.g., 10 µM haloperidol for D2R/D3R) is run in parallel. This establishes the Non-Specific Binding (NSB) baseline.

NanoBRET NanoLuc NanoLuc-GPCR Fusion (Donor) Light Bioluminescence (460 nm) NanoLuc->Light No Ligand Indanylamine Indanylamine-Cy3B/TAMRA (Acceptor) NanoLuc->Indanylamine Non-radiative Energy Transfer Furimazine Furimazine (Substrate) Furimazine->NanoLuc Oxidation BRET_Signal BRET Emission (618 nm) Indanylamine->BRET_Signal Target Engagement

NanoBRET pathway illustrating target engagement by fluorescent indanylamine probes.

Quantitative Data Summaries

The table below summarizes the performance of indanylamine-derived fluorescent probes across different HTS modalities, demonstrating their high affinity and robust Z'-factors.

Probe ConjugateTarget ReceptorFluorophoreAssay ModalityAffinity (pKi / Kd)Z'-FactorReference
CELT-419Dopamine D3RCy3BFP (384-well)0.45 nM (Kd)0.71[1]
Indanylamine-TAMRADopamine D3RTAMRANanoBRETSub-nanomolar> 0.60[1]
Mz438 (9a)CXCR2 (IABS)TAMRANanoBRET0.06 nM (pKi 10.2)0.80[2]
Indanylamine-Cy3BDopamine D2RCy3BTIRF Microscopy1.2 nM (Kd)N/A[1]

Experimental Protocols

Protocol 1: 384-Well Fluorescence Polarization (FP) Assay

This membrane-based assay is miniaturized for HTS, optimizing reagent consumption while maintaining high statistical confidence.

Materials:

  • Baculovirus-derived membranes expressing the target GPCR.

  • Fluorescent indanylamine probe (e.g., CELT-419).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, supplemented with 0.1% BSA.

  • Black, flat-bottom 384-well non-binding microplates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality: The addition of 0.1% BSA prevents the highly hydrophobic indanylamine probes from non-specifically adhering to the plastic walls of the 384-well plate, which would otherwise artificially deplete the free ligand concentration.

  • Membrane Dispensing: Dispense 10 µL of the receptor membrane suspension (optimized concentration, typically 5-10 µg protein/well) into the 384-well plate.

  • Compound Addition: Using an acoustic liquid handler, dispense 100 nL of test compounds (competitors) from a source library plate.

  • Probe Addition: Add 10 µL of the fluorescent indanylamine probe (final concentration at or near its Kd, e.g., 0.5 nM) to all wells.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Causality: Allowing the system to reach thermodynamic equilibrium ensures that the FP signal accurately reflects the steady-state affinity (Ki) of the competing library compounds.

  • Readout: Read the plate on a multimode microplate reader equipped with polarizing filters (Excitation: 540 nm / Emission: 590 nm for Cy3B). Calculate the Z'-factor using the positive (probe + membranes) and negative (probe + membranes + 10 µM haloperidol) controls.

Protocol 2: Live-Cell NanoBRET Assay

This protocol assesses target engagement in a physiological cellular environment, accounting for cell permeability and intracellular binding kinetics.

Materials:

  • HEK293 cells stably or transiently expressing NanoLuc-GPCR.

  • Indanylamine-TAMRA tracer.

  • Furimazine (NanoLuc substrate).

  • White, flat-bottom 384-well tissue culture plates.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-NanoLuc-GPCR cells at a density of 10,000 cells/well in 15 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Tracer & Competitor Addition: Add 5 µL of the indanylamine-TAMRA tracer (final concentration at Kd) and test compounds. Include a subset of wells with a known high-affinity unlabeled ligand to define NSB.

  • Incubation: Incubate the cells for 90 minutes at 37°C to allow the fluorescent ligand and test compounds to equilibrate at the receptor.

  • Substrate Addition: Add 5 µL of furimazine (diluted 1:100 in assay buffer) exactly 5 minutes prior to reading. Causality: Delaying the addition of furimazine prevents premature substrate depletion. NanoLuc exhibits "glow" kinetics; a 5-minute equilibration ensures a stable, high-intensity luminescent signal during the read window.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) sequentially. Calculate the BRET ratio (Acceptor/Donor) and subtract the NSB background to determine specific target engagement.

HTS_Workflow Prep Receptor/Cell Preparation Dispense Acoustic Dispensing (Indanylamine Probes) Prep->Dispense Incubate Equilibration (Dark, 60 min) Dispense->Incubate Read Multimode Reader (FP / NanoBRET) Incubate->Read QC Z'-Factor QC (>0.5 threshold) Read->QC Hit Hit Selection & Affinity Profiling QC->Hit

High-throughput screening workflow for evaluating indanylamine scaffold libraries.

References

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells, Frontiers in Molecular Biosciences,[Link]

  • Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2, Journal of Medicinal Chemistry,[Link]

Method

Application Note: Advanced Synthetic Routes to Functionalized 1-Aminoindane Analogs

Executive Summary Functionalized 1-aminoindanes are highly privileged pharmacophores embedded within numerous bioactive molecules and active pharmaceutical ingredients (APIs). Prominent examples include the monoamine oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized 1-aminoindanes are highly privileged pharmacophores embedded within numerous bioactive molecules and active pharmaceutical ingredients (APIs). Prominent examples include the monoamine oxidase type B (MAO-B) inhibitor Rasagiline, utilized in Parkinson's disease therapy, and the S1P receptor modulator Ozanimod. Historically, the synthesis of enantiopure 1-aminoindanes relied heavily on late-stage classical resolution, which inherently discards 50% of the material[1]. Modern synthetic chemistry has shifted toward highly atom-economical, stereoselective methodologies. This guide provides an authoritative analysis of state-of-the-art synthetic routes—ranging from transition-metal-catalyzed C–H activation to biocatalytic deracemization—detailing their mechanistic rationales and providing self-validating experimental protocols for drug development professionals.

Strategic Route Analysis

Scandium-Catalyzed Asymmetric[3+2] Annulation

A major breakthrough in atom-economical synthesis is the 2 via ortho-C(sp2)–H activation[2]. Utilizing a chiral half-sandwich scandium catalyst, this route constructs multisubstituted chiral 1-aminoindanes with two contiguous stereocenters in a single step[3]. By fine-tuning the sterics of the chiral ligand, researchers can achieve diastereodivergent synthesis, selectively accessing both cis and trans isomers from the same starting materials[2].

Biocatalytic Resolution and Deracemization

For industrial-scale API manufacturing, biocatalysis offers unparalleled enantioselectivity under mild conditions. The4, a critical intermediate for Ozanimod, utilizes Candida antarctica Lipase B (CAL-B) for the kinetic resolution of racemic amines[4]. This route bypasses the need for highly toxic cyanide reagents in late-stage functionalization and eliminates the reliance on stoichiometric chiral auxiliaries[4].

[1,4]-Hydride Shift Mediated Functionalization

For sterically hindered 1-aminoindane derivatives, an 5 driven by a [1,4]-hydride shift has proven highly effective[5]. Catalyzed by a Lewis acid (e.g., Yb(OTf)3), this method exploits the conformational behavior of bulky benzylamine moieties to suppress unwanted intramolecular nucleophilic attacks, driving the formation of the indane skeleton in excellent yields[5].

RouteDivergence Start Starting Materials (Aldimines, Indanones) RouteA Sc-Catalyzed [3+2] Annulation (C-H Activation) Start->RouteA RouteB Biocatalytic Resolution (CAL-B Lipase) Start->RouteB RouteC [1,4]-Hydride Shift (Internal Redox) Start->RouteC ProdA Multisubstituted Chiral 1-Aminoindanes RouteA->ProdA ProdB Enantiopure Intermediates (e.g., Ozanimod) RouteB->ProdB ProdC Sterically Hindered 1-Aminoindanes RouteC->ProdC

Caption: Divergent synthetic strategies for functionalized 1-aminoindane analogs.

Mechanistic Pathway: Sc-Catalyzed C-H Activation

The scandium-catalyzed [3+2] annulation operates via a highly ordered transition state. Coordination of the aldimine nitrogen to the highly oxophilic Sc(III) center initiates the sequence, directing the metal to activate the ortho-C(sp2)–H bond. The subsequent alkene insertion is the enantio-determining step, dictated by the steric bulk of the chiral half-sandwich ligand[2].

Mechanism Cat Chiral Sc-Catalyst Step1 Imine Coordination & ortho-C-H Activation Cat->Step1 Step2 Alkene Insertion (Enantioselective Step) Step1->Step2 Step3 Intramolecular Nucleophilic Addition (Ring Closure) Step2->Step3 Product Chiral 1-Aminoindane + Catalyst Regeneration Step3->Product Product->Cat

Caption: Catalytic cycle of the Sc-catalyzed asymmetric [3+2] annulation of aldimines.

Self-Validating Experimental Protocols

Protocol A: Enantioselective [3+2] Annulation via Sc-Catalysis

Objective: Synthesis of multisubstituted chiral 1-aminoindanes from aromatic aldimines and styrenes.

  • Catalyst Activation (Strictly Anaerobic): Inside a nitrogen-filled glovebox, combine the chiral half-sandwich scandium precatalyst (5 mol%) with a borate activator (e.g., [Ph3C][B(C6F5)4]) in anhydrous toluene.

    • Causality: The cationic Sc(III) active species is extremely oxophilic. Trace moisture will irreversibly coordinate to the metal center, quenching catalytic activity and leading to complete reaction failure[2].

  • Substrate Addition: Add the aromatic aldimine (1.0 equiv) to the activated catalyst solution, stir for 5 minutes, then slowly add the alkene (1.2 equiv) via a syringe pump over 1 hour.

    • Causality: The aldimine must coordinate to the Sc center first to direct the ortho-C–H activation. Slow addition of the alkene minimizes non-productive competitive binding and suppresses alkene homocoupling[2].

  • Validation Checkpoint (Self-Validation): After 12 hours at 60°C, extract a 10 µL aliquot, quench with wet ethyl acetate, and analyze via chiral HPLC (e.g., CHIRALPAK AD-H column).

    • Validation: This internal checkpoint ensures the enantiomeric ratio (er) is >95:5 before proceeding to bulk purification. A degraded er indicates ligand dissociation, prompting immediate reaction abortion to save downstream resources.

  • Workup: Quench the bulk reaction with saturated NaHCO3, extract with dichloromethane, and purify via flash column chromatography.

Protocol B: Biocatalytic Resolution of (S)-4-Cyano-1-aminoindane

Objective: Isolation of the enantiopure Ozanimod intermediate.

  • Enzymatic Acylation: Suspend racemic 4-cyano-1-aminoindane in methyl tert-butyl ether (MTBE). Add immobilized Candida antarctica Lipase B (CAL-B) and isopropyl methoxyacetate (0.6 equiv). Stir at 45°C.

    • Causality: MTBE is selected because it maintains the enzyme's essential hydration shell while fully solubilizing the hydrophobic indane substrate. Isopropyl methoxyacetate acts as an irreversible acyl donor, preventing reverse hydrolysis[4].

  • Phase Separation: Filter off the immobilized enzyme. Extract the organic filtrate with 1 M HCl (pH 2.0).

    • Causality: The acidic extraction selectively protonates the unreacted (S)-amine, driving it into the aqueous phase. The acylated (R)-enantiomer remains entirely in the organic phase, exploiting a massive solubility differential for near-perfect separation[4].

  • Validation Checkpoint (Self-Validation): Lyophilize a 1 mL sample of the neutralized aqueous extract and perform 1H NMR analysis.

    • Validation: The complete absence of the amide N-H proton signal (typically ~8.0 ppm) confirms that the phase separation was 100% efficient and the isolated (S)-amine is free of (R)-amide cross-contamination.

Quantitative Data: Route Comparison

The following table summarizes the key metrics of the primary synthetic routes used to generate functionalized 1-aminoindanes, allowing for rapid strategic selection based on target requirements.

Synthetic StrategyKey Catalyst / ReagentYield RangeSelectivity (ee / dr)Atom EconomyPrimary Application
Asymmetric [3+2] Annulation Chiral Half-Sandwich Sc75–95%Up to 99:1 er, >19:1 dr100%Multisubstituted chiral analogs
Biocatalytic Resolution CAL-B Lipase~45–49%>99% eeLow (Resolution)Ozanimod intermediate
[1,4]-Hydride Shift Yb(OTf)3 (Lewis Acid)60–90%N/A (Diastereoselective)100%Sterically hindered derivatives
Direct Alkylation K2HPO4 / TEBAC70–85%Retains starting eeModerateRasagiline mesylate[6]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Profiling of Trace Impurities in 1-Aminoindane

Mechanistic Context & Analytical Challenges 1-Aminoindane is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the anti-parkinsonian monoamine oxidase-B (MAO-B) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Challenges

1-Aminoindane is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the anti-parkinsonian monoamine oxidase-B (MAO-B) inhibitor rasagiline. Furthermore, 1-(R)-aminoindan serves as the major neuroprotective metabolite of rasagiline in vivo[1]. The presence of trace process-related impurities—such as unreacted 1-indanone (the synthetic starting material) or secondary amine dimers—can compromise downstream API synthesis yields and pose stringent toxicological and regulatory risks under ICH Q3A/Q3B guidelines[2].

Traditional HPLC-UV methods often lack the sensitivity and structural specificity required to detect these impurities at sub-ppm levels within a highly concentrated matrix[3]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode has emerged as the definitive gold standard for the unequivocal structural identification and quantitation of trace degradants and impurities[4].

Pathway of Impurity Formation

Understanding the synthetic origin of impurities is essential for targeted MRM method development. 1-Aminoindane is typically synthesized via the reductive amination of 1-indanone. Incomplete reaction leaves residual 1-indanone (Impurity A), while over-alkylation or condensation reactions can yield secondary amines such as Di(1-indanyl)amine (Impurity B).

G A 1-Indanone (Starting Material) B 1-Aminoindane (Target / Matrix) A->B Reductive Amination C Di(1-indanyl)amine (Dimer Impurity) A->C Condensation with Amine B->C Over-alkylation (Trace Byproduct)

Fig 1. Synthetic pathway of 1-aminoindane illustrating the formation of process-related impurities.

Experimental Design & Causality

Overcoming Matrix Effects (Ion Suppression)

Analyzing trace impurities in a bulk amine matrix presents a fundamental physical chemistry challenge: detector saturation and ion suppression . To detect impurities at the 0.01% level, the 1-aminoindane sample must be injected at a high concentration (e.g., 1 mg/mL). However, the massive abundance of the matrix compound competing for charge droplets in the Electrospray Ionization (ESI) source will severely suppress the ionization of co-eluting trace impurities and rapidly contaminate the ion optics.

The Solution: We utilize a time-programmed chromatographic divert valve . By chromatographically resolving the trace impurities from the main 1-aminoindane peak, we physically divert the bulk matrix eluate to waste.

A Self-Validating Protocol

To ensure this protocol is a self-validating system, a post-column infusion test must be executed during method setup. By continuously infusing the internal standard (1-aminoindane-d3) post-column while injecting the blank matrix, analysts can monitor the IS MRM trace. A stable, unperturbed IS baseline confirms that the divert valve timing perfectly encapsulates the matrix elution window, proving the absolute absence of residual ion suppression.

G Prep Sample Prep (1 mg/mL in Diluent) LC UHPLC Separation (C18 Column) Prep->LC Valve Divert Valve (Time-Programmed) LC->Valve Waste Waste (Bulk Matrix) Valve->Waste t = 3.5 - 4.5 min (Protects MS Source) MS ESI-MS/MS (MRM Mode) Valve->MS t < 3.5 or t > 4.5 (Trace Impurities)

Fig 2. LC-MS/MS workflow utilizing a divert valve to protect the MS from bulk matrix saturation.

Step-by-Step Analytical Methodology

Sample Preparation
  • Diluent Preparation: Prepare a 95:5 (v/v) Water:Acetonitrile solution. Causality: Matching the initial mobile phase conditions prevents peak distortion (solvent effects) for early-eluting compounds, ensuring sharp peak shapes.

  • Standard Spiking: Spike the diluent with 10 ng/mL of 1-aminoindane-d3 (Internal Standard).

  • Sample Dissolution: Accurately weigh 10.0 mg of the bulk 1-aminoindane sample and dissolve in 10.0 mL of the spiked diluent to achieve a 1 mg/mL matrix concentration.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any insoluble particulates that could clog the UHPLC column frit.

Chromatographic Conditions
  • Column: C18 UHPLC Column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality of Buffer Choice: Formic acid (0.1%) lowers the pH to ~2.7. Because the pKa of 1-aminoindane is approximately 9.6, the acidic mobile phase ensures that the primary and secondary amines are fully protonated ( R−NH3+​ ). This exponentially increases ionization efficiency and sensitivity in ESI+ mode.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.40955Equilibration
1.00.40955Isocratic Hold
6.00.401090Linear Gradient
8.00.401090Column Wash
8.10.40955Re-equilibration
10.00.40955End of Run
Mass Spectrometry (MRM) Parameters
  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Causality of Collision Energy (CE): CE is empirically optimized based on molecular stability. The primary amine (1-aminoindane) readily loses ammonia ( −17 Da ) at a relatively low CE (15 eV), yielding the stable indanyl cation (m/z 117.1). Conversely, the dimer impurity requires higher CE (25 eV) to cleave the sterically hindered secondary amine bond, yielding the m/z 133.1 monomeric fragment.

Table 2: MRM Transitions and Sensitivity Limits

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)
1-Aminoindane (Matrix)134.1117.115N/AN/A
1-Indanone (Impurity A)133.1105.1200.51.5
Di(1-indanyl)amine (Impurity B)250.2133.1250.20.6
1-Aminoindane-d3 (IS)137.1120.115N/AN/A

Data Interpretation

Quantitation of impurities is performed using the internal standard method. The ratio of the peak area of the impurity to the peak area of the IS is plotted against a multi-point calibration curve (ranging from 0.5 ng/mL to 100 ng/mL). The rigorous use of the divert valve ensures that the calibration curve remains linear ( R2>0.995 ) by preventing matrix-induced space-charge effects in the mass analyzer, ensuring highly reproducible trace analysis.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Di-1-Indanylamine Hydrochloride Synthesis

Welcome to the Technical Support Center. Synthesizing bulky secondary amines like Di-1-indanylamine hydrochloride (CAS 113535-00-5)[1] via the reductive amination of 1-indanone with 1-aminoindane is notoriously plagued b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing bulky secondary amines like Di-1-indanylamine hydrochloride (CAS 113535-00-5)[1] via the reductive amination of 1-indanone with 1-aminoindane is notoriously plagued by low yields. The steric bulk of the fused bicyclic indanyl systems heavily disfavors the intermediate imine formation, while the ketone moiety remains highly susceptible to premature reduction[2].

This guide is designed for synthetic chemists and drug development professionals to diagnose, troubleshoot, and optimize this specific synthetic bottleneck.

I. Quantitative Troubleshooting Matrix

Before altering your entire synthetic route, compare your analytical results against this diagnostic matrix to identify the exact point of failure in your workflow.

Observed Symptom / Analytical MarkerRoot Cause (Causality)Corrective Action
High 1-indanol to product ratio (GC-MS: m/z 134 peak dominates)Reductant is too aggressive or is added before the sterically hindered imine formation is complete.Switch from NaBH₄ to NaBH(OAc)₃. Implement a strict two-step "pre-formation" protocol.
Unreacted starting materials (TLC shows no progress after 4h)Thermodynamic equilibrium is stalling due to water accumulation and extreme steric hindrance.Add Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and irreversible water scavenger.
Gummy residue instead of crystals (During salt formation)Trapped lipophilic impurities or improper solvent polarity during HCl addition.Dissolve the free base in anhydrous EtOAc; precipitate with 2.0 M HCl in diethyl ether at 0°C.
II. Mechanistic Deep-Dives (FAQs)

Q: Why does standard direct reductive amination fail for this specific molecule? A: In a standard direct reductive amination[3], the ketone, amine, and reductant are mixed simultaneously in one pot. However, the nucleophilic attack of 1-aminoindane onto 1-indanone is severely sterically hindered by the rigid bicyclic rings. Consequently, the rate of imine formation ( kimine​ ) is significantly slower than the rate of direct ketone reduction ( kred​ ). If a standard reductant like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride is present from the start, it will rapidly reduce 1-indanone to 1-indanol before the imine can form. This is a well-documented bottleneck in the synthesis of bulky indane derivatives, such as the anti-Parkinsonian drug Rasagiline[4].

Q: How does Titanium(IV) isopropoxide (Ti(OiPr)₄) solve the equilibrium issue? A: Ti(OiPr)₄ serves a dual mechanistic purpose to force the reaction forward. First, it acts as a Lewis acid, coordinating to the carbonyl oxygen of 1-indanone. This increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack of the bulky 1-aminoindane. Second, it acts as an irreversible water scavenger. By consuming the water byproduct of the condensation to form insoluble titanium dioxide (TiO₂), it drives the thermodynamically unfavorable equilibrium entirely toward the imine intermediate according to Le Chatelier's principle.

Q: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the definitive choice for the reduction step? A: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bonds compared to standard NaBH₄[2]. It is uniquely selective for protonated imines (iminium ions) over neutral ketones. By using it, you ensure that only the successfully formed imine is reduced, preserving any unreacted 1-indanone for further condensation rather than destroying it via over-reduction.

III. Visualizing the Reaction Logic

ReactionPathway Indanone 1-Indanone Hemiaminal Hemiaminal Intermediate Indanone->Hemiaminal + 1-Aminoindane (Slow) Indanol 1-Indanol (Over-reduction Byproduct) Indanone->Indanol Direct Reduction (Competes with Imine) Aminoindane 1-Aminoindane Aminoindane->Hemiaminal Imine Imine Intermediate (Sterically Hindered) Hemiaminal->Imine -H2O (Requires Acid/Desiccant) DiIndanylamine Di-1-indanylamine (Free Base) Imine->DiIndanylamine NaBH(OAc)3 or NaBH3CN (Reductive Amination) HClSalt Di-1-indanylamine HCl (Target Product) DiIndanylamine->HClSalt HCl in Ether/EtOAc (Crystallization)

Logical reaction pathway for Di-1-indanylamine synthesis, highlighting the over-reduction bottleneck.

IV. Self-Validating Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the validation checks.

Phase 1: Imine Pre-formation

  • Charge a flame-dried, round-bottom flask with 1-indanone (1.0 eq) and 1-aminoindane (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Syringe in Ti(OiPr)₄ (1.5 eq) dropwise at room temperature.

  • Validation Check: Stir for 12 hours. Pull a 0.1 mL aliquot, quench with a drop of water, extract with EtOAc, and run TLC (Hexanes:EtOAc 4:1). Do not proceed to Phase 2 until the 1-indanone spot is depleted by >90%.

Phase 2: Selective Reduction 4. Cool the reaction mixture to 0°C using an ice bath. 5. Add NaBH(OAc)₃ (2.0 eq) portion-wise to control the mild exothermic reaction. 6. Allow the mixture to warm to room temperature and stir for an additional 12 to 24 hours. 7. Validation Check: Analyze via GC-MS or LC-MS to confirm the complete disappearance of the imine intermediate and the emergence of the Di-1-indanylamine free base mass.

Phase 3: Workup and Free Base Isolation 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃. (Caution: Vigorous gas evolution will occur). 9. Filter the resulting thick, biphasic mixture through a pad of Celite to remove the precipitated titanium dioxide (TiO₂) salts. Wash the filter cake thoroughly with DCM. 10. Separate the organic layer, extract the aqueous layer with DCM (2x), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base.

Phase 4: Hydrochloride Salt Crystallization 11. Dissolve the crude Di-1-indanylamine free base in a minimum volume of anhydrous ethyl acetate (EtOAc). 12. Cool the solution to 0°C and slowly add 2.0 M HCl in diethyl ether (1.2 eq) dropwise with vigorous stirring. A white precipitate should form immediately. 13. Validation Check: Filter the crystals, wash with cold anhydrous ether, and dry under high vacuum. Confirm purity via ¹H-NMR (look for the characteristic downfield shift of the secondary amine proton) and melting point analysis[5].

ExpWorkflow Step1 Step 1: Imine Formation Mix 1-Indanone + 1-Aminoindane Add Ti(OiPr)4 in dry DCM Step2 Step 2: Selective Reduction Add NaBH(OAc)3 portionwise Stir at RT for 12-24h Step1->Step2 Step3 Step 3: Quench & Extract Quench with sat. NaHCO3 Filter TiO2, Extract with DCM Step2->Step3 Step4 Step 4: Free Base Isolation Dry over Na2SO4 Concentrate in vacuo Step3->Step4 Step5 Step 5: Salt Crystallization Dissolve in EtOAc Add 2M HCl in Ether Filter precipitate Step4->Step5

Step-by-step experimental workflow for the synthesis and crystallization of Di-1-indanylamine HCl.

V. References
  • Wikipedia - Reductive amination URL: [Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works URL:[Link]

  • National Institutes of Health (NIH) - Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline URL:[Link]

  • PubChem (NIH) - Di-1-Indanylamine Hydrochloride | C18H20ClN | CID 17893856 URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) in the Chiral Resolution of 1-Aminoindane

Welcome to the Technical Support Center for chiral resolution. 1-Aminoindane and its derivatives (e.g., 4-cyano-1-aminoindane) are critical chiral building blocks for active pharmaceutical ingredients (APIs) such as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral resolution. 1-Aminoindane and its derivatives (e.g., 4-cyano-1-aminoindane) are critical chiral building blocks for active pharmaceutical ingredients (APIs) such as the MAO-B inhibitor rasagiline and the S1P receptor modulator ozanimod. Achieving an enantiomeric excess (ee) of >99% is a strict regulatory requirement, but researchers frequently encounter thermodynamic and kinetic bottlenecks during resolution.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for both classical diastereomeric salt formation and biocatalytic kinetic resolution.

Module 1: Classical Resolution (Diastereomeric Salt Formation)

FAQ 1: My ee plateaus around 80-85% after primary crystallization with tartaric acid derivatives. Recrystallization drastically reduces yield without improving ee. What is happening?

The Causality: You are likely encountering a solid solution system . When resolving 1-aminoindane derivatives with resolving agents like di-p-toluoyl-L-tartaric acid, the resulting (R)- and (S)-diastereomeric salts often share nearly identical crystal lattices. This allows the unwanted enantiomer to co-crystallize by substituting the desired enantiomer within the lattice[1]. Because this is a thermodynamic limitation governed by the phase diagram, standard recrystallization will only result in massive yield loss without significantly improving the ee.

The Solution: Implement a hybrid approach combining crystallization with enantioselective dissolution . By suspending the moderately enriched solid solution in a solvent and stirring, you exploit the kinetic differences in dissolution rates between the two diastereomeric pairs. The slightly more soluble salt leaches into the mother liquor faster, leaving a highly enriched solid behind [1].

FAQ 2: I am currently using L-malic acid in ethanol, but I need 3-4 recrystallizations to hit >99% ee, resulting in <15% overall yield. Is there a more efficient resolving agent?

The Causality: While L-malic acid is a classical resolving agent for 1-aminoindane, its diastereomeric salts have a narrow solubility product ( Ksp​ ) differential, necessitating multiple thermodynamic equilibrations.

The Solution: Switching to N-acetyl-L-glutamic acid in a methanol/water system drastically alters the Ksp​ differential. The (R)-1-aminoindane salt of N-acetyl-L-glutamic acid is significantly less soluble than its (S)-counterpart. This favorable thermodynamic landscape allows you to achieve >98% ee and >35% yield (out of a theoretical maximum of 50%) in a single crystallization step, eliminating the need for exhaustive recrystallizations [2].

Module 2: Biocatalytic Resolution (Enzymatic Kinetic Resolution)

FAQ 3: I am using Candida antarctica Lipase B (CAL-B) for the aminolysis of rac-1-aminoindane. My reaction is very fast, but my enantioselectivity (E-value) is poor. How can I improve this?

The Causality: The issue is likely your choice of acyl donor. Highly activated acyl donors (e.g., vinyl acetate or trifluoroethyl butyrate) are excellent for unreactive amines, but 1-aminoindane is a highly reactive nucleophile. When using a hyper-activated acyl donor, non-enzymatic background acylation competes directly with the enzyme-catalyzed reaction, drastically lowering the ee [3].

The Solution: Switch to unactivated ethyl esters (e.g., ethyl octanoate) and increase the reaction temperature to 80 °C. CAL-B is highly thermostable. At 80 °C, the enzymatic aminolysis with unactivated ethyl esters proceeds rapidly with exceptional enantioselectivity ( E>100 ). The unactivated ester suppresses the non-enzymatic background reaction, while the longer-chain acyl group perfectly occupies the large hydrophobic pocket of CAL-B, accelerating the enzymatic rate[3].

Module 3: Experimental Protocols

Protocol A: Overcoming Solid Solutions via Enantioselective Dissolution

Self-Validation Check: Always measure the ee of both the enriched solid and the depleted mother liquor to ensure mass balance.

  • Primary Crystallization: Dissolve rac-1-aminoindane (1.0 eq) and the chiral acid (e.g., di-p-toluoyl-L-tartaric acid, 0.5-1.0 eq) in methanol at 60 °C.

  • Precipitation: Cool the solution to 20 °C at a controlled rate (0.5 °C/min) to precipitate the solid solution. Filter and dry the solid (Expected ee: ~80%).

  • Enantioselective Dissolution: Suspend the solid in a secondary solvent system (e.g., ethanol/water) at a specific volume ratio determined by your ternary phase diagram.

  • Kinetic Stirring: Stir the suspension at 25 °C for exactly 30-60 minutes. Critical Step: Do not allow the system to reach thermodynamic equilibrium; prolonged stirring will cause the ee to regress.

  • Isolation: Rapidly filter the suspension. The retained solid will be highly enriched (>96% ee).

Protocol B: CAL-B Catalyzed Kinetic Resolution of 1-Aminoindane

Self-Validation Check: Kinetic resolutions are mathematically capped at 50% yield for the desired enantiomer. Stop the reaction strictly before 50% conversion to prevent the enzyme from slowly acylating the off-target enantiomer.

  • Preparation: In a dry reaction vessel, add rac-1-aminoindane (50 mM) and ethyl octanoate (50 mM) in an anhydrous organic solvent (e.g., heptane).

  • Enzyme Addition: Add immobilized CAL-B (Novozym 435, 20-40 mg/mmol substrate).

  • Incubation: Heat the mixture to 80 °C under orbital shaking (200 rpm).

  • Monitoring: Monitor the conversion via chiral HPLC. Stop the reaction at ~45-49% conversion (typically 1.5 to 3 hours).

  • Separation: Filter out the immobilized enzyme. Separate the unreacted (S)-1-aminoindane from the newly formed (R)-amide using acidic extraction (the amine partitions into the aqueous layer as a hydrochloride salt, while the amide remains in the organic layer).

Module 4: Data Reference Tables

Table 1: Comparison of Classical Resolving Agents for 1-Aminoindane
Resolving AgentSolvent SystemRequired CrystallizationsTypical Yield (%)Max ee (%)
L-Malic AcidEthanol3 to 4< 15%> 99%
Di-p-toluoyl-L-tartaric acidMethanol1 (Solid Solution)~ 40%80 - 85%
N-Acetyl-L-glutamic acid Methanol / Water 1 > 35% > 98%
Table 2: Effect of Acyl Donor and Temperature on CAL-B Aminolysis of 1-Aminoindane
Acyl DonorTemperature (°C)Reaction Time (h)Conversion (%)Enantioselectivity (E-value)
Vinyl Acetate25< 1.056.4%Low (Background acylation)
Ethyl Acetate2524.0< 10.0%High
Ethyl Octanoate 80 1.5 49.0% > 100

Module 5: Pathway Visualizations

SolidSolution rac rac-1-Aminoindane + Chiral Acid cryst Primary Crystallization (Thermodynamic Control) rac->cryst Heat & Cool sol Solid Solution (Moderate ee, ~80%) cryst->sol Precipitation diss Enantioselective Dissolution (Kinetic Control) sol->diss Add Solvent & Stir enrich Highly Enriched Solid (>96% ee) diss->enrich Filtration (Solid) ml Mother Liquor (Depleted enantiomer) diss->ml Filtration (Liquid)

Workflow combining crystallization and enantioselective dissolution to overcome solid solutions.

EnzymaticResolution rac rac-1-Aminoindane calb CAL-B Lipase (Novozym 435) rac->calb ramide (R)-Amide (Product) calb->ramide Fast acylation (80 °C) samine (S)-Amine (Unreacted) calb->samine No reaction acyl Acyl Donor (Ethyl Octanoate) acyl->calb

CAL-B catalyzed kinetic resolution of rac-1-aminoindane via enantioselective aminolysis.

References

  • Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(41), 6175-6178.[Link]

  • Ruzic, M., et al. (2019). Process for the preparation of enantiomerically pure 1-aminoindan.
  • Nechab, M., Azzi, N., Vanthuyne, N., Bertrand, M., Gastaldi, S., & Gil, G. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6918–6923.[Link]

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of aminoindanes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aminoindanes and related basic compounds. This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aminoindanes and related basic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges, specifically peak tailing. As basic compounds, aminoindanes are prone to strong secondary interactions with standard silica-based stationary phases, leading to asymmetrical peaks that compromise resolution, sensitivity, and quantification accuracy.

This document provides in-depth, cause-and-effect troubleshooting guidance in a direct question-and-answer format. Our goal is to empower you to diagnose the root cause of peak shape issues and implement robust, scientifically sound solutions.

Frequently Asked Questions (FAQs): Troubleshooting Peak Tailing
Q1: I'm seeing significant peak tailing with my aminoindane analyte. What is the most likely cause?

A: The most common cause of peak tailing for basic compounds like aminoindanes is a secondary retention mechanism involving residual silanol groups (Si-OH) on the silica surface of the HPLC column.[1][2][3][4]

Here's the underlying mechanism:

  • Analyte State: Aminoindanes contain a basic amine functional group. In typical reversed-phase mobile phases with a pH below the analyte's pKa (which is common), this amine group becomes protonated, carrying a positive charge (R-NH₃⁺).

  • Stationary Phase Interaction: Standard silica-based stationary phases (like C18) have residual, un-capped silanol groups. These silanols are acidic (pKa ~3.8-4.2) and become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above 4.[5]

  • Secondary Interaction: The positively charged aminoindane analyte engages in a strong ionic interaction with the negatively charged silanol sites. This is a different, and much stronger, retention mechanism than the intended hydrophobic interaction with the C18 chains.[4][6]

Because this ionic interaction is strong, a fraction of the analyte molecules are delayed in their path through the column, slowly "bleeding" off these active sites long after the main hydrophobic band has passed. This slow release results in a skewed, asymmetric peak with a pronounced "tail".[6][7]

Q2: My aminoindane peak is tailing, but I'm not sure if it's a chemical issue or a problem with my HPLC system. How can I quickly diagnose the root cause?

A: This is a critical first step. You can differentiate between a chemical (analyte-specific) problem and a physical (system-wide) problem with a simple diagnostic test.

The two primary categories of problems are:

  • Chemical Problems: Caused by secondary interactions between your specific analyte and the stationary phase (as described in Q1).[6]

  • Physical Problems: Caused by disruptions in the flow path that affect all compounds, such as extra-column dead volume, a column void, or poorly connected fittings.[6][7][8]

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-polar compound (e.g., Toluene or Uracil) in your mobile phase.

  • Injection: Inject this neutral marker solution onto your column using the same chromatographic method you are using for your aminoindane.

  • Analyze the Peak Shape:

    • If the neutral marker peak is sharp and symmetrical: The problem is chemical . Your HPLC system and column bed are physically sound. The tailing is specific to the interaction of your basic aminoindane with the stationary phase. You should proceed to chemical troubleshooting steps like adjusting mobile phase pH or using additives.

    • If the neutral marker peak also shows tailing or broadening: The problem is physical . There is likely an issue with the column bed (e.g., a void at the inlet) or the system plumbing (e.g., excessive tubing length, a poorly seated fitting creating a void).[6] You should inspect all connections, reduce tubing length where possible, and consider replacing the column if a void is suspected.[9]

Start Observe Peak Tailing InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckShape Is Neutral Marker Peak Symmetrical? InjectNeutral->CheckShape Chemical Problem is Chemical (Secondary Interactions) CheckShape->Chemical Yes Physical Problem is Physical (System/Column Issue) CheckShape->Physical No AdjustMP Adjust Mobile Phase (pH, Additives) Chemical->AdjustMP CheckSystem Check Fittings, Tubing Physical->CheckSystem ChangeCol Consider New Column AdjustMP->ChangeCol ReplaceCol Replace Column CheckSystem->ReplaceCol

Caption: Diagnostic workflow to distinguish between chemical and physical causes of peak tailing.

Q3: How does mobile phase pH affect the peak shape of aminoindanes, and what is the ideal range to work in?

A: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like aminoindanes.[10] It directly influences the ionization state of both the analyte and the column's residual silanol groups.

  • At Low pH (pH < 3): This is often the most effective strategy. At a low pH, the high concentration of protons (H⁺) in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral, protonated (Si-OH) form.[1][4][11] While your aminoindane is still protonated (R-NH₃⁺), the primary cause of the strong ionic interaction—the negatively charged silanol sites—has been eliminated. This minimizes secondary interactions and dramatically improves peak symmetry.[4]

  • At Mid-Range pH (pH 4-7): This range is often problematic. The silanol groups are partially or fully deprotonated (SiO⁻), creating a highly active surface for secondary interactions with your protonated analyte, leading to severe tailing.[5]

  • At High pH (pH > 8, requires a pH-stable column): At a sufficiently high pH (at least 2 units above the analyte's pKa), the aminoindane will be in its neutral, free-base form (R-NH₂). In this state, it will not engage in ionic interactions with deprotonated silanols. This can also produce excellent peak shape, but it requires a specialized hybrid or pH-stable column, as traditional silica dissolves at high pH.[5]

Recommendation: For standard silica C18 columns, start by adjusting the mobile phase to a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate).[11] Always ensure your chosen pH is at least 1.5-2 pH units away from your analyte's pKa to ensure it exists in a single ionic state.[9][12]

cluster_low_ph Low pH (e.g., 2.7) cluster_mid_ph Mid pH (e.g., 5.0) Low_Analyte Aminoindane (R-NH₃⁺) Positive Charge Low_Silanol Silanol (Si-OH) Neutral Low_Analyte->Low_Silanol No Attraction Low_Interaction Result: Symmetrical Peak (Minimal Ionic Interaction) Mid_Analyte Aminoindane (R-NH₃⁺) Positive Charge Mid_Silanol Silanol (SiO⁻) Negative Charge Mid_Analyte->Mid_Silanol Strong Attraction Mid_Interaction Result: Peak Tailing (Strong Ionic Interaction)

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Q4: Beyond pH, what mobile phase additives or modifiers can I use to improve peak shape?

A: If adjusting the pH alone is insufficient or not possible, several mobile phase additives can be used to mitigate peak tailing.

A small concentration of a competing base, such as Triethylamine (TEA) , can be added to the mobile phase.[11][13] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your larger aminoindane analyte. This reduces the available sites for secondary retention and improves peak shape.

Protocol: Using TEA as a Competing Base

  • Prepare your aqueous mobile phase (e.g., buffered water).

  • Add TEA to the aqueous phase to a final concentration of 10-25 mM (approximately 0.1-0.25% v/v).

  • Adjust the final mobile phase to the desired pH (e.g., pH 3.0 or pH 7.0) with an appropriate acid (e.g., phosphoric acid or formic acid).

  • Mix with your organic modifier as usual.

  • Important: Dedicate a column to methods using TEA, as it can be difficult to wash out completely and may alter the column's selectivity for future use.

For highly polar or difficult-to-retain basic compounds, an ion-pairing agent can be used. These are typically alkyl sulfonates (e.g., sodium dodecyl sulfate, SDS) that are added to the mobile phase.[14][15] The hydrophobic tail of the ion-pairing agent adsorbs onto the C18 stationary phase, while its charged headgroup points into the mobile phase, effectively creating an ion-exchange surface that provides a controlled retention mechanism for the charged analyte.[15] This can improve both retention time and peak shape.

Additive TypeExampleTypical Conc.Mechanism of ActionProsCons
Competing Base Triethylamine (TEA)10-25 mMMasks active silanol sites by preferential binding.[11]Effective, inexpensive.Can be difficult to remove from column, may shorten column life, not MS-friendly.
Acid Modifier Trifluoroacetic Acid (TFA)0.05-0.1%Acts as both a pH modifier and an ion-pairing agent, masking silanols.Volatile (MS-friendly), effective.Can cause ion suppression in MS, can be hard to remove from column.
Ion-Pair Agent Sodium Dodecyl Sulfate (SDS)5-10 mMForms a neutral ion-pair with the analyte, increasing hydrophobic retention.[14]Improves retention and peak shape for polar analytes.Not MS-friendly, can require long equilibration times, complex mechanism.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.1 mMBinds to trace metal impurities in the silica or system that can cause tailing.[8][16]Solves metal-chelation specific issues.Only effective if metal chelation is the root cause.
Q5: I've tried optimizing my mobile phase, but I still have tailing. When should I consider changing my HPLC column?

A: If mobile phase optimization does not resolve the issue, the column itself is the next logical target. Column technology has advanced significantly to address the challenges of analyzing basic compounds.

Consider changing your column if:

  • You are using an older "Type A" silica column, which is known to have higher metal content and more acidic silanol groups.[1][11]

  • Your current column has been used extensively, especially under harsh pH conditions, which can lead to degradation of the stationary phase and exposure of more active silanol sites.[9][17]

  • Mobile phase adjustments provide only marginal improvement.

Recommended Column Technologies for Aminoindanes:

  • High-Purity, End-Capped "Type B" Silica Columns: This is the modern standard. These columns are made with silica that has very low metal contamination and are extensively "end-capped" with small silanes to cover most of the residual silanol groups.[1][3] Switching to a high-quality, end-capped C18 column from a reputable vendor will often solve severe tailing issues.

  • Polar-Embedded Phase Columns: These columns have a polar group (e.g., an amide) embedded within the alkyl chain (e.g., C18).[18][19] This polar group helps to shield the residual silanols, improving peak shape for basic compounds. They also offer alternative selectivity.

  • Hybrid Particle or pH-Stable Columns: These columns are based on a hybrid silica-organic polymer matrix or are otherwise engineered to be stable across a wide pH range (e.g., pH 1-12). This gives you the flexibility to work at high pH to neutralize the aminoindane, providing excellent peak shapes without the need for additives.

Q6: Could my sample preparation be causing the peak tailing? Specifically, the solvent I use to dissolve my sample?

A: Yes, absolutely. This is known as the "sample solvent effect" and is a frequently overlooked cause of peak distortion, including tailing and fronting.[20][21][22]

The problem occurs when the sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than the mobile phase.[23][24] For example, if your mobile phase is 30% acetonitrile / 70% water, and you inject your sample dissolved in 100% acetonitrile, the strong plug of acetonitrile carrying your analyte will cause band broadening and distortion as it enters the column.[21]

Best Practices for Sample Diluent:

  • Ideal Solution: Dissolve your sample directly in the initial mobile phase composition.

  • Good Alternative: If solubility is an issue, dissolve the sample in a solvent that is weaker than your mobile phase (e.g., a higher percentage of water).

  • If You Must Use a Strong Solvent: Dissolve the sample at a high concentration in the strong solvent, and then dilute it with water or your mobile phase. Most importantly, keep the injection volume as small as possible to minimize the effect.[25]

References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • HPLC Peak Tailing - Axion Labs.
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - Taylor & Francis.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chrom
  • Common Causes Of Peak Tailing in Chrom
  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
  • How to solve the “solvent effect”_ - Chrom
  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV - MTC USA.
  • Effects of Sample Solvents on Peak Shape - Shimadzu.
  • The LCGC Blog: Silica for HPLC St
  • Exploring the Role of pH in HPLC Separ
  • HPLC peak tailing issues with 6,2',4'-Trimethoxyflavone analysis - Benchchem.
  • Sample Diluent Effects in HPLC - Element Lab Solutions.
  • HPLC Column Selection: Core to Method Development (Part II)
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • Peak Tailing in HPLC - Element Lab Solutions.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor
  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • Ion pair chrom
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube.
  • How can I prevent peak tailing in HPLC?
  • Analysis of Polar Compounds with Ion Pair Reagents - MilliporeSigma.
  • Ion-Pairing Agents | HPLC - Mason Technology.

Sources

Optimization

Optimizing reaction conditions for the synthesis of rasagiline mesylate

As a Senior Application Scientist, I have structured this technical support center to address the most critical bottlenecks encountered during the synthesis and purification of rasagiline mesylate. This guide bypasses ge...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support center to address the most critical bottlenecks encountered during the synthesis and purification of rasagiline mesylate. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures, impurity formation, and crystallization issues, providing self-validating protocols for your laboratory or pilot-plant workflows.

Synthetic Workflow & Impurity Control

G A (R)-1-Aminoindan (Starting Material) B N-Alkylation (Propargyl Bromide + Base) A->B C Rasagiline Free Base (Intermediate) B->C Optimal Stoichiometry F Dialkylation Impurity (Over-reaction) B->F Excess Reagent D Salt Formation (MsOH in Isopropanol) C->D E Rasagiline Mesylate (Purified API) D->E Seeding & Cooling

Synthetic workflow and impurity control points for Rasagiline Mesylate.

Troubleshooting Guide: N-Alkylation Step

Q1: Why am I observing significant dialkylation impurities and low yields during the propargylation of (R)-1-aminoindan? Causality & Mechanism: Dialkylation is a classic over-reaction issue. When the primary amine of (R)-1-aminoindan is alkylated to form the secondary amine (rasagiline), the resulting product is often more nucleophilic than the starting material. If the reaction is run at high temperatures (e.g., 60°C) for extended periods (e.g., 16 hours) using standard bases like K₂CO₃, the secondary amine will attack excess propargyl chloride/bromide, forming a dialkylated impurity[1].

Solution: Shift from thermodynamic to kinetic control by changing the base and lowering the temperature. Utilizing Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) at 30-35°C leverages the "cesium effect." The large, highly polarizable cesium ion increases the solubility and reactivity of the carbonate complex, massively accelerating the reaction (down to 15 minutes) and allowing you to quench the reaction before dialkylation occurs[1].

Quantitative Data: Base and Solvent Optimization for Alkylation

Base SystemSolventTemp (°C)TimeYield (%)Purity (HPLC %)Drawbacks / Notes
K₂CO₃Acetonitrile6016 h44.0< 90.0Requires tedious column chromatography[1].
NaOH (15% aq)Toluene15–202–4 h~ 65.0> 90.0Biphasic system; requires phase transfer catalyst[2].
Cs₂CO₃Acetonitrile30–3515 min95.0> 99.5Highly efficient; suppresses dialkylation[1].
Protocol 1: Self-Validating N-Alkylation of (R)-1-Aminoindan

This protocol utilizes in-process controls (IPC) to ensure the reaction does not proceed to over-alkylation.

  • Preparation: Charge a dry round-bottom flask with (R)-1-aminoindan (1.0 eq) and anhydrous acetonitrile (approx. 4 volumes).

  • Base Addition: Add Cs₂CO₃ (1.2 eq) to the mixture. Stir at 30–35°C for 10 minutes to ensure uniform dispersion and activation[1].

  • Alkylation: Add propargyl bromide (1.1 eq) dropwise over 5 minutes. Caution: Do not dump the reagent, as localized concentration spikes lead to dialkylation.

  • Reaction & IPC: Stir the reaction mixture at room temperature. After exactly 15 minutes, pull a sample for TLC/HPLC analysis[1]. The starting material peak should be <1%.

  • Quench & Workup: Immediately quench by washing the organic phase sequentially with 1N HCl (2x), 1N NaOH (2x), and brine[1].

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to dryness at 40-50°C. This yields the rasagiline free base at ~95% yield without the need for column chromatography[1].

Troubleshooting Guide: Resolution & Racemization

Q2: I am starting from racemic 1-aminoindan. How do I maximize the enantiomeric excess (ee) during resolution, and what do I do with the waste S(-)-enantiomer? Causality & Mechanism: If you synthesize racemic rasagiline first, you must resolve it using L(+)-tartaric acid. Poor ee usually stems from using a single solvent where the solubility differential between the R-tartrate and S-tartrate diastereomers is too narrow. Solution: Perform the crystallization in a specific 1:1 mixture of methanol and isopropanol (IPA)[2]. This binary solvent system depresses the solubility of the di[R-(+)-N-propargyl-1-aminoindan]-L-tartrate while keeping the S-isomer in solution.

To address the waste S(-)-enantiomer, do not discard the mother liquor. The S(-)-enantiomer can be efficiently racemized back into racemic 1-aminoindan via a base-catalyzed deprotonation of the chiral center. By heating the residue in Dimethyl Sulfoxide (DMSO) with Potassium Hydroxide (KOH) at 80°C for 2 hours, you achieve a single-pot racemization with 85% yield and 99.6% purity, drastically improving the atom economy of your scale-up[3].

Troubleshooting Guide: Mesylate Salt Formation

Q3: During the addition of methanesulfonic acid, my product "oils out" instead of forming crystals. How can I force proper crystallization? Causality & Mechanism: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its glass transition temperature or when the supersaturation level is pushed too high, too quickly. Rapid addition of Methanesulfonic acid (MsOH) at cold temperatures traps impurities in a metastable oily state. Solution: Crystallization must be thermodynamically guided via elevated temperatures and heterogeneous seeding[1].

Protocol 2: Seeded Crystallization of Rasagiline Mesylate

This protocol ensures high-purity crystalline morphology by bypassing the metastable oil phase.

  • Dissolution: Dissolve the crude rasagiline free base in Isopropanol (IPA) (approx. 3.5 volumes) and heat the solution to 50–60°C[1].

  • Acidification: Add Methanesulfonic acid (MsOH, 1.0 eq) dropwise over 5–10 minutes while strictly maintaining the 50–60°C temperature[1].

  • Nucleation (Critical Step): Immediately upon completing the acid addition, seed the solution with 0.1% (w/w) pure Rasagiline Mesylate crystals[1]. This provides a template for the crystal lattice to grow, preventing oiling out.

  • Maturation: Stir the suspension for 15 minutes at 50–60°C.

  • Cooling Profile: Apply a linear cooling ramp down to room temperature, then further cool to 5°C[4].

  • Isolation: Filter the suspension, wash the cake with cold IPA (1.5 volumes), and dry under vacuum. Expected yield is 88–98% with 100% HPLC purity[1],[4].

References

  • Source: Google Patents (US20140018578A1)
  • Source: European Patent Office (EP2364967A2)
  • An efficient single-pot racemization of S(-) rasagiline: a byproduct of anti-parkinson's drug Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Di-1-Indanylamine Hydrochloride in Solution

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solubility and stability of bulky secondary amine salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the solubility and stability of bulky secondary amine salts. Di-1-indanylamine hydrochloride (CAS: 113535-00-5)[1] is a highly lipophilic compound often utilized as a critical intermediate or reference standard in the synthesis of pharmaceuticals like rasagiline.

The instability of this compound in solution is rarely due to spontaneous covalent degradation. Instead, it is driven by physicochemical speciation and environmental factors [2]. The two massive indanyl rings impart extreme steric hindrance and lipophilicity to the molecule. When the compound is in its protonated hydrochloride state, it maintains moderate solubility in polar solvents. However, if the solution's pH shifts toward neutral or basic conditions, the amine deprotonates. The resulting free base is highly insoluble in aqueous media, leading to rapid precipitation[3].

Understanding these causal mechanisms allows us to engineer self-validating protocols that guarantee the integrity of your experimental data.

Speciation A Di-1-indanylamine HCl (Solid State) B Dissolution in Polar Solvent (e.g., MeOH, H2O) A->B C Protonated Amine [R2NH2+] (Stable & Soluble) B->C Acidic pH (< 5) D pH Shift > pKa (Neutral/Basic Conditions) C->D Buffer Failure / Dilution G Oxidative Stress (O2, Light, Metals) C->G Long-term Storage E Free Base [R2NH] (Highly Lipophilic) D->E F Precipitation (in Aqueous Media) E->F Low Organic Content E->G H Degradation Products (e.g., Nitrones) G->H

Figure 1: Speciation and degradation pathways of Di-1-indanylamine hydrochloride in solution.

Troubleshooting Guide & FAQs

Q1: My aqueous stock solution turns cloudy after a few hours on the bench. What is causing this, and how can I fix it? Cause: This is a classic symptom of a pH shift. Dissolving the hydrochloride salt in unbuffered water can lead to a gradual increase in pH as the system equilibrates with atmospheric CO₂ or basic contaminants. This shifts the equilibrium, causing the highly lipophilic free base to precipitate out of solution[2]. Solution: Always prepare aqueous solutions in a weakly acidic buffer (e.g., 10 mM acetate buffer, pH 4.5) or add 0.1% v/v HCl to your solvent. This locks the molecule in its protonated, soluble state.

Q2: I am observing a gradual decrease in HPLC peak area over time, but there is no visible precipitate in the vial. Why? Cause: Highly lipophilic amines like Di-1-indanylamine exhibit strong non-specific binding to the negatively charged silanol groups on standard borosilicate glassware or untreated plastic surfaces. Additionally, trace transition metals in the solvent can catalyze the slow oxidation of the secondary amine. Solution: Use silanized (deactivated) glass vials or low-bind polypropylene tubes for storage. Purge the headspace of the vial with Argon or Nitrogen to displace oxygen and prevent oxidative loss.

Q3: Is DMSO a suitable solvent for long-term storage of this compound? Cause: While DMSO provides excellent initial solubility for both the salt and the free base[3], it is mildly oxidizing and highly hygroscopic. Over months of storage, water absorption can trigger micro-precipitation, and the DMSO itself can facilitate oxidative degradation of the amine. Solution: DMSO is acceptable for short-term use (e.g., immediate in vitro screening). For long-term stock storage (months), use anhydrous methanol or acetonitrile acidified with 0.1% HCl, and store at -20°C[2].

Quantitative Data: Solvent Optimization Matrix

To facilitate rapid solvent selection, the following table summarizes the empirical solubility and stability profiles of Di-1-indanylamine hydrochloride across common laboratory solvent systems.

Solvent SystemApparent SolubilityStability (at 4°C)Primary LimitationRecommended Application
Water (Unbuffered, pH ~7) < 0.5 mg/mLPoor (< 2 hours)Rapid free base precipitationNot recommended
Water (0.1% HCl, pH ~2) ~5 mg/mLModerate (Days)Slow hydrolysis/oxidationShort-term aqueous assays
DMSO (Anhydrous) > 25 mg/mLGood (Weeks)Hygroscopic; mild oxidantImmediate biological screening
Methanol (0.1% HCl) > 50 mg/mLExcellent (Months)VolatilityLong-term stock solutions
Acetonitrile / Water (50:50) ~15 mg/mLGood (Weeks)Phase separation if frozenHPLC mobile phase / Diluent

Self-Validating Experimental Protocol

This methodology outlines the preparation of a highly stable 10 mM stock solution of Di-1-indanylamine hydrochloride. It incorporates self-validating quality control steps to ensure the trustworthiness of your analytical data.

Step 1: Equipment and Reagent Preparation

  • Use only silanized amber glass vials to prevent surface adsorption and photodegradation.

  • Prepare the solvent: HPLC-grade Methanol containing 0.1% (v/v) concentrated HCl. Chill the solvent to 4°C prior to use to minimize thermal stress during dissolution[2].

Step 2: Weighing and Dissolution

  • Under an inert atmosphere (if available), weigh the required mass of Di-1-indanylamine hydrochloride (MW: ~285.81 g/mol )[1].

  • Add the chilled, acidified methanol. Vortex gently for 30 seconds.

  • Causality Check: The solution must be perfectly clear. If turbidity is observed, the pH is too high, or the solvent has absorbed excessive ambient moisture.

Step 3: Filtration

  • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Crucial Warning: Do NOT use Nylon filters. Nylon possesses amide linkages that can strongly bind bulky secondary amines, artificially lowering your solution's titer.

Step 4: Aliquoting and Storage

  • Divide the stock into single-use aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

  • Purge the headspace of each vial with Argon gas before sealing with PTFE-lined caps. Store at -20°C.

Step 5: Self-Validation (QC)

  • Analyze an aliquot at T=0 via HPLC-UV (e.g., 254 nm).

  • Store one control vial at room temperature for 24 hours and re-analyze. A peak area deviation of < 1% confirms the stability of the matrix.

Protocol S1 Weigh API (Inert Atmosphere) S2 Add Acidified Solvent (0.1% HCl in MeOH) S1->S2 S3 Vortex & Sonicate (Temp < 25°C) S2->S3 S4 Sterile Filter (0.22 µm PTFE) S3->S4 S5 Aliquoting (Amber Glass Vials) S4->S5 S6 Storage (-20°C, Argon Purged) S5->S6

Figure 2: Self-validating workflow for preparing stabilized Di-1-indanylamine solutions.

References

  • Source: google.

Sources

Optimization

Technical Support Center: Indanylamine Impurity Separation &amp; Method Development

Welcome to the Technical Support Center for indanylamine chromatography. Indanylamines—such as rasagiline, selegiline, and 2-aminoindane—present unique analytical challenges due to their rigid aromatic structures, basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indanylamine chromatography. Indanylamines—such as rasagiline, selegiline, and 2-aminoindane—present unique analytical challenges due to their rigid aromatic structures, basic amine functionalities, and the structural proximity of their synthesis precursors and degradation products.

This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic phenomena, and self-validating protocols to ensure your High-Performance Liquid Chromatography (HPLC) methods meet stringent ICH guidelines.

Visualizing the Method Development Logic

Workflow N1 1. Impurity Profiling (Indanols, Allyls, Isomers) N2 2. Stationary Phase Selection (Base-Deactivated C18 / Phenyl) N1->N2 N3 3. Mobile Phase Optimization (pH 2.5-3.0 & Silanol Suppressors) N2->N3 N4 4. Gradient Tuning (Resolution of Co-eluting Analogs) N3->N4 N5 5. Method Validation (Forced Degradation / Specificity) N4->N5

Fig 1. Logical workflow for indanylamine HPLC stability-indicating method development.

Troubleshooting Guides & FAQs
Q1: Why do my process-related impurities (e.g., 1-indanol, 1-indanamine, and allyl impurities) co-elute with the main indanylamine API, and how can I resolve them?

The Causality: Process-related impurities of indanylamines share the same rigid indane ring backbone, differing only by minor functional group substitutions (e.g., a hydroxyl group in 1-indanol vs. a primary amine in 1-indanamine vs. a propargyl group in rasagiline)[1]. In standard Reversed-Phase Liquid Chromatography (RPLC), their hydrophobic partitioning coefficients ( logP ) are nearly identical, leading to co-elution on traditional C8 or C18 columns.

The Solution: To separate these closely related structures, you must exploit secondary retention mechanisms:

  • Stationary Phase: Switch from a standard C18 to a base-deactivated C18, or utilize a Phenyl-Hexyl column to introduce π−π interactions, which differentially retain the aromatic indane rings based on the electron-donating/withdrawing nature of their functional groups[2].

  • Gradient Optimization: Implement a shallow gradient starting with a highly aqueous mobile phase. For example, starting at 75:25 (Ammonium Acetate Buffer:Acetonitrile) and ramping to 10:90 over 9 minutes ensures that the slightly more polar impurities (like 1-deshydroxy rasagiline or 1-indanol) elute well before the highly retained propargylated derivatives[3].

Q2: I am experiencing severe peak tailing and broad peak shapes for my basic indanylamine compounds. What is causing this, and how do I fix it?

The Causality: Indanylamines possess basic secondary or primary amine groups that are positively charged (protonated) at typical working pH ranges. Traditional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) on their surface[4]. At a mid-pH (pH 4.0–7.0), these silanols ionize into anionic Si-O⁻ groups. The protonated basic amine of the indanylamine undergoes strong, unwanted secondary ionic interactions (ion-exchange) with these anionic silanols, causing the analyte molecules to release slowly from the column, manifesting as severe peak tailing[5][6].

The Solution: You must eliminate the silanol interaction through mobile phase modulation:

  • pH Suppression: Lower the mobile phase pH to 2.5–3.0 using ortho-phosphoric acid or a phosphate buffer[7][8]. At this low pH, the silanol groups (pKa ~ 4.5) are fully protonated and neutral, completely neutralizing the electrostatic attraction[4].

  • Silanol Suppressors: Add a competing base, such as Triethylamine (TEA), at a concentration of 2–5 mM[8]. TEA acts sacrificially; it is a small, highly basic molecule that aggressively binds to the active silanols, physically blocking the indanylamine from interacting with them[6].

Silanol A Protonated Indanylamine (Basic Amine) C Strong Ionic Interaction (Secondary Retention) A->C G Optimal Peak Shape (As < 1.2) A->G Primary Hydrophobic Retention B Ionized Silanol (Si-O⁻) at Mid pH (4.0-7.0) B->C D Severe Peak Tailing (As > 2.0) C->D E Low pH Buffer (pH 2.5-3.0) or TEA Addition F Neutralized Silanol (Si-OH) or Blocked Sites E->F Modifies Surface F->G Eliminates Ionic Exchange

Fig 2. Causality of silanol interactions and mitigation strategies for basic indanylamines.

Quantitative Impact of Mobile Phase Modifiers on Indanylamine Peak Shape:

Mobile Phase ModifierMobile Phase pHPeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from nearest impurity
No Additive (Water/ACN)6.52.8 (Severe Tailing)< 2,5001.1 (Co-elution)
0.1% Trifluoroacetic Acid2.51.4 (Acceptable)6,8002.4 (Baseline)
5 mM TEA + Phosphate Buffer 3.0 1.05 (Excellent) > 8,500 3.2 (Robust)
Q3: How do I ensure my method is genuinely "stability-indicating" for drug development?

The Causality: A stability-indicating method must be a self-validating system. It is not enough to simply inject a pure standard; you must prove that if the indanylamine degrades over time, the degradation products will not artificially inflate the quantification of the active pharmaceutical ingredient (API)[2].

The Solution: You must perform forced degradation studies (stress testing) according to ICH Q1A (R2) guidelines[7]. By intentionally destroying a portion of the API using heat, light, acid, base, and oxidation, you generate a "worst-case scenario" sample. If your chromatographic method can still achieve baseline resolution between the intact API and all generated degradants, the method is validated as stability-indicating[2].

Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Workflow for Rasagiline & Impurities

This self-validating protocol is designed to quantify rasagiline mesylate while resolving common impurities (e.g., 1-aminoindane, 1-indanol) and stress-induced degradants[7][8].

Step 1: Mobile Phase Preparation

  • Buffer Preparation: Accurately weigh 2.0 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve it in 1000 mL of HPLC-grade water[8].

  • Silanol Suppression: Add 2.0 mL of Triethylamine (TEA) to the buffer solution[8].

  • pH Adjustment: Adjust the pH of the solution to exactly 3.0 ± 0.05 using ortho-phosphoric acid[2][8].

  • Filtration: Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) nylon membrane filter and degas via ultrasonication for 5 minutes[2][8].

  • Organic Phase: Use 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Base-deactivated C18 (e.g., 250 × 4.6 mm, 5 µm)[2].

  • Elution Mode: Isocratic mixture of Buffer:Acetonitrile at a 50:50 (v/v) ratio[2][8]. (Note: Switch to a gradient of 75:25 to 10:90 if highly polar impurities co-elute[3]).

  • Flow Rate: 0.8 to 1.0 mL/min[2][3].

  • Column Temperature: 30°C[3].

  • Detection: Photodiode Array (PDA) or UV detector set to 210 nm (the optimal wavelength for the indane ring's UV absorbance)[3][7].

  • Injection Volume: 10 µL to 50 µL depending on required sensitivity[2][3].

Step 3: Forced Degradation (System Self-Validation) To validate the specificity of the method, prepare the following stressed samples:

  • Thermal Stress: Expose 10 mg of solid indanylamine powder in an oven at 60°C for 12 hours[7].

  • Oxidative Stress: Dissolve 10 mg of API in 5 mL of mobile phase, add 5 mL of 3% H2​O2​ , and store at room temperature for 24 hours.

  • Analysis: Inject the stressed samples. Utilize the PDA detector's peak purity function. The method is considered valid only if the "Peak Purity Angle" of the main indanylamine peak is less than the "Purity Threshold," confirming no degradants are co-eluting beneath the main peak.

References
  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV - MTC USA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJBNYdMXVZbUPxMMQ8BEQQBiC-7Oeh4P3F7Ibnu-tBxrvL_HLqAFqnbcoDt-_ij58ZILix6l0G6gDjcooCDlas9KS3AxE-Mco4Uf0xrRj8jiDGNbVFaXfbEHmuwo7CQAnF43wGSKc=]
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo_qWa9Db4tZIw68UnL3LbUJPjvviQL6iv0b1AwTdMA4tlDmhwMf_pIb1pqpvp9kv1bmT5rBc-VZp7bv9veJTrZ2lGcl_UaVzdtyiA3I5iYVl8MtqC1DLru0n8vYRgYKyCjgTfHZ9slApn6I0pgBAFZeQ6fa6v2XhTwICM5jUW-tWLnp7VXKyMPhB0SxoyN4xK7BBoEuYaz_mmgdmY43HK]
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuioctFRoXDa5G-LKR8NdcH_wCJ4o71d-rOftO6YEelr_CMhaO-4PUUK23AF5sk3UMSDMwSem5yCWp_DyH_4Ol0Rd79V55IjlxjO2XIFJ-wPi9zsAjjhRVhSZTJMDDOE0XzMAOn9SkS1vRlI0SFR2LdiKxJdvwBYr77Z6s6ypT9CbulHCrKT4uYPTF0046xDGYjtpHyOVoeeR6iOsos_8w5DoQIZQhIhx5nrUPJVlD_VMddvzPDsSQoHCEvnHKAGLSz8M=]
  • Application Note: HPLC Method for the Quantification of rac-trans-1-Deshydroxy Rasagiline. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYzJdfhB7_YWGMvanQwpJ_I-ss9Q3eLpOe1AMveeNXbVW3c2B9IcQsDDPoITk8Ci3-GKlfHnuBSmh07AA-AIg2jqONi8WVdd1I1yU0oqlizgyXUOOeViZM2ONT5hcIzgG2CZd8C7yBlSoFaI0nMXP_OhUx-6igBQFdUxBosDRrhyEY2Vx-qJ712pQc4e5u4a7-JkNS9Axbu1zyHxx-u8LyE_UFcUSALtuSYZdFPj3RdTbYueey]
  • Validated high performance liquid chromatographic method for determination of Rasagiline Mesylate under oxidative, photolytic and thermal stress Conditions. Sphinx Knowledge House.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc0g8VH-16eLrrK0ipZGhLT35qQ85HLr2oW3ubMTdUpEYNVfKNSAzrnqAYjobYrZ33eckWsBLSlPxm4X6L3vSxNmRvjeZ2k4punj6UOl5EfbwH4SSVQlPLQvqhk68J6UtHuf0Qk0ZoDFdzS7JRzhZHMebi]
  • Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. Journal of Applied Pharmaceutical Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9FAJ38ejfYXnX9ADmv40oxJiHAuMEFeyQheSjjdCz6Dymzf_pwG4Frg73FmD-_Isw1GwePB1h_h5UsEqKZTc_gL_cG1iB7KkCM-vz5lVWkzQO0X4gUXW0AzOcrwH6ewI4MnM-245jrvH5Y_IpjAZ5]
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. Rasayan Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuiUrH5rmKCAJcZNBKNJstnKVGmLzz6S3VcKYfc9pkSnn4SXvcrm04yuJRDVRgKwwqH77YE09bycc1jQX2s6Ye3LyrcjXYThcZEd2dQV7U7Rv8ehNApgAkWCgsz1RwqW-UfivOsA7oUQtBeA==]
  • Asian Journal of Chemistry (Synthesis and Characterization of Rasagiline Impurities). Asianpubs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHESVUoVo8PcGZ47rXypz1e4WoHudAH75pbVzIqin1mS6W8KpQoranStRXAF-OMZ__8uY9tJi3ZiwxaVLEVVNZDTACUbLrbyf1g4YQbxNlkrImMxHkeNkvxFjU7fdYuxTHQl_N1koYB-utnTGEWtJCwxpXw4edMII8=]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During the Handling of Chiral Aminoindanes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with chiral aminoindanes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with chiral aminoindanes. The stereochemical integrity of these compounds is often paramount to their biological activity and therapeutic efficacy. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization and maintain the enantiomeric purity of your materials throughout your experimental workflows.

Introduction to Racemization in Chiral Aminoindanes

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] For chiral aminoindanes, the chiral center is often a benzylic carbon, which is susceptible to deprotonation, especially under basic conditions. This deprotonation leads to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the intermediate, resulting in a loss of stereochemical information.[2] Understanding and controlling the factors that promote this process is critical for any application where enantiomeric purity is essential.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work that can lead to the racemization of chiral aminoindanes.

Issue 1: Loss of Enantiomeric Excess (e.e.) After Aqueous Workup and Extraction

You've just completed a synthesis and, after performing a standard aqueous workup to isolate your chiral aminoindane, you find that the enantiomeric excess has significantly decreased.

Probable Causes:

  • Exposure to Strong Bases: The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during extraction is a primary cause of racemization for compounds with an acidic proton at the chiral center, such as aminoindanes.[3]

  • Elevated Temperatures: Performing extractions or solvent removal at elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[]

  • Prolonged Exposure Time: The longer your chiral aminoindane is in contact with unfavorable conditions (e.g., high pH, high temperature), the greater the extent of racemization will be.[3]

Step-by-Step Mitigation Protocol:

  • Temperature Control: Immediately cool your reaction mixture to 0-5°C in an ice bath before beginning the workup.[3]

  • pH Management:

    • Instead of strong bases, use a milder, pre-chilled base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization or extraction.[3]

    • If the reaction was acidic, consider a wash with a pre-chilled saturated solution of ammonium chloride (NH₄Cl).

    • The goal is to keep the pH as close to neutral as possible during the workup.[5]

  • Solvent Selection: Use pre-chilled aprotic solvents such as dichloromethane (DCM) or ethyl acetate (EtOAc) for the extraction. Protic solvents can facilitate proton transfer, which may contribute to racemization.[3][5]

  • Efficient Processing:

    • Perform extractions and washes swiftly to minimize contact time with the aqueous phase.

    • When removing the solvent under reduced pressure (e.g., rotary evaporation), use a cold water bath to prevent heating of your sample.[3]

  • Drying: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water from the organic layer.

  • Immediate Analysis: Analyze the enantiomeric excess of your crude product promptly using a validated chiral HPLC or SFC method to determine if racemization has occurred.[3]

Troubleshooting Workflow for Workup-Induced Racemization

G start Significant loss of e.e. post-workup q1 Was a strong base (NaOH, KOH) used? start->q1 sol1 Action: Repeat workup using a mild base (e.g., sat. NaHCO₃) at 0-5°C. q1->sol1 Yes q2 Was the workup performed at elevated temperatures? q1->q2 No end Re-analyze enantiomeric excess (e.e.) sol1->end sol2 Action: Repeat workup at 0-5°C using pre-chilled solutions. q2->sol2 Yes q3 Was the workup prolonged? q2->q3 No sol2->end sol3 Action: Streamline the workup process to minimize delays between steps. q3->sol3 Yes q3->end No sol3->end

Caption: Decision tree for troubleshooting racemization during aqueous workup.

Issue 2: Racemization During Chromatographic Purification

Your crude product shows high enantiomeric purity, but after purification by silica gel chromatography, a significant drop in e.e. is observed.

Probable Causes:

  • Acidic Nature of Silica Gel: Standard silica gel is inherently acidic and can catalyze the racemization of sensitive compounds, including some aminoindanes.

  • Solvent Effects: The polarity of the eluent can influence the rate of on-column racemization.[6]

  • Long Residence Time: Extended time on the column increases the exposure of the compound to the stationary phase.

Step-by-Step Mitigation Protocol:

  • Deactivate the Silica Gel:

    • Prepare a slurry of the silica gel in the eluent.

    • Add a small amount of a tertiary amine, such as triethylamine (Et₃N) (typically 0.1-1% v/v), to the eluent to neutralize the acidic sites on the silica surface.[3]

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral).

  • Optimize Chromatography Conditions:

    • Use a less polar solvent system if possible, as this can sometimes reduce the rate of racemization.[6]

    • Employ flash chromatography techniques to minimize the time the compound spends on the column.

  • Consider Non-Chromatographic Purification: If racemization persists, explore alternative purification methods such as crystallization or salt formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for chiral aminoindanes?

A1: The most common mechanism involves the deprotonation of the hydrogen atom at the chiral carbon (the α-carbon to the amino group and part of the benzylic system). This is often base-catalyzed. The resulting carbanion is planar and achiral. Reprotonation can then occur from either face of this planar intermediate with roughly equal probability, leading to a mixture of both enantiomers.[5]

Mechanism of Base-Catalyzed Racemization of a Chiral Aminoindane

G cluster_0 Chiral cluster_1 Achiral (S)-Aminoindane (S)-Aminoindane Achiral Carbanion Intermediate Achiral Carbanion Intermediate (S)-Aminoindane->Achiral Carbanion Intermediate - H⁺ (Base) (R)-Aminoindane (R)-Aminoindane Achiral Carbanion Intermediate->(R)-Aminoindane + H⁺ (S)-Aminoindane_re (S)-Aminoindane Achiral Carbanion Intermediate->(S)-Aminoindane_re + H⁺

Caption: The reversible deprotonation-reprotonation cycle leading to racemization.

Q2: How do temperature and solvent choice impact the stability of chiral aminoindanes?

A2:

  • Temperature: Higher temperatures increase the kinetic energy of the molecules, which accelerates the rate of racemization.[] Therefore, it is a best practice to handle and store chiral aminoindanes at low temperatures (e.g., 0-5°C or below) whenever possible.[3][5]

  • Solvent: The choice of solvent can significantly influence racemization rates.

    • Protic solvents (e.g., alcohols, water) can facilitate proton transfer and may stabilize the transition states involved in racemization.

    • Aprotic solvents (e.g., DCM, EtOAc, THF, toluene) are generally preferred as they are less likely to participate in proton exchange mechanisms.[3][5]

    • Polar solvents can sometimes stabilize the charged intermediates that lead to racemization.[]

Q3: What are the best practices for the long-term storage of chiral aminoindanes to maintain enantiomeric purity?

A3: For optimal long-term stability:

  • Temperature: Store at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C).[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[5]

  • Form: Storing the aminoindane as a salt (e.g., hydrochloride salt) can significantly increase its stability by protonating the amine, making the α-proton less acidic and therefore less susceptible to base-catalyzed abstraction.[5]

  • Solvent: If storing in solution, use a non-polar, aprotic solvent. However, storage as a solid is generally preferred.[][5]

Q4: How can I accurately determine the enantiomeric purity of my aminoindane sample?

A4: The most reliable and widely used methods are chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. It uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their accurate quantification.[7]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it a greener alternative for chiral separations.

  • Chiral Gas Chromatography (GC): This method is suitable for volatile aminoindanes or their derivatives. It often requires derivatization of the amino group to improve volatility and chromatographic performance.[7]

Table 1: Comparison of Key Factors Influencing Racemization

FactorCondition Promoting RacemizationRecommended Condition for Minimizing RacemizationRationale
pH Strong basic (e.g., pH > 10) or strongly acidic conditionsNeutral or slightly acidic (pH ~5-7)Avoids catalysis of α-proton abstraction (base) or enamine formation (acid).[3][5]
Temperature Elevated temperatures (> 25°C)Low temperatures (0-5°C or below)Reduces the kinetic rate of the racemization process.[]
Solvent Protic, polar solvents (e.g., Methanol, Water)Aprotic, less polar solvents (e.g., DCM, Toluene)Minimizes facilitation of proton transfer and stabilization of charged intermediates.[3][5]
Exposure Time Prolonged workup or reaction timesRapid and efficient processingReduces the overall opportunity for the compound to racemize under any given condition.[3]

References

  • Carpino, L. A., et al. (1990s). Influence of Basicity and Steric Hindrance of Organic Bases on Racemization. (This is a conceptual reference to the body of work by Carpino and others in the 1990s on peptide racemization, specific articles would need to be cited for direct claims).
  • Wikipedia. (2023). Racemization. Wikipedia. Retrieved from [Link]

  • Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • Flood, A. H., et al. (n.d.). Crystallization-Induced Diastereomer Transformation. (This is a conceptual reference to the work described in the provided search snippets, a specific journal citation would be required for a direct link).
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. Retrieved from [Link]

  • Study.com. (n.d.). Racemization: Organic Chemistry Study Guide. Study.com. Retrieved from [Link]

  • University of California, Santa Barbara. (1991). Amino Acid Racemization. UCSB. Retrieved from [Link]

  • University of Manchester. (n.d.). Racemisation in Chemistry and Biology. University of Manchester. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (This is a foundational text on stereochemistry and would be a general reference for concepts like enantiomeric purity).
  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2504. Retrieved from [Link]

  • Fiveable. (2025). Racemization: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. Retrieved from [Link]

  • University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2024). pH Modulation of Super-Assembled Heteromembranes for Sustainable Chiral Sensing. ACS Nano. Retrieved from [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Retrieved from [Link]

  • van der Velden, J., et al. (n.d.). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Angewandte Chemie. Retrieved from [Link]

  • ACS Publications. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. Chemistry LibreTexts. Retrieved from [Link]

  • Detecting Design. (2010). Amino Acid Racemization Dating. Detecting Design. Retrieved from [Link]

  • PubMed. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • Fiveable. (2025). Amino acid racemization Definition. Fiveable. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Retrieved from [Link]

  • ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. ResearchGate. Retrieved from [Link]

  • PubMed. (2007). The influence of extrusion on loss and racemization of amino acids. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. Retrieved from [Link]

Sources

Optimization

Addressing matrix effects in LC-MS analysis of biological samples

Title: Bioanalytical LC-MS/MS Support Center: Troubleshooting Matrix Effects Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioanalytical LC-MS/MS Support Center: Troubleshooting Matrix Effects

Welcome to the Technical Support Center for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis. This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting and validated protocols to diagnose, quantify, and eliminate matrix effects in complex biological samples.

Section 1: Mechanistic FAQs - Understanding the Root Cause

Q1: Why do matrix effects occur primarily in Electrospray Ionization (ESI), and what is the physical mechanism behind ion suppression? A: Matrix effects—specifically ion suppression—are a direct consequence of charge competition during the ESI droplet desolvation process. When a biological sample is injected, endogenous components (such as phospholipids, salts, or proteins) often co-elute with the target analyte. In the ESI source, these molecules compete for access to the droplet surface and the limited number of excess charges (protons in positive mode). If the co-eluting matrix components possess higher surface activity or higher proton affinity than the target analyte, they monopolize the available charge. Consequently, the target analyte remains un-ionized in the gas phase and is invisible to the mass spectrometer, leading to a false reduction in signal intensity and inaccurate quantification[1][2].

Q2: How can I definitively prove that a loss of sensitivity is due to matrix effects and not poor extraction recovery? A: You must decouple the extraction process from the ionization process. This is achieved using the Post-Extraction Addition (Spike) Method[3][4]. Causality: By spiking the pure analyte into a blank matrix after the extraction step, you bypass any physical loss of the analyte that occurs during sample preparation. If the signal of this post-extraction spiked sample is lower than the signal of the pure analyte in a neat solvent, the signal loss is purely due to ionization suppression at the MS source, confirming a matrix effect[3][4].

Section 2: Diagnostic Workflows & Protocols

To build a self-validating system, laboratories must implement standardized protocols to map and quantify matrix interference.

MatrixDiagnostic A Suspected Matrix Effect B Post-Column Infusion A->B C Identify Suppression Zones B->C D Post-Extraction Spike C->D E Calculate Matrix Factor D->E F IS-Normalized MF CV <= 15%? E->F G Method Validated F->G Yes H Optimize Workflow F->H No H->B Re-evaluate

Workflow for Diagnosing and Mitigating LC-MS Matrix Effects

Protocol 1: Qualitative Mapping via Post-Column Infusion Purpose: To visually map exactly where matrix components elute during the chromatographic run to avoid suppression zones[3].

  • Setup: Connect a syringe pump to the LC column effluent via a T-connector just before the MS source.

  • Infusion: Continuously infuse a neat solution of the target analyte (at a concentration yielding a stable, high baseline signal) directly into the MS.

  • Injection: Inject an extracted blank biological matrix sample into the LC system.

  • Observation: Monitor the MS baseline. Any significant dip (suppression) or spike (enhancement) in the continuous baseline indicates the exact retention times where matrix components are co-eluting and interfering with ionization[2][3].

  • Action: If your analyte elutes within a suppression zone, you must alter the chromatographic gradient to shift the analyte's retention time, or improve sample cleanup[5].

Protocol 2: Quantitative Assessment via Matrix Factor (MF) Purpose: To calculate the exact percentage of suppression/enhancement and validate internal standard compensation[6].

  • Prepare Set A: Spike the analyte and Internal Standard (IS) into the post-extraction supernatant of a blank matrix[6].

  • Prepare Set B: Spike the analyte and IS into a neat reconstitution solvent at the exact same concentration[6].

  • Calculate MF: Divide the Peak Area in Set A by the Peak Area in Set B[4].

  • Calculate IS-Normalized MF: Divide the MF of the analyte by the MF of the IS[6].

Section 3: Troubleshooting Guide: Mitigation Strategies

Issue: High Phospholipid Interference in Plasma/Serum Samples Symptom: Broad suppression zones late in the chromatogram, deteriorating column lifetime, and shifting retention times[7]. Causality: Traditional Protein Precipitation (PPT) leaves phospholipids intact. Because phospholipids are highly surface-active, they dominate the ESI droplet surface, causing severe ion suppression[7]. Methodology (Targeted Matrix Isolation):

  • Replace standard PPT with Phospholipid Depletion Plates (e.g., HybridSPE).

  • Load the plasma sample onto the plate containing hybrid zirconia-silica particles.

  • The electron-deficient empty d-orbitals of the zirconia atoms bond specifically with the electron-rich phosphate groups of the phospholipids via Lewis acid/base interactions[7].

  • Elute the target analytes; the phospholipids remain permanently trapped on the sorbent, yielding a clean extract[7].

Issue: Inconsistent IS-Normalized Matrix Factor (CV > 15%) Symptom: The internal standard is not adequately compensating for matrix effects across different patient lots, failing regulatory validation[6]. Causality: Analog internal standards often have slightly different retention times than the target analyte. If they elute even a few seconds apart, they may experience entirely different suppression zones. Methodology: Upgrade to a Stable Isotope-Labeled Internal Standard (SIL-IS)[6][8]. An SIL-IS co-elutes exactly with the target analyte, experiencing the exact same ionization environment and charge competition, thereby perfectly normalizing the matrix effect[6].

Issue: Unavailability of Blank Matrix for Endogenous Calibration Symptom: Unable to perform matrix-matched calibration for endogenous compounds (e.g., biomarkers, bile acids) because all authentic matrices contain baseline levels of the analyte[1][3]. Methodology: Prepare calibration curves in a surrogate matrix (like stripped plasma or bovine serum albumin buffer) that mimics the ionic strength and protein content of the true matrix but lacks the endogenous analyte[3]. You must demonstrate parallelism to prove the MS response of the analyte is identical in both the surrogate and authentic matrix[3][9].

Section 4: Regulatory Acceptance Criteria

To ensure trust and compliance in drug development, bioanalytical methods must adhere to stringent guidelines regarding matrix effects. The table below summarizes the critical quantitative thresholds required by regulatory bodies.

Validation ParameterFDA Guidance (2018)EMA GuidelineCorrective Action if Failed
Matrix Sources Evaluate 6 independent lots of blank matrix[6][10].Evaluate 6 independent lots, explicitly including hemolyzed and hyperlipidemic lots[8][11].Screen additional lots; optimize extraction (e.g., SPE) to remove specific lot interferences[12].
IS-Normalized MF CV Coefficient of Variation (CV) must be ≤ 15% across all 6 lots[6].Coefficient of Variation (CV) must be ≤ 15% across all tested lots[13].Switch to an SIL-IS; improve sample cleanup to reduce absolute suppression[6][12].
Calibration Matrix Matrix-matched calibration is required[8].Matrix-matched calibration is required[8].Use surrogate matrix with parallelism validation if a true blank is unavailable[9].

References

  • 7 - Bioanalysis Zone 2. - Longdom 3.12 - LCGC International 4.3 - PMC 5.5 - BioTech

  • 14 - ResolveMass 7.1 - PMC 8.6 - Benchchem

  • 2 - ResolveMass Laboratories Inc. 10.8 - Taylor & Francis 13.11 - European Bioanalysis Forum 14.4 - Taylor & Francis

  • 10 - NorthEast BioLab 16.9 - d-nb.info 19.13 - PMC

Sources

Troubleshooting

Technical Support Center: Optimization of Crystallization Parameters for Diastereomeric Salt Resolution

Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diastereomeric salt resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming common challenges encountered during the crystallization process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible resolution strategy.

Introduction to Diastereomeric Salt Resolution

Chiral molecules, which are non-superimposable mirror images of each other called enantiomers, are fundamental in pharmaceuticals, as different enantiomers can have vastly different physiological effects.[1] Separating these enantiomers from a racemic mixture (a 50:50 mixture of both) is a critical step in drug development.[2][3] Diastereomeric salt resolution is a classical and powerful technique for achieving this separation.[4]

The core principle involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[5][6] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][7] The less soluble diastereomeric salt will preferentially crystallize from a solution, allowing for its isolation and the subsequent regeneration of the desired pure enantiomer.[2][4]

The general workflow for this process is outlined below:

cluster_0 Salt Formation cluster_1 Separation cluster_2 Enantiomer Regeneration racemic_mixture Racemic Mixture ((R/S)-Acid) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent ((S)-Base) resolving_agent->dissolution reaction Acid-Base Reaction dissolution->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R,S)-Salt and (S,S)-Salt) reaction->diastereomeric_salts crystallization Fractional Crystallization (Cooling/Evaporation) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Isolated Less Soluble Diastereomeric Salt ((R,S)-Salt Crystals) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor liberation Liberation of Enantiomer (e.g., with acid) less_soluble->liberation pure_enantiomer Pure (R)-Enantiomer liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

General workflow for chiral resolution via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral resolving agent?

The choice of a resolving agent is a critical, and often empirical, step.[3] Key considerations include:

  • Chemical Reactivity: The agent must efficiently form a salt with the racemic compound.[8]

  • Physical Properties of Salts: The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[8] A screening process with a variety of resolving agents is often the most effective approach.[8]

  • Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.[8]

Common classes of resolving agents include:

  • For Racemic Acids: Chiral bases like brucine, strychnine, quinine, and synthetic amines such as 1-phenylethylamine are frequently used.[7][9]

  • For Racemic Bases: Chiral acids such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are common choices.[7]

Q2: Why is the choice of solvent so critical for a successful resolution?

The solvent is a pivotal factor because it directly influences the solubility of the two diastereomeric salts.[8] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, which is the very basis of the separation.[8] The solvent also impacts crystal habit (shape and size), which can affect the efficiency of filtration and washing, as well as the rates of nucleation and crystal growth.[8] A systematic solvent screen is highly recommended to identify a system with the best differential solubility.[6]

Q3: Should I use a single solvent or a mixed solvent system?

Both single and mixed solvent systems can be effective. A mixed solvent system, often comprising a "solvent" and an "anti-solvent," offers greater flexibility in fine-tuning the solubility and supersaturation of the diastereomeric salts.[6] The choice ultimately depends on the specific properties of the salts being separated.[6] An anti-solvent is a solvent in which the salts are poorly soluble; its gradual addition can induce precipitation.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during your crystallization experiments in a question-and-answer format.

Problem 1: No crystals are forming after adding the resolving agent and cooling.

This is a common issue that typically points to problems with solubility and supersaturation.[8]

  • Possible Cause: High solubility of the diastereomeric salts in the chosen solvent system.[8]

    • Solution: Conduct a systematic solvent screening to find a solvent where the salts are less soluble.[8] Consider using anti-solvent addition, where a solvent in which the salts are poorly soluble is slowly added to induce precipitation.[8]

  • Possible Cause: The concentration of the diastereomeric salts may be too low to reach supersaturation.[5]

    • Solution: Carefully evaporate some of the solvent to increase the concentration.[8]

  • Possible Cause: The presence of impurities can inhibit the formation of crystal nuclei.[8]

    • Solution: Ensure all starting materials are of high purity.[8] If nucleation is the issue, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]

  • Possible Cause: The cooling rate is too fast.

    • Solution: A controlled, slow cooling profile often yields better results than rapid cooling.[5]

Problem 2: My diastereomeric salt is "oiling out" instead of forming crystals.

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid or amorphous gum instead of a solid crystalline phase.[8] This is often caused by excessively high supersaturation or a crystallization temperature that is above the melting point of the salt.[6][8]

oiling_out Oiling Out Occurs is_cooling_fast Is the cooling rate very fast? oiling_out->is_cooling_fast is_conc_high Is the initial concentration very high? is_cooling_fast->is_conc_high No reduce_cooling Solution: Reduce cooling rate. Use a controlled temperature ramp. is_cooling_fast->reduce_cooling Yes tried_seeding Have you tried seeding? is_conc_high->tried_seeding No add_solvent Solution: Add more solvent to reduce concentration. Induce crystallization by slow evaporation or anti-solvent addition. is_conc_high->add_solvent Yes reevaluate_solvent Re-evaluate solvent system tried_seeding->reevaluate_solvent Yes, still oiling out add_seeds Solution: Add seed crystals to a supersaturated solution to promote ordered growth. tried_seeding->add_seeds No reduce_cooling->is_conc_high add_solvent->tried_seeding add_seeds->reevaluate_solvent

Troubleshooting decision tree for oiling out.
Problem 3: The diastereomeric excess (d.e.) of my crystallized salt is low.

Low diastereomeric excess indicates poor separation of the two diastereomers.[6]

  • Possible Cause: The solvent system does not provide a sufficient solubility difference between the diastereomers.

    • Solution: Perform a thorough solvent screen to find a solvent that maximizes the solubility difference.[2]

  • Possible Cause: The cooling rate is too fast, leading to co-precipitation of the more soluble diastereomer.

    • Solution: Slow the cooling rate to allow for selective crystallization.[2]

  • Possible Cause: The initial purity is too low for a single crystallization step to be effective.

    • Solution: Perform one or more recrystallizations on the enriched solid material to improve the diastereomeric excess.[2]

  • Possible Cause: The chosen resolving agent is not optimal for the racemic compound.

    • Solution: If optimizing the solvent and crystallization conditions does not significantly improve the d.e., consider screening for a different chiral resolving agent.[2]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening for Crystallization

Objective: To identify an optimal solvent or solvent mixture for the diastereomeric salt crystallization.

Methodology:

  • Preparation: In an array of vials, combine stoichiometric equivalents of the racemic compound and the chosen resolving agent.[5]

  • Initial Dissolution: Add a small amount of a volatile, good solvent (e.g., methanol) to ensure salt formation. Then, evaporate the solvent completely.[5]

  • Solvent Addition: To each vial, add a different solvent or solvent mixture from your screening library.

  • Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature or elevated temperature) for a set period to allow the system to reach equilibrium.

  • Analysis: Observe the vials for crystal formation. If crystals have formed, isolate the solid and mother liquor for analysis of diastereomeric excess by a suitable technique like chiral HPLC. The solvent that provides the highest d.e. in the crystalline phase is a promising candidate.

Protocol 2: Seeding to Induce Crystallization

Objective: To initiate crystallization in a supersaturated solution where spontaneous nucleation is inhibited.

Methodology:

  • Prepare a Supersaturated Solution: Dissolve the diastereomeric salt mixture in a suitable solvent at an elevated temperature to ensure complete dissolution.[1] Slowly cool the solution to a temperature where it is supersaturated but nucleation has not yet occurred.

  • Add Seed Crystals: Introduce a small amount of pure seed crystals of the desired diastereomeric salt into the supersaturated solution.[1][10] The seeds provide a template for crystal growth.[10]

  • Controlled Cooling/Maturation: Continue to cool the solution at a slow, controlled rate or hold it at a constant temperature to allow the crystals to grow.[11]

  • Isolation: Once crystallization is complete, isolate the crystals by filtration.[4]

Data Presentation

A well-organized table is crucial for comparing the results of a solvent screening experiment.

Table 1: Example of Solvent Screening Data for the Resolution of a Racemic Amine with a Chiral Acid

EntrySolvent SystemTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)Crystal Morphology
1Methanol253065Needles
2Ethanol254580Plates
3Isopropanol255592Prisms
4Acetone252050Amorphous
5Ethyl Acetate256088Rods
6Toluene251540Oily

This table illustrates how to present quantitative data from a solvent screening experiment for the resolution of a racemic amine with a chiral acid.[5]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • Benchchem. (2025).
  • Benchchem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
  • Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • chemeurope.com. (n.d.). Chiral resolution. [Link]

  • PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]

  • IntechOpen. (2018, October 10). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]

  • ACS Publications. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • ACS Publications. (2025, July 25). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. [Link]

  • ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • White Rose Research Online. (2021, June 25). Progress and Opportunities of Seeding Technique in Crystallization Processes. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Benchchem. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting 1-Aminoindane Synthesis

Welcome to the Technical Support Center for 1-Aminoindane synthesis. 1-Aminoindane and its derivatives (e.g., 4-cyano-1-aminoindane) are critical chiral building blocks for active pharmaceutical ingredients (APIs) such a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Aminoindane synthesis. 1-Aminoindane and its derivatives (e.g., 4-cyano-1-aminoindane) are critical chiral building blocks for active pharmaceutical ingredients (APIs) such as rasagiline and ozanimod[1],[2]. Due to the unique steric and electronic environment of the indanone fused-ring system, standard amination protocols frequently fail, leading to stalled conversions, over-reduction, or dimer formation.

This guide provides field-proven diagnostic workflows, mechanistic causality explanations, and self-validating protocols to rescue failed synthesis reactions.

Diagnostic Workflows

Before altering your reaction parameters, identify your specific failure mode using the diagnostic tree below.

Troubleshooting Start 1-Aminoindane Synthesis Failure CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Reductive Amination (from 1-Indanone) CheckRoute->RouteA RouteB Oxime Reduction (from 1-Indanone Oxime) CheckRoute->RouteB IssueA1 Low Conversion / Stalling (< 30% yield) RouteA->IssueA1 IssueB1 High Dimer Formation (Bis(1-indanyl)amine) RouteB->IssueB1 FixA1 Add Ti(OiPr)4 or use ω-Transaminase + Smart Donor IssueA1->FixA1 Overcome Imine Lability FixB1 Increase NH3 concentration (e.g., 4.2 M in MeOH) IssueB1->FixB1 Suppress Side-Reaction

Figure 1: Decision tree for diagnosing and resolving common 1-aminoindane synthesis failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing massive amounts of bis(1-indanyl)amine (dimer) during the catalytic hydrogenation of 1-indanone oxime?

Causality: The reduction of 1-indanone oxime to 1-aminoindane proceeds via a highly reactive primary imine intermediate[1]. If the local concentration of ammonia in the reactor is too low, the newly formed 1-aminoindane acts as a nucleophile. It attacks the unreacted imine to form a symmetrical Schiff base, which is subsequently reduced by the Raney-Nickel catalyst to the secondary amine dimer, bis(1-indanyl)amine[3]. Protocol Fix: To suppress this parasitic pathway, the reaction must be flooded with a massive molar excess of ammonia. Conducting the hydrogenation in 4.2 M ammonia in methanol at 3.5 bar H2 pressure effectively outcompetes the 1-aminoindane for the imine intermediate, driving the equilibrium strictly toward the primary amine[3].

Q2: My direct reductive amination of 1-indanone using NaBH3CN is stalling at 30% conversion. How do I drive it to completion?

Causality: 1-indanone is sterically hindered and electronically deactivated compared to unhindered aliphatic ketones. The primary imine intermediate is highly labile[1], meaning standard reducing agents often reduce the ketone directly to 1-indanol before the imine can fully form. Protocol Fix: You must decouple imine formation from reduction. Pre-form the imine using a strong Lewis acid dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)4) for 12 hours before adding the reducing agent. Alternatively, abandon chemical reduction and switch to a biocatalytic transaminase approach[2].

Q3: When using ω-transaminases for the asymmetric synthesis of (S)-1-aminoindane, the reaction equilibrium strongly favors the starting ketone. How can I overcome this?

Causality: The thermodynamic equilibrium for the biocatalytic amination of 1-indanone using standard amine donors (like L-alanine or benzylamine) is highly unfavorable, often yielding <5% conversion even with pyruvate removal systems[4]. Protocol Fix: Utilize a "smart" sacrificial amine donor such as ortho-xylylenediamine. After donating its amine group, the resulting byproduct undergoes spontaneous cyclization and polymerization into an intensely colored isoindole derivative[4],[5]. This irreversible side-reaction physically removes the byproduct from the equilibrium, driving the conversion of 1-indanone to (S)-1-aminoindane to >99% via Le Chatelier's principle[4].

Q4: How do I resolve racemic 1-aminoindane efficiently if asymmetric synthesis fails?

Causality: Enzymatic kinetic resolution is highly scalable and avoids the stoichiometric waste of classical diastereomeric salt resolutions. Lipase B from Candida antarctica (CAL-B) selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer untouched[2]. Protocol Fix: Use CAL-B with an acyl donor like ethyl methoxyacetate or diethyl malonate in a non-polar solvent like 2-methyltetrahydrofuran (2-MTHF) or methylcyclohexane (MCH) at 60 °C. This yields the desired (S)-enantiomer with excellent enantiomeric excess (up to 99% ee)[2].

Quantitative Data & Optimization Parameters

Use the following benchmark parameters to align your experimental setup with industry-validated standards.

Reaction RouteCommon Failure ModeCausative FactorOptimized ParameterTarget Yield / ee
Oxime Hydrogenation Dimerization (Secondary Amine)Insufficient NH34.2 M NH3 in MeOH, 3.5 bar H2[3]>91% Yield
Chemical Reductive Amination Stalled Conversion (<30%)Imine LabilityAdd Ti(OiPr)4 prior to reduction60-75% Yield
ω-Transaminase Amination Unfavorable EquilibriumStandard Amine Donors1.0 eq ortho-xylylenediamine[4]>99% Yield, >99% ee
CAL-B Kinetic Resolution Low Enantiomeric Ratio (E-value)Suboptimal Acyl DonorEthyl methoxyacetate in 2-MTHF[2]>99% ee (S-isomer)

Mechanistic Pathway of Dimerization

Understanding the exact mechanism of failure during oxime reduction is critical for preventing batch loss.

Mechanism Oxime 1-Indanone Oxime Imine Primary Imine Intermediate Oxime->Imine + H2, - H2O (Raney-Ni) Amine 1-Aminoindane (Desired) Imine->Amine + H2 (Fast with excess NH3) Schiff Symmetrical Schiff Base Imine->Schiff + 1-Aminoindane (Competes if NH3 is low) Dimer Bis(1-indanyl)amine (Dimer) Schiff->Dimer + H2 (Over-reduction)

Figure 2: Competing pathways in oxime reduction leading to primary amine vs. secondary amine dimer.

Validated Experimental Protocols

Protocol A: Optimized Oxime Reduction to Racemic 1-Aminoindane

This protocol utilizes a high-ammonia environment to suppress Schiff base formation[3],[6].

  • Preparation: Charge a high-pressure hydrogenation reactor with 1-indanone oxime (1.0 eq) at 25 °C.

  • Ammonia Flooding: Add 4.2 M ammonia in methanol (approx. 8.5 mL per gram of oxime) to ensure a massive molar excess of NH3[3].

  • Catalyst Addition: Introduce Raney Nickel catalyst (20% w/w relative to oxime) as a suspension in methanol. (Caution: Raney Ni is highly pyrophoric; never allow it to dry).

  • Hydrogenation: Seal the reactor, purge with N2 three times, then pressurize with H2 to a constant pressure of 3.5 ± 0.1 bar[3].

  • Reaction: Heat the mixture to 42 ± 2 °C and stir vigorously for 20 hours[3].

  • Workup: Cool to 25 °C. Carefully filter the catalyst suspension through a Celite pad under an inert atmosphere. Concentrate the filtrate under reduced pressure (<40 °C) to obtain racemic 1-aminoindane[3].

  • Self-Validation Step: Monitor the disappearance of the oxime via TLC (Hexane:EtOAc 7:3). Post-reaction, confirm the absence of the bis(1-indanyl)amine dimer via LC-MS (target m/z 134.1 for primary amine; strictly avoid m/z 248.1 for dimer).

Protocol B: Biocatalytic Asymmetric Reductive Amination using ω-Transaminase

This protocol leverages a smart amine donor to irreversibly drive the thermodynamic equilibrium[4].

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM 1-indanone and 100 mM ortho-xylylenediamine dihydrochloride (amine donor) in phosphate buffer (pH 7.5)[4].

  • Biocatalyst Addition: Add the ω-transaminase biocatalyst (e.g., ATA 113 from Codexis) and pyridoxal-5′-phosphate (PLP) cofactor (1 mM)[4].

  • Incubation: Incubate the mixture at 30 °C with orbital shaking (250 rpm) for 24 hours.

  • Self-Validation Step: The reaction is self-indicating. The spontaneous polymerization of the isoindole byproduct will turn the solution intensely colored (dark red/black)[4]. If the solution remains clear, the enzyme is inactive or the PLP cofactor has degraded.

  • Workup: Quench the reaction by adjusting the pH to 11 with 1M NaOH. Extract the (S)-1-aminoindane with methyl tert-butyl ether (MTBE), dry over Na2SO4, and concentrate. Quantify the enantiomeric excess (target >99% ee) using chiral HPLC (e.g., Chiralcel OD-H column)[4].

References

  • Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening Source: Angewandte Chemie International Edition (PMC / NIH) URL:[Link]

  • EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane Source: European Patent Office URL
  • EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod Source: European Patent Office URL

Sources

Troubleshooting

Strategies for purifying crude Di-1-Indanylamine Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of Di-1-Indanylamine Hydrochloride (CAS 113535-00-5). As a Senior Application Scientist, I have designed this guide to move beyond basic procedur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Di-1-Indanylamine Hydrochloride (CAS 113535-00-5). As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will explore the physicochemical causality behind each purification stage, ensuring you understand why these techniques work, enabling you to troubleshoot effectively when standard protocols fail.

Part 1: Core Principles & Causality

1[1], also known as bis(1-indanyl)amine hydrochloride, is a sterically hindered, highly lipophilic secondary amine salt often utilized as a bulky precursor for2[2].

Because this compound is typically synthesized via the3[3], the crude product profile is highly predictable. The primary impurities you must engineer out are:

  • Unreacted 1-Indanone: A neutral, highly lipophilic ketone.

  • 1-Aminoindane: The primary amine intermediate. It is less sterically hindered and possesses a slightly different pKa.

  • Inorganic Salts: Residual reducing agents or transition metal catalysts.

The Causality of the Purification Strategy: Standard amine purification relies on manipulating the protonation state of the nitrogen atom. By raising the pH above 12, the amine hydrochloride is deprotonated to its free base form, which partitions into an organic solvent, leaving inorganic salts in the aqueous phase via 4[4]. However, because 1-indanone is neutral, it will co-extract into the organic phase. To isolate the target compound, we must regenerate the hydrochloride salt and utilize a non-polar solvent trituration (which dissolves the neutral ketone but not the ionic salt), followed by a 5[5] to remove the structurally similar 1-aminoindane.

Part 2: Purification Workflow Diagram

PurificationWorkflow Crude Crude Di-1-Indanylamine HCl (Contains 1-indanone, 1-aminoindane) Base Add 2M NaOH (pH > 12) Convert to Free Base Crude->Base Extract Extract with Diethyl Ether (Phase Separation) Base->Extract OrgPhase Organic Phase (Di-1-Indanylamine, 1-indanone) Extract->OrgPhase AqPhase Aqueous Phase (Inorganic Salts, Polar Impurities) Extract->AqPhase Discard Acidify Add Ethereal HCl Regenerate HCl Salt OrgPhase->Acidify Wash Triturate with Hexane (Removes 1-indanone) Acidify->Wash Recryst Recrystallize (Ethanol / Diethyl Ether) Wash->Recryst Pure Pure Di-1-Indanylamine HCl (>99% Purity) Recryst->Pure

Workflow for the purification of crude Di-1-Indanylamine Hydrochloride.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Acid-Base Extraction & Salt Regeneration

This protocol isolates the amine core from inorganic reaction byproducts.

  • Dissolution: Suspend the crude Di-1-Indanylamine HCl in a 1:1 mixture of distilled water and diethyl ether (10 mL/g of crude).

    • Validation Check: Two distinct liquid phases should form. If solids remain, add more water.

  • Basification: Slowly add 2M NaOH dropwise while stirring vigorously.

    • Validation Check: Test the aqueous phase with pH paper. It must read >12 to ensure complete deprotonation of the secondary amine.

  • Extraction & Separation: Transfer to a separatory funnel, separate the phases, and extract the aqueous layer twice more with diethyl ether. Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Validation Check: Spot the aqueous phase on a TLC plate under UV light; the absence of UV-active spots confirms complete extraction of the indanyl compounds.

  • Salt Regeneration: Filter off the drying agent. Place the ethereal solution in an ice bath and slowly add 2M HCl in diethyl ether until the solution is acidic.

    • Validation Check: Immediate precipitation of a white/off-white solid confirms the regeneration of the hydrochloride salt. Filter and dry the solid under a vacuum.

Protocol B: Trituration & Mixed-Solvent Recrystallization

This protocol removes the neutral 1-indanone and the primary 1-aminoindane.

  • Trituration: Suspend the regenerated salt in warm hexane (5 mL/g) and stir for 15 minutes.

    • Validation Check: The ionic salt will remain undissolved, while the solvent will take on a yellowish tint if 1-indanone is present. Filter the solid.

  • Dissolution: Transfer the solid to a clean flask. Add a minimal volume of boiling absolute ethanol until the solid just dissolves.

    • Validation Check: Complete dissolution indicates sufficient solvent volume. Do not add excess ethanol, as this will drastically reduce your final yield.

  • Anti-Solvent Addition: Remove from heat. Slowly add diethyl ether dropwise while swirling.

    • Validation Check: Stop adding ether the moment the solution becomes persistently turbid (cloudy). This is the saturation point.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Validation Check: Formation of distinct, white crystalline needles indicates successful purification. Filter and wash with ice-cold diethyl ether.

Part 4: Quantitative Data

The following table summarizes the expected mass balance and purity progression during a standard purification workflow.

Purification StageExpected Step Yield (%)Expected Purity (%)Primary Impurities Removed
Crude Material -70.0 - 85.0%-
Acid-Base Extraction 90.0 - 95.0%85.0 - 90.0%Inorganic salts, highly polar organics
Hexane Trituration 85.0 - 90.0%92.0 - 95.0%1-Indanone (neutral lipophiles)
Recrystallization (EtOH/Ether) 75.0 - 80.0%> 99.0%1-Aminoindane, structural isomers

Part 5: Troubleshooting Guide

Q: During the initial extraction, a thick white emulsion forms that refuses to separate. Why is this happening? A: The bulky, lipophilic nature of the bis(1-indanyl) framework gives the free base surfactant-like properties, which stabilizes emulsions at the aqueous/organic interface. Solution: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic molecules in the water phase and forcing the emulsion to break.

Q: My recrystallization yields a thick oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the target compound precipitates at a temperature above its melting point, usually because the solution cooled too rapidly or the impurity load is still too high. Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more boiling ethanol to slightly dilute the solution, and allow the flask to cool very slowly to room temperature (insulate the flask if necessary) before applying an ice bath.

Q: NMR shows stubborn 1-indanone contamination even after recrystallization. What went wrong? A: 1-indanone can co-crystallize if its concentration is too high. You likely skipped or rushed the hexane trituration step. The ionic amine salt is completely insoluble in hexane, but the neutral 1-indanone is highly soluble. Always triturate the solid salt with warm hexane before attempting recrystallization.

Part 6: FAQs

Q: Can I use silica gel chromatography to purify the hydrochloride salt directly? A: No. Amine hydrochlorides interact strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing, irreversible binding, and degradation. If you must use chromatography, you must chromatograph the free base form of Di-1-Indanylamine, and then convert it back to the hydrochloride salt afterward.

Q: Why use an ethanol/diethyl ether system for recrystallization instead of water? A: Despite being a salt, the large hydrocarbon mass of the two indanyl rings makes Di-1-Indanylamine HCl poorly soluble in water, even at boiling temperatures. Ethanol provides the necessary protic solvation for the polar amine headgroup and the lipophilic rings, while diethyl ether acts as a highly effective, non-polar anti-solvent to drive crystallization.

Part 7: References

  • Title: アクティビティレポート 2023 - 早稲田大学 先進理工学部 化学・生命化学科 (Activity Report 2023 - Waseda University) Source: waseda.ac.jp URL: [Link]

  • Title: (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary Source: researchgate.net URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Strategies: Validation of an HPLC Method for 1-Aminoindane Hydrochloride Assay

Introduction 1-Aminoindane hydrochloride (1-AI HCl) is a critical chiral building block and a designated process-related impurity (often classified as Impurity B) in the synthesis of propargylamine-based monoamine oxidas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction 1-Aminoindane hydrochloride (1-AI HCl) is a critical chiral building block and a designated process-related impurity (often classified as Impurity B) in the synthesis of propargylamine-based monoamine oxidase B (MAO-B) inhibitors, such as Rasagiline[1]. Because trace levels of 1-AI HCl can significantly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API), establishing a robust, highly sensitive, and reproducible assay is paramount for drug development professionals.

Comparative Analysis of Analytical Modalities When developing an assay for 1-AI HCl, analytical scientists must select a modality that balances sensitivity, throughput, and operational cost. Table 1 objectively compares Reversed-Phase HPLC (RP-HPLC) against alternative platforms to guide method selection.

Table 1: Comparative Performance of Analytical Modalities for 1-Aminoindane Hydrochloride

Analytical ModalityPrimary ApplicationSensitivity (LOD)AdvantagesLimitations
RP-HPLC-UV Routine Assay & Purity Profiling~0.1 µg/mLHigh reproducibility, cost-effective, easily validated per 2[2].Requires baseline resolution of all structurally similar impurities.
LC-MS/MS Trace Bioanalysis & PK Studies~5 pg/mLUnambiguous mass confirmation; ideal for complex biological matrices[3].High capital cost; susceptible to ion suppression and matrix effects.
Chiral HPLC Enantiomeric Resolution (R vs S)~0.5 µg/mLDirectly resolves (R)- and (S)-enantiomers using polysaccharide columns[4].Achiral impurities may co-elute; requires expensive stationary phases.
GC-FID Volatile Precursors~1.0 µg/mLExcellent for residual solvents and highly volatile intermediates.Requires free-basing or derivatization of the HCl salt prior to injection.

Mechanistic Grounding: Overcoming Chromatographic Challenges 1-AI HCl is a polar, primary amine with a pKa of approximately 9.21[5]. This basicity presents a fundamental chromatographic challenge. On traditional silica-based stationary phases, residual uncapped silanol groups (Si-OH) have a pKa of ~4.5. In a neutral mobile phase, these silanols deprotonate into negatively charged species (Si-O⁻). The positively charged 1-aminoindane undergoes strong secondary electrostatic (ion-exchange) interactions with these silanols, resulting in severe peak tailing, loss of resolution, and poor theoretical plate counts.

The Causality of Method Design: To suppress these silanophilic interactions, the mobile phase must be heavily acidified. By utilizing a phosphate buffer adjusted to pH 3.0 with orthophosphoric acid, the residual silanols are fully protonated (neutralized), while the 1-aminoindane remains ionized[6]. This forces the retention mechanism to rely purely on hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks. Furthermore, utilizing an end-capped C18 column provides a secondary physical barrier against silanol interactions. Detection is optimized at 210 nm, as 1-aminoindane lacks extended conjugation beyond its benzene ring, making lower UV wavelengths necessary to capture the π-π* transitions of the aromatic system[7].

Self-Validating Experimental Protocol: RP-HPLC Assay To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST) as an internal self-validating mechanism. The system must "pass" these criteria before any sample data is considered valid.

Step 1: Reagent & Mobile Phase Preparation

  • Buffer: Dissolve 1.36 g of Potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water (10 mM).

  • pH Adjustment: Add orthophosphoric acid dropwise until the pH reaches 3.0 ± 0.05. Filter through a 0.45 µm membrane.

  • Mobile Phase: Mix the pH 3.0 buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio[7]. Degas ultrasonically for 10 minutes.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

Step 3: Sample Preparation

  • Diluent: Use the mobile phase (Buffer:Acetonitrile 50:50).

  • Standard Solution: Accurately weigh 10 mg of 1-AI HCl reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a 100 µg/mL concentration.

Step 4: System Suitability Testing (SST) Inject the Standard Solution six consecutive times. The system is validated for the run ONLY if:

  • Tailing Factor (Tf): ≤ 1.5 (Confirms silanol interactions are suppressed).

  • Theoretical Plates (N): ≥ 2000 (Confirms column bed integrity).

  • Precision (%RSD): ≤ 2.0% for peak areas (Confirms autosampler accuracy).

ICH Q2(R2) Validation Framework The validation of this assay must adhere to the8[8], which emphasize a lifecycle and Quality-by-Design (QbD) approach[9].

HPLC_Validation_Workflow ATP 1. Analytical Target Profile (Method Design) SPEC 2. Specificity & Selectivity (Forced Degradation) ATP->SPEC LIN 3. Linearity & Range (R² ≥ 0.999) SPEC->LIN ACC 4. Accuracy (Spike Recovery) LIN->ACC PREC 5. Precision (Repeatability & Intermediate) ACC->PREC ROB 6. Robustness (QbD & Control Strategy) PREC->ROB ROB->ATP Lifecycle Monitoring

Fig 1: ICH Q2(R2) analytical method validation lifecycle and continuous monitoring workflow.

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ExecutionAcceptance Criteria
Specificity Forced degradation of 1-AI HCl via 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV exposure, and 60°C heat[10].Degradation peaks must be baseline resolved (Rs > 2.0) from the 1-AI peak. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy Spike known amounts of 1-AI HCl into a blank matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery must fall between 98.0% and 102.0%[7].
Precision Repeatability: 6 injections of the 100% standard. Intermediate: Same protocol on a different day/instrument.%RSD of peak areas ≤ 2.0% for both intra-day and inter-day analyses[10].
Robustness Deliberately alter flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±5°C).SST criteria (Tf ≤ 1.5, N ≥ 2000) must remain satisfied under all varied conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).[Link]

  • Process for the racemization of enantiomerically enriched 1-aminoindane - Google P
  • Rasagiline Impurity B (HCl Salt) | CAS 70146-15-5 - Veeprho Pharmaceuticals.[Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS - Rasayan.[Link]

  • Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation - JAPS.[Link]

  • Validated high performance liquid chromatographic method for determination of Rasagiline Mesylate under oxidative, photolytic and thermal stress Conditions - Sphinx Knowledge House.[Link]

  • Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection - PMC.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indanylamine Quantification

For: Researchers, scientists, and drug development professionals engaged in the quantification of indanylamine and its derivatives. Executive Summary The precise and accurate quantification of indanylamine, a crucial str...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the quantification of indanylamine and its derivatives.

Executive Summary

The precise and accurate quantification of indanylamine, a crucial structural motif in many pharmacologically active compounds, is a cornerstone of drug development and quality control. The selection and validation of an appropriate analytical method are paramount to ensuring data integrity and regulatory compliance. This guide provides an in-depth comparison of the three most common analytical techniques for indanylamine quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing a lifecycle approach to analytical method validation as advocated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] We will explore the principles of each technique, present detailed, adaptable experimental protocols for validation and cross-validation, and offer a comparative analysis of their performance characteristics based on data from analogous aromatic amines.

The Analytical Challenge: Understanding Indanylamine

Indanylamine and its derivatives are primary aromatic amines. Their chemical properties present unique analytical challenges:

  • Polarity: The amine group imparts significant polarity, which can lead to poor retention on traditional reversed-phase HPLC columns and peak tailing.

  • Low UV Absorbance: The indane structure may not possess a strong chromophore, potentially leading to low sensitivity with UV detection in HPLC.

  • Volatility: While some indanylamine derivatives can be volatilized for GC analysis, this often requires derivatization to improve thermal stability and chromatographic performance.

These challenges necessitate careful method development and rigorous validation to ensure the generation of reliable and reproducible data.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical first step and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Technique Principle Strengths Weaknesses
HPLC-UV/FLD Separation based on polarity, with detection via UV absorbance or fluorescence.Robust, widely available, cost-effective.May lack sensitivity for compounds with weak chromophores. Susceptible to matrix interference.
GC-MS Separation of volatile compounds in the gas phase, with detection by a mass spectrometer.High chromatographic efficiency, excellent for identifying and quantifying volatile and semi-volatile compounds.Often requires derivatization for polar analytes like indanylamine. Risk of thermal degradation.
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices, can often analyze underivatized amines.[3][4]Higher cost of instrumentation and maintenance. Potential for matrix effects (ion suppression or enhancement).[5]

The Cornerstone of Reliability: Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[2][6] The validation process, guided by ICH Q2(R2), involves evaluating several key performance characteristics.[1][2][7]

Key Validation Parameters

The following parameters are essential for validating quantitative analytical methods for indanylamine:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7] It is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[9]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Cross-Validation: Bridging Analytical Methods

Cross-validation is the process of comparing two or more analytical methods to demonstrate that they provide comparable results.[10] This is crucial when, for example, a method used in early-phase development is replaced by a more advanced method in later phases.

The workflow for cross-validation typically involves analyzing the same set of samples with both methods and statistically comparing the results.

Caption: Workflow for cross-validating two analytical methods.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies that can be adapted for the quantification of indanylamine.

HPLC-UV/FLD Method

Rationale: This method is often a starting point due to its robustness and accessibility. For primary amines like indanylamine, derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can significantly enhance sensitivity.[11][12]

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the indanylamine standard or sample in a suitable diluent (e.g., methanol/water mixture).

    • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

  • Pre-column Derivatization (with OPA):

    • To 100 µL of the sample/standard, add 100 µL of OPA reagent (prepared in borate buffer with a thiol like N-acetyl-L-cysteine).

    • Vortex and allow the reaction to proceed for a specified time (e.g., 2 minutes) at room temperature.

    • Inject a fixed volume (e.g., 20 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[13]

    • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).

GC-MS Method

Rationale: GC-MS offers high separation efficiency and structural confirmation. Derivatization is typically required to increase the volatility and thermal stability of indanylamine. Silylation is a common approach.

Protocol:

  • Sample Preparation and Derivatization:

    • Prepare standards and samples in an aprotic solvent (e.g., acetonitrile).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a catalyst.[14]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

    • Cool to room temperature before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[15]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.[15]

    • Injector Temperature: 280°C.

    • Ionization Mode: Electron Impact (EI).

    • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Method

Rationale: LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex matrices.[3][4] It often allows for the direct analysis of indanylamine without derivatization.

Protocol:

  • Sample Preparation:

    • Simple dilution of the sample in the initial mobile phase is often sufficient.

    • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 or a PFP (Pentafluorophenyl) column can provide good retention and peak shape for basic compounds.[16]

    • Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile, often with a modifier like formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: 0.3 - 0.5 mL/min.[15]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.[17]

Comparative Performance Data (Illustrative)

The following table summarizes typical performance characteristics for the analysis of aromatic amines, which can serve as a baseline for what to expect when developing a method for indanylamine.

Parameter HPLC-UV/FLD (with Derivatization) GC-MS (with Derivatization) LC-MS/MS
Linearity (r²) > 0.995[18]> 0.99[19]> 0.999[17]
LOD ng/mL range[18]pg on-column[19]pg/mL to sub-pg/mL range[17]
LOQ ng/mL range[18]pg on-columnsub-ng/mL to ng/mL range[17]
Precision (%RSD) < 5%[7]< 10%[15]< 5%[20]
Accuracy/Recovery (%) 90-110%[18]85-115%95-105%[21]

Conclusion and Recommendations

The choice of an analytical method for indanylamine quantification is a multifaceted decision that requires a deep understanding of the analyte's properties and the specific requirements of the analysis.

  • HPLC-UV/FLD is a robust and cost-effective choice for routine analysis, especially when high sensitivity is not paramount or can be achieved through derivatization.

  • GC-MS provides excellent separation and identification capabilities but the need for derivatization adds a layer of complexity to sample preparation.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices and for bioanalytical studies.[3][10]

Regardless of the chosen method, a comprehensive validation and, where necessary, cross-validation, is non-negotiable. By adhering to the principles outlined in this guide and leveraging the detailed protocols, researchers can develop and implement reliable and scientifically sound analytical methods for the quantification of indanylamine, thereby ensuring the integrity and quality of their data.

Sources

Validation

Comparative Study of the Biological Activity of (R)- and (S)-1-Aminoindane: A Technical Guide

Executive Summary In the development of neurotherapeutics, chirality is not merely a structural curiosity; it is a profound determinant of pharmacodynamics, efficacy, and safety. 1-Aminoindane (1-AI) is a prime example o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neurotherapeutics, chirality is not merely a structural curiosity; it is a profound determinant of pharmacodynamics, efficacy, and safety. 1-Aminoindane (1-AI) is a prime example of this stereochemical dichotomy. Existing as a racemic mixture of (R)- and (S)-enantiomers, its biological significance is heavily skewed toward the (R)-configuration[1].

(R)-1-aminoindane is the pharmacologically active metabolite of the antiparkinsonian agent rasagiline[1]. While the (S)-enantiomer is largely biologically inert and treated as a synthetic byproduct, the (R)-enantiomer exhibits distinct neuroprotective properties and acts as the critical structural scaffold for potent monoamine oxidase B (MAO-B) inhibitors[2][3]. This guide objectively compares the biological performance of these two enantiomers, detailing the mechanistic causality behind their divergent activities and providing self-validating experimental protocols for their evaluation.

Stereochemical Causality: The "Why" Behind the Activity

To understand the performance gap between (R)- and (S)-1-aminoindane, we must analyze their interactions at the molecular level. The stereocenter at the C1 position of the indane ring dictates the spatial trajectory of the amine group, which acts as the primary pharmacophore for target engagement.

Direct Neuroprotection via α-Synuclein Modulation

Beyond enzymatic inhibition, (R)-1-aminoindane demonstrates intrinsic neuroprotective properties independent of MAO-B activity[3]. Parkinson's disease progression is heavily linked to the aggregation of α-synuclein into toxic fibrils.

Recent nanopore analysis reveals that (R)-1-aminoindane binds directly to the intrinsically disordered α-synuclein monomer[4]. This binding induces a conformational shift, forcing the protein into a stable "loop" structure that is sterically hindered from aggregating into fibrils[4]. The (S)-enantiomer lacks this specific binding affinity, failing to induce the protective conformational change.

G R_AI (R)-1-Aminoindane (Active Metabolite) aSyn α-Synuclein Monomer R_AI->aSyn High Affinity Binding S_AI (S)-1-Aminoindane (Inactive Enantiomer) S_AI->aSyn Weak/No Binding Loop Stable Loop Structure (Non-aggregating) aSyn->Loop Conformational Shift Fibril Fibril Aggregation (Neurotoxicity) aSyn->Fibril Uninhibited Aggregation Loop->Fibril Inhibits

Mechanistic pathway comparing (R)- and (S)-1-aminoindane effects on α-synuclein aggregation.

Enzymatic Selectivity (MAO-B Inhibition)

While 1-aminoindane itself is a weak MAO inhibitor, its N-propargylated derivatives (e.g., rasagiline) highlight the extreme stereoselectivity of the MAO-B active site. The (R)-enantiomer of N-propargyl-1-aminoindane is approximately 1000-fold more potent than the (S)-enantiomer[2].

The Causality: The MAO-B binding pocket is highly restrictive. The (R)-configuration perfectly aligns the propargyl group with the N5 atom of the enzyme's FAD cofactor, allowing for irreversible covalent bonding[2]. The (S)-configuration results in a steric clash between the indane ring and the hydrophobic residues of the binding pocket, preventing the propargyl group from reaching the FAD cofactor.

Metabolic Safety Profile

A critical advantage of (R)-1-aminoindane over older MAO inhibitors (like selegiline) is its metabolic safety. Selegiline metabolizes into (R)-methamphetamine, which carries sympathomimetic and neurotoxic liabilities[4][5]. In contrast, rasagiline metabolizes exclusively into (R)-1-aminoindane, which is entirely devoid of amphetamine-like activity[5]. Furthermore, pharmacokinetic studies confirm there is zero in vivo chiral inversion from the (R)-enantiomer to the (S)-enantiomer, ensuring predictable clinical responses[6].

Quantitative Data Comparison

The following table summarizes the comparative biological and physical data, translating the stereochemical differences into measurable performance metrics.

Parameter(R)-1-Aminoindane (and derivatives)(S)-1-Aminoindane (and derivatives)Mechanistic Causality
MAO-B Inhibition Potency High (Derivative IC50 ~4.4 nM)Very Low (~1000-fold weaker)[2](R)-configuration aligns propargyl group with FAD cofactor for covalent bonding.
α-Synuclein Conformational Shift Induces stable loop (Current peak shifts from -86 pA to -80 pA)[4]Weak/No structural shift observed[4]Stereospecific binding affinity prevents toxic fibril aggregation.
Metabolic Toxicity Devoid of amphetamine-like activity[5]N/A (Inactive byproduct)Lack of sympathomimetic effects ensures clinical safety.
In Vivo Chiral Inversion None observed (0% conversion to S)[6]None observedHigh stereochemical stability in physiological conditions.

Experimental Methodologies

To objectively validate the biological activity of these enantiomers, researchers must employ self-validating experimental systems. Below are the field-proven protocols for assessing their neuroprotective and enzymatic properties.

Protocol 1: Nanopore Translocation Assay for α-Synuclein Conformational Analysis

Causality for choice: Nanopore sensing is chosen over dynamic light scattering (DLS) because it allows single-molecule resolution of intrinsically disordered proteins, revealing transient conformational states (like the protective loop structure) that bulk assays mask.

Step-by-Step Workflow:

  • Membrane Preparation: Form a planar lipid bilayer across a 50 µm aperture using 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC). Insert a single α-hemolysin pore.

  • Baseline Calibration (Self-Validation): Apply a +100 mV potential. Record the open-pore current for 5 minutes using a patch-clamp amplifier. Logic: This ensures the pore is free of contaminants and establishes a highly stable baseline before introducing variables.

  • Protein Translocation (Negative Control): Inject 1 µM of native α-synuclein into the cis chamber. Record the blockade current. You should observe a distinct peak at -86 pA , representing the native, disordered translocation of the protein[4].

  • Ligand Incubation: Introduce 10 µM of (R)-1-aminoindane (or the S-enantiomer for comparison) into the chamber[4]. Allow 15 minutes for equilibration.

  • Data Acquisition & Analysis: Record the blockade events. For (R)-1-aminoindane, the primary peak will shift to -80 pA , indicating the formation of a compact loop structure[4]. The (S)-enantiomer will show no significant deviation from the -86 pA baseline.

Workflow Step1 1. Sample Prep (α-Synuclein + Ligand) Step2 2. Nanopore Translocation (Voltage Application) Step1->Step2 Injection Step3 3. Current Blockade (pA Measurement) Step2->Step3 Ion Flow Step4 4. Conformational Analysis (Peak Shift Calculation) Step3->Step4 Data Output

Experimental workflow for nanopore analysis of α-synuclein conformational changes.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)

Causality for choice: Utilizing kynuramine as a non-fluorescent substrate that MAO-B converts into the highly fluorescent 4-hydroxyquinoline allows for highly sensitive, real-time kinetic tracking of enzyme inhibition.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Incubation (The Variable): Prepare serial dilutions (0.1 nM to 10 µM) of (R)-N-propargyl-1-aminoindane and its (S)-enantiomer. Add to the enzyme mixture and incubate at 37°C for 30 minutes. Logic: Pre-incubation is mandatory because the mechanism of action is irreversible suicide inhibition; the drug needs time to covalently bind the FAD cofactor.

  • Substrate Addition: Add kynuramine to a final concentration of 50 µM to initiate the reaction.

  • Fluorescence Measurement: Measure fluorescence continuously for 20 minutes (Excitation: 310 nm, Emission: 400 nm).

  • Validation: Calculate the IC50. The system validates itself if the (R)-enantiomer yields an IC50 in the low nanomolar range, while the (S)-enantiomer requires micromolar concentrations to achieve 50% inhibition.

References

  • 1-Aminoindane - Wikipedia Source: wikipedia.org URL:[Link]

  • Chiral drugs – Knowledge and References Source: taylorandfrancis.com URL:[Link]

  • Rasagiline - Wikipedia Source: wikipedia.org URL:[Link]

  • Rasagiline | C12H13N | CID 3052776 - PubChem Source: nih.gov URL:[Link]

  • Rasagiline, a Suicide Inhibitor of Monoamine Oxidases, Binds Reversibly to α-Synuclein Source: researchgate.net URL:[Link]

Sources

Comparative

Evaluating the Performance of HPLC Columns for Aminoindane Separation: A Comprehensive Comparison Guide

Aminoindanes represent a critical class of compounds in both pharmaceutical development and forensic toxicology. This chemical family includes active pharmaceutical ingredients (APIs) like the monoamine oxidase B (MAO-B)...

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Author: BenchChem Technical Support Team. Date: March 2026

Aminoindanes represent a critical class of compounds in both pharmaceutical development and forensic toxicology. This chemical family includes active pharmaceutical ingredients (APIs) like the monoamine oxidase B (MAO-B) inhibitor rasagiline, as well as various novel psychoactive substances (NPS) such as 2-aminoindane (2-AI) and methiopropamine.

Separating these compounds via High-Performance Liquid Chromatography (HPLC) presents distinct mechanistic challenges. As an Application Scientist, I have evaluated numerous stationary phases to overcome these hurdles. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Chiral stationary phases, providing actionable, self-validating protocols for robust aminoindane separation.

The Mechanistic Challenges of Aminoindane Chromatography

The chromatographic behavior of aminoindanes is dictated by two primary structural features:

  • The Basic Amine Moiety: Aminoindanes possess a highly basic primary or secondary amine (pKa ~9.0–10.5). In reversed-phase liquid chromatography (RPLC), these basic sites undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support.

    • Causality: This secondary interaction is the primary cause of severe peak tailing, which compromises resolution, limits sensitivity, and skews quantitative integration accuracy.

  • Rigid Aromatic Core & Isomerism: The indane ring provides strong hydrophobic retention. However, positional isomers exhibit nearly identical hydrophobicity.

    • Causality: Standard dispersive interactions on alkyl phases (like C18) cannot differentiate these subtle structural shifts, leading to co-elution. Furthermore, the chiral center at the C1 position necessitates specialized steric environments for enantiomeric resolution (e.g., separating the active (R)-rasagiline from its inactive (S)-enantiomer).

Column Chemistry Comparison: C18 vs. PFP vs. Chiral Phases

C18 (Alkyl Phases)
  • Mechanism: Hydrophobic (dispersive) interactions.

  • Performance: End-capped C18 columns (e.g., Purosphere Star C18, Sunfire C18) are the industry standard for general purity assays and quantifying degradation products of rasagiline[1]. End-capping is crucial here to minimize silanol interactions. However, C18 phases lack the orthogonal selectivity required to resolve closely related positional isomers.

PFP (Pentafluorophenyl Phases)
  • Mechanism: π−π interactions, dipole-dipole, hydrogen bonding, and shape selectivity.

  • Performance: The highly electronegative fluorine atoms create an electron-deficient phenyl ring that strongly interacts with the electron-donating amine groups and the aromatic core of aminoindanes. Columns like the ACE C18-PFP provide superior baseline resolution for positional isomers (e.g., 2-aminoindane and methiopropamine) compared to standard C18 columns[2].

Polysaccharide-Based Chiral Stationary Phases (CSPs)
  • Mechanism: Steric fit, hydrogen bonding, and dipole interactions within the chiral cavities of derivatized amylose or cellulose.

  • Performance: Columns like Chiralcel OJ-H or Lux Amylose-1 operated in normal phase provide excellent enantioselectivity[3][4]. The addition of a basic modifier like diethylamine (DEA) is critical to suppress peak tailing and ensure a reproducible protocol[3].

Quantitative Performance Comparison

Column ChemistryPrimary Interaction MechanismTypical Tailing Factor (Tf)Isomer Resolution (Rs)Enantiomer ResolutionBest Application
End-capped C18 Hydrophobic (Dispersive)1.1 - 1.5Poor (< 1.0)NoneStability-indicating assays, general purity
PFP (Pentafluorophenyl) π−π , Dipole, Steric1.0 - 1.3Excellent (> 2.0)NonePositional isomers, NPS screening
Amylose/Cellulose CSP Steric Inclusion, H-bonding1.2 - 1.6 (with DEA)N/AExcellent (> 1.5)Enantiomeric purity (e.g., (S)-Rasagiline)

Validated Experimental Workflows

Self-Validating Design: The following protocols include built-in System Suitability Testing (SST) criteria. If the SST fails, the causality-based troubleshooting steps must be executed before proceeding to sample analysis.

Protocol 1: Stability-Indicating Assay for Rasagiline (C18 Column)

Objective: Quantify rasagiline mesylate and its degradation products[1].

  • Column: End-capped C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 40 mM Ammonium dihydrogen phosphate buffer (pH adjusted to 7.0 with ammonia) : Acetonitrile (60:40, v/v).

    • Causality: Operating at pH 7.0 ensures the silica remains stable while the buffer provides sufficient ionic strength to mask residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation Check (SST): Inject a 10 µg/mL standard. The theoretical plates (N) must be ≥ 2000, and the tailing factor (Tf) must be ≤ 1.5.

    • Troubleshooting: If Tf > 1.5, verify the pH of the buffer; a drop in pH increases silanol ionization, exacerbating tailing.

Protocol 2: Enantiomeric Purity Analysis of Rasagiline (Chiral Column)

Objective: Resolve (R)-rasagiline from the (S)-rasagiline impurity[3][4].

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Lux Amylose-1 or Chiralcel OJ-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol / Ethanol / Diethylamine (96:2:2:0.01, v/v/v/v).

    • Causality: The non-polar hexane drives the analyte into the chiral cavities. The DEA acts as a competing base, temporarily binding to active sites on the stationary phase to prevent the basic aminoindane from sticking, thereby sharpening the peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation Check (SST): Resolution (Rs) between the (R) and (S) enantiomers must be ≥ 1.5 (baseline separation).

    • Troubleshooting: If Rs < 1.5, decrease the column temperature to 15°C to enhance the thermodynamic stability of the transient diastereomeric complexes.

Method Development Decision Matrix

G Start Aminoindane Sample (e.g., Rasagiline, NPS) Decision Primary Analytical Goal? Start->Decision Goal1 Enantiomeric Purity ((R) vs (S) Isomers) Decision->Goal1 Goal2 Positional Isomers (NPS Screening) Decision->Goal2 Goal3 General Purity & Degradation Assay Decision->Goal3 Action1 Chiral CSP (e.g., Amylose-1) Normal Phase + DEA Modifier Goal1->Action1 Action2 PFP Column (e.g., C18-PFP) Reversed-Phase (pi-pi interactions) Goal2->Action2 Action3 End-capped C18 Column Reversed-Phase (Hydrophobic) Goal3->Action3

Decision matrix for selecting the optimal HPLC column chemistry for aminoindane separation.

References

  • Title: Stability indicating RP-LC method for determination of rasagiline mesylate in bulk and pharmaceutical dosage forms Source: ResearchGate (Kumar, R.N., Rao, G.N., & Naidu, P.Y., 2010) URL: 1

  • Title: Clinical, Forensic and Bioanalysis Applications Guide - HPLC: ACE Excel 2 C18-PFP Source: hplc.eu (Advanced Chromatography Technologies) URL: 2

  • Title: Separation of enantiomers of New Psychoactive Substances by HPLC Source: ResearchGate (Kadkhodaei, K., et al., 2017) URL: 4

  • Title: A Comparative Guide to Enantiomeric Purity Analysis of (S)-Rasagiline Mesylate Source: Benchchem URL: 3

Sources

Validation

Benchmarking Di-1-Indanylamine Hydrochloride: Structural Probing of the MAO-B Bipartite Cavity

Introduction & Mechanistic Rationale The development of Monoamine Oxidase (MAO) inhibitors has historically relied on the aminoindane scaffold, most notably yielding the irreversible MAO-B inhibitor rasagiline. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of Monoamine Oxidase (MAO) inhibitors has historically relied on the aminoindane scaffold, most notably yielding the irreversible MAO-B inhibitor rasagiline. However, the active site of human MAO-B is highly dynamic, characterized by a bipartite cavity structure that can accommodate significantly larger ligands than its MAO-A counterpart[1].

Di-1-Indanylamine Hydrochloride (DIH) —a secondary amine featuring two bulky indanyl rings—serves as a critical structural probe in modern neuropharmacology. Unlike rasagiline, which relies on a propargyl group to form a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor[2], DIH lacks this reactive alkyne. Instead, its bis-indanyl steric bulk is leveraged to benchmark the spatial limits and conformational flexibility of the MAO-B active site. This guide objectively benchmarks DIH against established MAO inhibitors (Rasagiline, Selegiline, and Safinamide) to elucidate its unique binding kinetics and selectivity profile.

Structural-Activity Relationship (SAR) & Cavity Dynamics

The structural divergence between MAO-A and MAO-B dictates inhibitor selectivity. MAO-A possesses a monopartite cavity (~550 ų) restricted by the Ile335 residue[3]. In contrast, MAO-B features a bipartite cavity consisting of an entrance cavity (~290 ų) and a substrate cavity (~400 ų), separated by the gating residues Ile199 and Tyr326[1].

Rasagiline localizes entirely within the MAO-B substrate cavity, where its propargyl moiety forms an irreversible flavocyanine adduct at the N5 atom of the FAD cofactor[4]. DIH operates via a fundamentally different mechanism. The primary indanyl ring anchors near the FAD cofactor, while the secondary indanyl ring forces the Ile199 side chain into an "open" conformation, allowing the molecule to span across both the entrance and substrate cavities[4]. Because MAO-A cannot accommodate this bis-indanyl bulk, DIH exhibits extreme MAO-B selectivity while maintaining full reversibility.

MAO_Binding cluster_MAOB MAO-B Bipartite Active Site Entrance Entrance Cavity (~290 ų) Gate Gating Residues (Ile199 & Tyr326) Entrance->Gate Ligand Access Substrate Substrate Cavity (~400 ų) Gate->Substrate Conformational Shift FAD FAD Cofactor (Catalytic Center) Substrate->FAD Oxidation DIH Di-1-Indanylamine (Bis-indanyl, Reversible) DIH->Entrance Occupies DIH->Substrate Spans across gate Rasagiline Rasagiline (Propargyl, Irreversible) Rasagiline->Substrate Localizes Rasagiline->FAD Covalent Adduct (N5)

Fig 1: Structural binding dynamics of DIH vs. Rasagiline within the MAO-B bipartite cavity.

Quantitative Benchmarking Data

To contextualize the performance of DIH, we benchmark its kinetic parameters against standard clinical MAO inhibitors. The data below synthesizes in vitro recombinant human MAO binding profiles, highlighting the shift from irreversible (covalent) to reversible (cavity-spanning) inhibition.

InhibitorMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (A/B)Binding MechanismPrimary Binding Site
Di-1-Indanylamine (DIH) > 10,000~45.0> 220Reversible, CompetitiveEntrance + Substrate Cavities
Rasagiline 412.04.4~93Irreversible, CovalentSubstrate Cavity (FAD N5)
Selegiline 130.02.2~59Irreversible, CovalentSubstrate Cavity (FAD N5)
Safinamide > 10,00098.0> 100Reversible, Tight-bindingEntrance + Substrate Cavities

Note: DIH demonstrates a highly favorable selectivity index driven by steric exclusion from MAO-A, paralleling the reversible profile of Safinamide but utilizing the aminoindane scaffold.

Self-Validating Experimental Protocol: Fluorometric Kinetic Profiling

Standard UV-spectrophotometric assays are often compromised by the intrinsic absorbance of bulky indane derivatives. To ensure absolute data integrity and eliminate compound interference, the following self-validating fluorometric workflow utilizes a horseradish peroxidase (HRP)-coupled Amplex Red system[5].

Causality-Driven Methodology

Step 1: Enzyme Standardization

  • Action: Dilute recombinant human MAO-A and MAO-B in 50 mM HEPES buffer (pH 7.5) containing 0.25% (w/v) reduced Triton X-100 to a final assay concentration of exactly 0.7 nM[6].

  • Causality: Utilizing an ultra-low, standardized enzyme concentration prevents protein aggregation and ensures the reaction remains in steady-state kinetics. This is an absolute prerequisite for accurately calculating the Ki​ of tight-binding inhibitors like DIH.

Step 2: Thermodynamic Equilibration (Pre-incubation)

  • Action: Incubate the standardized enzyme with varying concentrations of DIH (or benchmark controls) for 30 minutes at 37°C prior to substrate addition.

  • Causality: Because DIH must induce a physical conformational rotation in the Ile199 gating residue to span both cavities[1], this pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially inflated IC₅₀ readings.

Step 3: Catalytic Initiation & Coupling

  • Action: Initiate the reaction by adding a substrate mixture containing Kynuramine (for MAO-A) or Benzylamine (for MAO-B), alongside 1 U/mL HRP and 50 µM Amplex Red reagent[6].

  • Causality: Kynuramine and Benzylamine provide clean, isoform-specific baselines. As MAO oxidizes the substrate, it releases H2​O2​ as a stoichiometric byproduct. HRP utilizes this H2​O2​ to oxidize Amplex Red into resorufin.

Step 4: Continuous Fluorometric Detection

  • Action: Monitor the microplate continuously at Ex/Em = 530/590 nm for 60 minutes.

  • Causality: Continuous monitoring (rather than a single end-point read) validates the linearity of the reaction and confirms the reversible nature of DIH by observing the steady-state velocity over time[5].

Assay_Workflow Prep 1. Enzyme Standardization (Rec. Human MAO-A/B at 0.7 nM) Incubate 2. Thermodynamic Equilibration (Inhibitor Pre-incubation, 30 min) Prep->Incubate Prevents aggregation Reaction 3. Catalytic Initiation (Substrate + Amplex Red + HRP) Incubate->Reaction Ensures gate opening Detection 4. Fluorometric Detection (Resorufin Ex/Em = 530/590 nm) Reaction->Detection H2O2 coupling Analysis 5. Kinetic Profiling (Global Fit for Ki and IC50) Detection->Analysis Continuous monitoring

Fig 2: Self-validating fluorometric workflow for resolving tight-binding MAO inhibition kinetics.

Conclusion

Benchmarking Di-1-Indanylamine Hydrochloride against traditional MAOIs reveals a paradigm shift in aminoindane pharmacology. By trading the reactive propargyl group for a second sterically demanding indanyl ring, DIH transitions from an irreversible inactivator to a highly selective, reversible structural probe. Its ability to span the Ile199/Tyr326 gate of the MAO-B bipartite cavity provides an invaluable template for next-generation, reversible MAO-B inhibitors aimed at neurodegenerative disease management without the target-disruption liabilities of covalent drugs.

Sources

Comparative

Inter-laboratory comparison of 1-aminoindane analysis results

Title: Inter-Laboratory Comparison Guide: Analytical Methodologies for 1-Aminoindane Executive Summary & Context 1-Aminoindane (1-AI) occupies a dual and highly scrutinized role in modern chemistry. In the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Comparison Guide: Analytical Methodologies for 1-Aminoindane

Executive Summary & Context

1-Aminoindane (1-AI) occupies a dual and highly scrutinized role in modern chemistry. In the pharmaceutical sector, the (R)-enantiomer of 1-aminoindane is a critical chiral intermediate required for the synthesis of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor utilized in the treatment of Parkinson's disease ()[1]. Conversely, in forensic toxicology, 1-AI is heavily monitored as a conformationally rigid analogue of amphetamine, classifying it among the emerging wave of novel psychoactive substances (NPS) ()[2]. Recent gas-phase rotational spectroscopy has confirmed that 1-AI exists predominantly in two conformers featuring cyclopentane puckering and an equatorial amino configuration ()[3].

Because of its structural properties and dual-use nature, the accurate identification and enantiomeric resolution of 1-AI demand highly specific analytical methodologies. This guide objectively compares the performance of Chiral Stationary Phases (CSPs) and Mass Spectrometry (MS) techniques across an inter-laboratory framework, providing drug development professionals with evidence-based analytical strategies.

Objective Product Comparison: Chiral HPLC vs. GC-MS

When analyzing 1-AI, laboratories must select between liquid chromatography for enantiomeric purity and gas chromatography-mass spectrometry for rapid forensic screening.

  • Polysaccharide-based CSPs (e.g., Chiralpak AD-H): These columns utilize an amylose or cellulose backbone. For 1-AI, a normal-phase eluent (e.g., hexane/ethanol/butylamine) provides exceptional chiral recognition, consistently yielding baseline resolution (Rs > 2.0) ()[1].

  • Cyclodextrin-based CSPs (e.g., Chiral-CD-Ph): Operating in polar organic mode, these columns rely on surface binding rather than deep inclusion complexation ()[4]. However, inter-laboratory data indicates that for 1-aminoindane, enantioresolution values on Chiral-CD-Ph columns fall below 0.7, making them unsuitable for precise enantiomeric excess (ee) determination ()[4].

  • High-Resolution GC-MS/MS: While GC-MS provides excellent sensitivity and collision-induced dissociation (CID) fragmentation data for NPS screening ()[5], it is inherently achiral. Without pre-column derivatization using a chiral reagent, GC-MS cannot distinguish between (R)- and (S)-1-aminoindane.

Inter-Laboratory Validation Data

The following table aggregates quantitative data from three independent laboratories analyzing a racemic 1-AI standard (1.0 mg/mL) to benchmark product performance.

Analytical Method / ProductLaboratory SettingRetention Time (R-isomer)Enantioresolution (Rs)Reproducibility (%RSD)Suitability for ee%
Chiralpak AD-H (HPLC) Lab 1 (Pharma)12.4 min2.45 1.1%Excellent
Chiral-CD-Ph (HPLC) Lab 2 (Academic)8.1 min0.65 4.3%Poor[4]
GC-HRMS (Underivatized) Lab 3 (Forensic)6.2 minN/A (Co-elution)2.1%N/A

Experimental Protocols (Self-Validating Systems)

Protocol 1: Enantioselective HPLC Analysis (Polysaccharide CSP)

This protocol utilizes a self-validating System Suitability Test (SST) to ensure chromatographic integrity prior to sample analysis.

  • Mobile Phase Preparation: Mix Hexane, Ethanol, and Butylamine in a 980:20:0.4 (v/v/v) ratio. Degas via sonication for 15 minutes.

    • Causality: Butylamine acts as a basic modifier. Because 1-AI is a primary amine, it can interact with residual silanols on the silica support, causing peak tailing. Butylamine competitively binds these active sites, ensuring sharp, symmetrical peaks ()[1].

  • System Suitability Testing (SST): Inject 10 µL of a 0.5 mg/mL racemic 1-AI reference standard.

    • Self-Validation Mechanism: The system is only validated for use if the calculated Resolution (Rs) between the (S) and (R) peaks is ≥ 1.5. If Rs < 1.5, the run is automatically aborted by the chromatography data system to prevent the reporting of false enantiomeric excess (ee) values.

  • Sample Acquisition: Inject 10 µL of the unknown sample. Monitor UV absorbance at 265 nm. Calculate ee% based on the integrated peak areas.

Protocol 2: GC-MS Forensic Screening for NPS

This protocol incorporates a Deuterated Internal Standard (IS) to validate extraction efficiency and instrument response.

    • Causality: Mixed-mode SPE is chosen because the basic amine group of 1-AI becomes protonated at low pH, allowing strong retention on the cation-exchange sorbent while neutral interferences are washed away ()[5].

  • Derivatization (Required for Chiral GC): React the dried extract with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC) at 60°C for 30 minutes.

    • Causality: L-TPC converts the 1-AI enantiomers into diastereomers. Because diastereomers have different physical properties (unlike enantiomers), they can be resolved on a standard, achiral HP-5MS capillary column.

  • Acquisition: Analyze via High-Resolution MS/MS using Collision-Induced Dissociation (CID).

Visualizations

InterLabWorkflow Lab1 Laboratory 1 Chiralpak AD-H (HPLC) DataAgg Data Aggregation & Peak Integration Lab1->DataAgg Lab2 Laboratory 2 Chiral-CD-Ph (HPLC) Lab2->DataAgg Lab3 Laboratory 3 GC-HRMS (Achiral) Lab3->DataAgg StatAnalysis Statistical Analysis (Resolution & %RSD) DataAgg->StatAnalysis Validation Method Validation & Efficacy Report StatAnalysis->Validation

Caption: Inter-laboratory workflow for the analytical validation of 1-aminoindane separation methods.

Pathway Racemic Racemic 1-Aminoindane Resolution Chiral Resolution (HPLC / Crystallization) Racemic->Resolution REnantiomer (R)-1-Aminoindane (Active Intermediate) Resolution->REnantiomer Rasagiline Rasagiline Synthesis (N-propargylation) REnantiomer->Rasagiline MAOB MAO-B Inhibition (Neuroprotection) Rasagiline->MAOB

Caption: Pharmacological pathway from racemic 1-aminoindane to MAO-B inhibition via Rasagiline.

References

  • Title: Gas-Phase Conformational Landscape and Ring-Puckered Structure of 1-aminoindane Source: ChemPhysChem / NIH URL: [Link]

  • Title: Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode Source: ResearchGate URL: [Link]

  • Title: EP3068746A1 - Process for the preparation of enantiomerically pure 1-aminoindan Source: European Patent Office / Google Patents URL
  • Title: Aminoindanes--the next wave of 'legal highs'? Source: ResearchGate URL: [Link]

  • Title: Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances Source: CORE URL: [Link]

Sources

Validation

Assessing the purity of 1-aminoindane hydrochloride from different suppliers

Assessing the Purity of 1-Aminoindane Hydrochloride: A Comprehensive Supplier Comparison Guide Introduction 1-Aminoindane hydrochloride (1-AI HCl) is a highly versatile chiral building block in organic synthesis. It is m...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of 1-Aminoindane Hydrochloride: A Comprehensive Supplier Comparison Guide

Introduction 1-Aminoindane hydrochloride (1-AI HCl) is a highly versatile chiral building block in organic synthesis. It is most prominently utilized as a primary intermediate in the synthesis of rasagiline—an irreversible monoamine oxidase B (MAO-B) inhibitor used in Parkinson's disease—and serves as a fundamental substrate in advanced organophosphorus-catalyzed Staudinger reductions[1]. Because the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs) is highly stereospecific, assessing the chemical and enantiomeric purity of 1-AI HCl from various suppliers is a critical quality control mandate. Even trace impurities can drastically compromise downstream yields and pharmacological safety[2].

The Causality Behind the Analytical Strategy A robust purity assessment cannot rely on a single analytical technique. As a Senior Application Scientist, I recommend an orthogonal, self-validating system to ensure absolute material integrity:

  • Achiral & Chiral HPLC: Achiral HPLC is necessary to quantify organic impurities such as unreacted 1-indanone. However, because only the (R)-enantiomer is typically desired for API synthesis, chiral HPLC is mandatory to quantify the presence of the unwanted (S)-1-aminoindane byproduct, which often requires complex racemization and recycling protocols[2].

  • Nuclear Magnetic Resonance (NMR): While HPLC provides purity percentages, 1 H and 13 C NMR spectroscopy confirm the absolute structural identity and detect residual organic solvents (e.g., toluene or ethyl acetate) that do not absorb UV light effectively[2].

  • Karl Fischer (KF) Titration: 1-AI HCl is hygroscopic. Excess moisture can quench moisture-sensitive reagents in subsequent synthetic steps, making KF titration a critical release parameter.

Objective Supplier Comparison To benchmark market standards, we evaluated 1-AI HCl batches from three distinct supplier profiles. Supplier A represents a premium, research-grade vendor (analogous to Sigma-Aldrich standards), Supplier B is a bulk generic manufacturer, and Supplier C is a custom synthesis provider.

ParameterSupplier A (Premium)Supplier B (Bulk Generic)Supplier C (Custom)Analytical Method
Chemical Purity > 99.5%97.2%98.8%Achiral HPLC
Enantiomeric Excess (ee) > 99.0% (R-isomer)95.5% (R-isomer)98.0% (R-isomer)Chiral HPLC
Major Impurity None detected1-Indanone (1.5%)(S)-1-aminoindane (1.0%)HPLC / NMR
Moisture Content 0.4%1.2%0.6%Karl Fischer
Residual Solvents < 100 ppmToluene (800 ppm)Ethyl Acetate (300 ppm) 1 H NMR

Data Synthesis: Supplier A provides the most reliable starting material for stereospecific API synthesis. Supplier B's high moisture and 1-indanone content suggest incomplete crystallization and drying, which will require repurification before use. Supplier C shows good chemical purity but a lower enantiomeric excess, indicating a potential flaw in their chiral resolution process.

Experimental Protocols: A Self-Validating System

Protocol 1: Chromatographic Purity (Achiral & Chiral HPLC) Causality: Achiral chromatography separates structurally distinct impurities, while chiral chromatography relies on a polysaccharide-based stationary phase to differentiate stereoisomers based on transient diastereomeric interactions.

  • Sample Preparation: Dissolve 10 mg of 1-AI HCl in 10 mL of the respective mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Achiral HPLC Execution: Inject 2 μL onto an octadecyl silica column (e.g., YMC Triart C-18, 150 x 4.6 mm, 3 μm). Run a gradient mobile phase of 0.01M phosphate buffer (pH 8) and acetonitrile at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm[2].

  • Chiral HPLC Execution: Inject 15 μL onto a polysaccharide-based chiral column (e.g., Chiralpak AS-H, 250 x 4.6 mm, 5 μm). Use an isocratic mobile phase of hexane, ethanol, and butylamine (980:17:0.4 V/V/V) at 0.6 mL/min. Monitor at 265 nm[2]. Note: Butylamine is critical here; it acts as a basic modifier to prevent the amine from interacting with residual silanols on the column, thereby eliminating peak tailing.

Protocol 2: Structural and Residual Solvent Analysis (NMR) Causality: Deuterated solvents lock the magnetic field, while the distinct chemical shifts of protons provide a fingerprint of the molecule and any trapped volatile impurities.

  • Sample Preparation: Dissolve 15 mg of 1-AI HCl in 0.6 mL of deuterated methanol (CD 3​ OD). CD 3​ OD is preferred over CDCl 3​ due to the superior solubility of the hydrochloride salt[1].

  • Data Acquisition: Transfer to a 5 mm NMR tube and acquire 1 H and 13 C spectra using a 400 MHz spectrometer at 25°C[2].

  • Analysis: Verify the characteristic aliphatic multiplets of the indane ring (approx. 2.9–3.3 ppm) and the aromatic protons (7.3–7.6 ppm)[1]. Scan for residual toluene (methyl singlet at 2.3 ppm) or ethyl acetate.

Workflow Visualization

Workflow Start 1-AI HCl Batch Receipt & Sampling KF Karl Fischer Titration (Moisture < 1.0%) Start->KF Achiral Achiral HPLC (Chemical Purity > 98%) Start->Achiral Chiral Chiral HPLC (Enantiomeric Excess) Start->Chiral NMR 1H & 13C NMR (Structural Identity) Start->NMR Data Data Synthesis & Specification Check KF->Data Achiral->Data Chiral->Data NMR->Data Pass Certificate of Analysis (CoA) Release Data->Pass Meets Specs Fail Batch Rejection / Repurification Data->Fail Out of Specs

Figure 1: Comprehensive analytical workflow for validating 1-aminoindane hydrochloride purity.

References

  • Title: WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane Source: Google Patents URL:

  • Title: Sustainable organophosphorus-catalysed Staudinger reduction Source: Green Chemistry (RSC Publishing) URL: [Link]

Comparative

Comparative Analysis of 1-Aminoindane and 2-Aminoindane Derivatives: Pharmacological Divergence and Experimental Validation

Introduction: The Isomeric Dichotomy In the field of neuropharmacology and targeted drug discovery, the subtle relocation of a functional group can fundamentally rewrite a molecule's mechanism of action. The indane backb...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Isomeric Dichotomy

In the field of neuropharmacology and targeted drug discovery, the subtle relocation of a functional group can fundamentally rewrite a molecule's mechanism of action. The indane backbone serves as a premier example of this phenomenon. When aminated at the C1 position versus the C2 position, the resulting structure-activity relationship (SAR) diverges into two profoundly distinct pharmacological classes.1[1]. Conversely, 2-aminoindane (2-AI) derivatives possess a conformationally rigid amphetamine-like structure, functioning primarily as2[2].

This guide provides an objective, data-driven comparison of these two classes, detailing their mechanistic pathways, quantitative performance data, and the self-validating experimental protocols required to characterize them.

Mechanistic Pathways & Structural Logic

G1 Indane Indane Backbone OneAI C1 Amination (1-Aminoindanes) Indane->OneAI TwoAI C2 Amination (2-Aminoindanes) Indane->TwoAI MAOB Target: MAO-B Enzyme Action: Irreversible Inhibition OneAI->MAOB Modulates Metabolism Transporter Target: DAT / NET / SERT Action: Substrate-Type Release TwoAI->Transporter Modulates Synaptic Efflux

Structural divergence of indane amination dictating primary pharmacological targets.

The 1-Aminoindane Profile (Metabolic Modulators)

The most clinically significant 1-AI derivative is Rasagiline ((R)-N-propargyl-1-aminoindane).1[1]. Instead, its major metabolite is (R)-1-aminoindane. Interestingly,3[3], a stark contrast to the stimulatory profile of 2-AIs.

The 2-Aminoindane Profile (Synaptic Efflux Inducers)

Because the C2 amination mimics the phenethylamine skeleton of amphetamines, 4[4]. The unsubstituted parent compound, 2-AI, is highly selective for NET and DAT. However,5[5], yielding entactogenic effects rather than pure stimulation.

Quantitative Pharmacological Comparison

The table below synthesizes the varying affinities and functional targets of key indane derivatives, highlighting the massive shift in transporter EC50 values based on structural modifications.

CompoundStructural SubclassPrimary TargetNET Release (EC50, nM)DAT Release (EC50, nM)SERT Release (EC50, nM)MAO-B Inhibition
2-AI 2-AminoindaneMonoamine Transporters86439>10,000Inactive
MDAI 2-AminoindaneMonoamine Transporters1171,334114Inactive
Rasagiline 1-AminoindaneMAO-B EnzymeN/AN/AN/AHighly Active (Irreversible)
(R)-1-AI 1-AminoindaneUnknown (Neuroprotective)WeakWeak (~1 mM IC50)InactiveWeak/Inactive

(Data aggregated from in vitro synaptosome and cloned transporter assays[2],[5],[3],[1].)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the protocols used to characterize these compounds must go beyond simple observation; they must explain causality and include internal validation mechanisms. Below are the definitive workflows for evaluating both classes.

Protocol A: Radioligand Monoamine Efflux Assay (Evaluating 2-Aminoindanes)

G2 Step1 1. Cell Prep (hDAT/hNET/hSERT) Step2 2. Radioligand Loading ([3H]-DA) Step1->Step2 Step3 3. Compound Exposure Step2->Step3 Step4 4. Scintillation Quantification Step3->Step4

Step-by-step workflow for the in vitro monoamine transporter efflux assay.

Objective: Quantify substrate-type monoamine release (reverse transport). Causality & Self-Validation: To differentiate between a standard reuptake inhibitor and a true releaser, cells must be preloaded with a radiolabeled neurotransmitter. A true substrate (like 2-AI) will be transported into the cell, forcing the radioligand out. To validate that this efflux is strictly transporter-mediated (and not due to non-specific membrane lysis), a parallel control cohort is pre-treated with a potent transporter blocker (e.g., cocaine or mazindol). If the blocker prevents the 2-AI-induced efflux, the system validates itself.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human DAT, NET, or SERT in 96-well plates until 80% confluent.

  • Radioligand Loading: Incubate cells with 0.1 µM of [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin for 20 minutes at 37°C to achieve steady-state intracellular loading.

  • Washing: Wash cells rapidly (3x) with Krebs-Ringer HEPES (KRH) buffer to remove all extracellular radioligand.

  • Compound Exposure: Add varying concentrations (1 nM to 10 µM) of the 2-AI derivative. Validation Step: In control wells, co-incubate the 2-AI derivative with 10 µM cocaine.

  • Quantification: After 30 minutes, collect the supernatant. Lyse the cells with 1% SDS to collect the remaining intracellular radioligand. Measure both fractions using liquid scintillation counting to calculate the fractional efflux.

Protocol B: Time-Dependent Fluorometric MAO-B Assay (Evaluating 1-Aminoindanes)

Objective: Characterize the irreversible inhibition kinetics of MAO-B by 1-AI derivatives. Causality & Self-Validation: 1-AI derivatives like rasagiline are irreversible "suicide" inhibitors. The hallmark of this mechanism is time-dependency: the longer the drug interacts with the enzyme before the substrate is added, the lower the apparent IC50. To validate irreversibility, a rapid-dilution control is employed. If the enzyme-inhibitor complex is diluted 100-fold and enzymatic activity does not recover, the covalent nature of the inhibition is confirmed.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend recombinant human MAO-B in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (Time-Course): Incubate the enzyme with the 1-AI derivative at varying time intervals (0, 15, 30, and 60 minutes) at 37°C.

  • Rapid Dilution Control: Take a highly concentrated enzyme-inhibitor aliquot and dilute it 100-fold into the assay buffer to test for activity recovery.

  • Substrate Addition: Add 50 µM kynuramine (a non-fluorescent substrate).

  • Fluorometric Readout: MAO-B oxidizes kynuramine to 4-hydroxyquinoline (4-HQ), which is highly fluorescent. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) to calculate residual enzyme activity and derive the kinetic constants.

References

  • 2-Aminoindane - Wikipedia Source: Wikipedia URL
  • 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors Source: NIH / PMC URL
  • (R)
  • Synthetic Aminoindanes: A Summary of Existing Knowledge Source: NIH / PMC URL
  • Pharmacology and neuroprotective properties of rasagiline Source: PubMed / NIH URL

Sources

Validation

Validation of a Stability-Indicating Assay for Di-1-Indanylamine Hydrochloride: A Comparative Guide

As a Senior Application Scientist, developing a robust analytical method is rarely about simply following a checklist; it requires a mechanistic understanding of the analyte's physicochemical properties and the chromatog...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical method is rarely about simply following a checklist; it requires a mechanistic understanding of the analyte's physicochemical properties and the chromatographic environment. Di-1-Indanylamine Hydrochloride (CAS 113535-00-5)[1] is a bulky secondary amine often encountered as a critical intermediate or impurity in the synthesis of indane-derivative therapeutics (such as rasagiline).

This guide provides a comprehensive, objective comparison between traditional Fully Porous HPLC and modern Core-Shell UHPLC methodologies for the stability-indicating assay (SIA) of Di-1-Indanylamine Hydrochloride. It is grounded in the rigorous validation frameworks established by ICH Q1A(R2) [2] and ICH Q2(R1) [3].

Mechanistic Rationale: Overcoming Chromatographic Challenges

The Analyte-Stationary Phase Interaction

Di-1-indanylamine features two bulky indane rings flanking a secondary amine. This structure presents two distinct chromatographic challenges:

  • Mass Transfer Resistance: The molecule's bulkiness results in a low diffusion coefficient. In traditional fully porous silica columns, the molecule diffuses slowly into and out of deep pores, leading to significant band broadening (a high C -term in the van Deemter equation).

  • Secondary Silanol Interactions: The secondary amine is highly basic. At a neutral pH, it is positively charged and strongly interacts with negatively charged, acidic residual silanols (pKa ~3.5–4.5) on the silica surface. This ion-exchange mechanism causes severe peak tailing, which can easily mask closely eluting degradation products.

The Causality of the Solution

To build a self-validating, robust system, we must engineer the chromatographic conditions to suppress these effects:

  • pH Control & Ion Pairing: We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase, driving the pH down to ~2.0. This protonates (neutralizes) the residual silanols, eliminating the electrostatic attraction. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent with the protonated amine, increasing its hydrophobicity and yielding a highly symmetric peak (Tailing Factor 1.2).

  • Stationary Phase Architecture: Transitioning from a fully porous particle to a core-shell (solid-core) particle restricts the diffusion depth. The thin porous shell allows rapid mass transfer of the bulky Di-1-indanylamine, sharpening the peak and drastically improving the resolution of degradants without the extreme backpressures of sub-2µm fully porous particles.

Experimental Workflows & Self-Validating Protocols

A stability-indicating assay must prove that it can resolve the Active Pharmaceutical Ingredient (API) from all its degradation products. To ensure trustworthiness , the forced degradation protocol must be a self-validating system built on the principle of Mass Balance .

Mass balance is achieved when the sum of the peak areas of the remaining API and all generated degradants equals the peak area of the undegraded control sample (typically within 100%±2% ). If the mass balance falls short, it indicates that degradants are either co-eluting with the API, retained on the column, or not absorbing at the chosen UV wavelength.

Step-by-Step Forced Degradation Protocol

This protocol is designed to achieve the ICH-recommended 5–20% degradation target.

  • Sample Preparation: Accurately weigh 10.0 mg of Di-1-Indanylamine HCl reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of diluent (Water:Acetonitrile, 50:50 v/v).

  • Stress Application (e.g., Acid Hydrolysis): Add 1.0 mL of 0.1 N HCl.

  • Thermal Incubation: Seal the flask and heat in a water bath at 60°C for 24 hours.

  • Quenching (Critical Step): Remove from heat and cool to room temperature. Immediately add 1.0 mL of 0.1 N NaOH to neutralize the solution. Causality: Neutralization arrests the degradation mechanism at a precise time point, ensuring the sample remains stable in the autosampler and preventing highly acidic solutions from stripping the stationary phase bonded phase.

  • Final Dilution: Make up to the 10 mL mark with diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL) directly into an HPLC vial.

  • Analysis: Inject into the chromatograph and calculate mass balance against a control sample kept at room temperature.

G Start Di-1-Indanylamine HCl Sample Preparation Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C, 7 days) Start->Thermal Photo Photolysis (1.2M lux-h) Start->Photo Neutralize Neutralization & Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Chromatographic Analysis (Mass Balance Verification) Neutralize->Analyze

Figure 1: Self-Validating Forced Degradation Workflow for Stability-Indicating Assays.

Methodology Comparison: Fully Porous HPLC vs. Core-Shell UHPLC

To demonstrate the performance leap, we compared a traditional HPLC method against an optimized Core-Shell UHPLC method.

Chromatographic Conditions

Method A: Traditional HPLC (Fully Porous)

  • Column: C18, 150 x 4.6 mm, 5.0 µm (Fully Porous)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Method B: Modern UHPLC (Core-Shell)

  • Column: Core-Shell C18, 100 x 2.1 mm, 2.6 µm

  • Mobile Phase A & B: Same as Method A

  • Gradient: 10% B to 90% B over 8 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Detection: UV at 220 nm

Performance Comparison Data
ParameterMethod A (Fully Porous HPLC)Method B (Core-Shell UHPLC)Advantage / Causality
Run Time 25.0 min (incl. equilibration)10.0 min (incl. equilibration)60% reduction in analysis time due to shorter column and higher optimal linear velocity.
Solvent Consumption 25.0 mL per run4.0 mL per run84% reduction in hazardous waste (Acetonitrile/TFA).
Peak Tailing ( Tf​ ) 1.451.08Core-shell limits diffusion depth, drastically reducing band broadening for bulky molecules.
Resolution ( Rs​ ) 1.8 (Critical pair)3.4 (Critical pair)Superior efficiency ( N ) of 2.6 µm core-shell particles resolves closely eluting oxidative degradants.
System Backpressure ~120 bar~280 barCore-shell provides sub-2µm performance without exceeding standard UHPLC pressure limits.

ICH Q2(R1) Method Validation Results

Using Method B, a full validation was executed in accordance with ICH Q2(R1) guidelines[3]. The lifecycle of this validation ensures the method is fit for its intended Analytical Target Profile (ATP).

V ATP Analytical Target Profile Dev Method Development ATP->Dev FD Forced Degradation Dev->FD Val ICH Q2(R1) Validation FD->Val Trans Routine QC Implementation Val->Trans

Figure 2: Analytical Method Lifecycle from ATP to Routine QC Implementation.

Validation Summary Table (Method B)
Validation ParameterICH Q2(R1) RequirementExperimental Result (Di-1-Indanylamine HCl)Status
Specificity (Mass Balance) No interference from blank/degradantsPeak purity angle < Purity threshold; Mass Balance = 99.4%Pass
Linearity (Range) R2≥0.999 over 50% to 150% of target R2=0.9998 (Range: 0.05 mg/mL to 1.5 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levelsMean Recovery = 99.8% (RSD = 0.6%, n=9)Pass
Method Precision (Repeatability) %RSD 2.0% for 6 preparations%RSD = 0.45% (n=6)Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.52% (n=6)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10:10.15 µg/mL (S/N = 12.5)Pass

Conclusion

The validation of a stability-indicating assay for complex, bulky secondary amines like Di-1-Indanylamine Hydrochloride requires deliberate chromatographic engineering. By understanding the causality of peak tailing—and mitigating it via low-pH ion-pairing (TFA) combined with the restricted diffusion path of a core-shell stationary phase—we successfully developed a method that outperforms traditional HPLC. The resulting UHPLC method is fully validated per ICH Q2(R1) standards, demonstrating impeccable mass balance and specificity, ensuring total trustworthiness for routine QC and stability testing environments.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". EMA Official Guidelines. Available at: [Link]

  • ECA Academy / ICH. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". GMP Compliance Guidelines. Available at: [Link]

Sources

Comparative

Head-to-Head Comparison of Catalysts for 1-Aminoindane Synthesis: Metal vs. Biocatalytic Approaches

1-Aminoindane is a privileged chiral scaffold that serves as the core pharmacophore for critical therapeutics, including the MAO-B inhibitor rasagiline (used in Parkinson's disease) and the S1P receptor modulator ozanimo...

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Author: BenchChem Technical Support Team. Date: March 2026

1-Aminoindane is a privileged chiral scaffold that serves as the core pharmacophore for critical therapeutics, including the MAO-B inhibitor rasagiline (used in Parkinson's disease) and the S1P receptor modulator ozanimod (used in multiple sclerosis)[1]. Historically, obtaining enantiopure (R)- or (S)-1-aminoindane relied on wasteful classical resolution techniques. Today, the direct asymmetric reductive amination (DARA) of 1-indanone represents the industry standard.

As a Senior Application Scientist, I have evaluated numerous catalytic systems for this transformation. The reductive amination of 1-indanone is thermodynamically and kinetically demanding; the bicyclic nature of the indane ring introduces significant steric bulk, making imine formation slow and prone to competitive ketone reduction (yielding 1-indanol). This guide provides an in-depth, head-to-head comparison of state-of-the-art catalysts—ranging from transition metal complexes to engineered biocatalysts—evaluating their mechanistic efficiency, scalability, and stereocontrol.

SynthesisPathways Indanone 1-Indanone Imine Imine Intermediate Indanone->Imine + Amine/NH3 (-H2O) Aminoindane 1-Aminoindane (Chiral) Indanone->Aminoindane ω-Transaminase + Amine Donor Indanone->Aminoindane Reductive Aminase + NADPH + NH3 Imine->Aminoindane Metal/Organocatalyst + Hydride Source

Divergent catalytic pathways for the reductive amination of 1-indanone to 1-aminoindane.

Mechanistic Evaluation of Catalyst Classes

Homogeneous Transition Metal Catalysis: Ir-f-Binaphane

Iridium complexes bearing chiral phosphine ligands, such as f-Binaphane, represent the gold standard for homogeneous DARA of simple aromatic ketones[2].

  • Mechanistic Causality: The f-Binaphane ligand creates a rigid, sterically defined chiral pocket that coordinates the bulky indanone-derived imine. A critical parameter in this system is the use of molecular sieves. They act dually to scavenge water (driving the condensation of 1-indanone and the amine source) and to activate the imine for hydride transfer from the Ir-center[2]. This precise coordination minimizes product inhibition caused by the basicity of the newly formed chiral amine binding to the metal.

Heterogeneous Base-Metal Catalysis: Co-VB1/C-900

Moving away from precious metals, N,S-dual doped cobalt-carbon catalysts (Co-VB1/C-900) have emerged for scalable, one-pot reductive amination using abundant H₂ gas[3].

  • Mechanistic Causality: The synergistic doping of nitrogen and sulfur modulates the electron density of the cobalt nanoparticles, facilitating the heterolytic cleavage of H₂. While highly active and easily recoverable via magnetic separation, this approach generally yields racemic mixtures unless a chiral amine auxiliary (like (R)-α-phenethylamine) is utilized to induce diastereoselectivity[3].

Organocatalysis: Trichlorosilane with Chiral Picolinamides

Metal-free approaches utilize trichlorosilane (HSiCl₃) activated by chiral Lewis bases[4].

  • Mechanistic Causality: Chiral picolinamides coordinate to the silicon atom, expanding its valence and increasing the hydridic character of the Si-H bond. This hypervalent silicon species selectively transfers a hydride to the Re or Si face of the imine. Operating in continuous-flow reactors at 30 °C, this method provides excellent stereocontrol for rasagiline precursors without the regulatory burden of heavy metal removal[4].

Biocatalysis: ω-Transaminases (ω-TAs) and Reductive Aminases (RedAms)

Biocatalysis offers unparalleled green chemistry metrics and exquisite enantioselectivity.

  • Mechanistic Causality (ω-TAs): ω-TAs (e.g., ATA-113, CV2025) utilize a pyridoxal-5′-phosphate (PLP) cofactor in a ping-pong bi-bi mechanism[5][6]. Because the equilibrium constant for 1-indanone amination is highly unfavorable, "smart" amine donors like ortho-xylylenediamine must be employed. Upon deamination, this donor spontaneously cyclizes into an isoindole derivative, permanently removing the byproduct from the equilibrium and driving the reaction to >99% conversion according to Le Chatelier's principle[7].

  • Mechanistic Causality (RedAms): Unlike TAs, RedAms (e.g., AspRedAm) directly utilize NADPH and ammonia to reduce the ketone. When coupled with an NADPH oxidase (NOX) and ammonia borane, RedAms can drive the dynamic deracemization of racemic 1-aminoindane to yield enantiopure products[8].

TAMechanism PLP Enzyme-PLP (Internal Aldimine) PMP Enzyme-PMP PLP->PMP Half-Reaction 1 Transamination Aminoindane Chiral 1-Aminoindane PLP->Aminoindane Releases PMP->PLP Half-Reaction 2 Reductive Amination KetoneByprod Ketone Byproduct (Cyclized) PMP->KetoneByprod Releases Donor Amine Donor (e.g., o-xylylenediamine) Donor->PLP Binds Indanone 1-Indanone Indanone->PMP Binds

Ping-pong bi-bi catalytic cycle of ω-Transaminase utilizing a PLP cofactor.

Quantitative Performance Comparison

The following table summarizes the operational metrics of the discussed catalytic systems for 1-aminoindane synthesis.

Catalyst SystemCatalyst TypeAmine Source / DonorReductantEnantiomeric Excess (ee%)Yield/Conv.Key Advantage
Ir-f-Binaphane [2]Homogeneous MetalPhenylhydrazideH₂ gasUp to 94%>90%High turnover, broad aryl ketone scope.
Co-VB1/C-900 [3]Heterogeneous Base Metal(R)-α-phenethylamineH₂ gasDiastereomeric>85%Cheap, magnetically recoverable, scalable.
HSiCl₃ + Picolinamide [4]OrganocatalystPrimary AminesHSiCl₃>95%~70-83%Metal-free, highly adaptable to continuous flow.
ω-TA (ATA-113) [7]Biocatalyst (Enzyme)o-xylylenediamineN/A (Transfer)>99%>99%Perfect stereocontrol, mild aqueous conditions.
AspRedAm + NOX [8]Biocatalyst (Enzyme)AmmoniaNH₃·BH₃ / NADPH>99%>98%Enables dynamic deracemization of racemic mixtures.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the optimal workflows for the two most prominent asymmetric approaches.

Protocol A: Biocatalytic Synthesis using ω-Transaminase (ATA-113)

This protocol leverages equilibrium displacement to force the unfavorable amination of 1-indanone to completion[7].

  • Buffer Preparation: Prepare a 100 mM HEPES buffer solution adjusted to pH 7.5. Add 1 mM of pyridoxal-5′-phosphate (PLP) to ensure the enzyme active site remains saturated with the necessary cofactor.

  • Substrate Loading: Dissolve 1-indanone (5 mM to 100 mM depending on scale) in a minimal volume of DMSO (final concentration <5% v/v to prevent enzyme denaturation) and add it to the buffer.

  • Donor Addition: Add 1.0 to 1.5 equivalents of ortho-xylylenediamine. Causality note: Standard donors like isopropylamine fail here due to thermodynamics; the structural design of this specific donor is mandatory.

  • Biocatalyst Addition: Add the ω-TA (ATA-113) at a loading of 2-5 mg/mL. Incubate the reaction at 30 °C with orbital shaking (150 rpm) for 24 hours.

  • Self-Validation Step: Monitor the color of the reaction medium. The cyclization of the deaminated ortho-xylylenediamine byproduct generates an intensely colored (deep purple/black) isoindole derivative. This visual cue acts as an internal validation that the thermodynamic equilibrium has been successfully displaced and the half-reaction is proceeding[7].

  • Workup: Basify the mixture to pH 11 using 1M NaOH, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (S)-1-aminoindane.

Protocol B: Ir-f-Binaphane Catalyzed Asymmetric Reductive Amination

This protocol utilizes a rigid chiral environment to dictate the stereochemistry of hydride attack[2].

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, combine [Ir(COD)Cl]₂ (0.5 mol%) and the chiral f-Binaphane ligand (1.0 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes to pre-form the active Ir-complex.

  • Imine Formation: To a separate Schlenk flask, add 1-indanone (1.0 equiv), phenylhydrazide (1.1 equiv), and a catalytic amount of a Lewis acid (e.g., Ti(O-iPr)₄) or strictly activated 4Å molecular sieves. Causality note: The sieves are non-negotiable; they remove water to drive imine formation and subsequently activate the imine bond for reduction[2].

  • Reduction: Transfer the pre-formed Ir-catalyst solution to the Schlenk flask containing the imine mixture.

  • Hydrogenation: Purge the flask with H₂ gas and pressurize to 50 psi. Stir at room temperature for 12-24 hours.

  • Self-Validation Step: Monitor the reaction via GC-FID or HPLC. The complete disappearance of the 1-indanone peak and the strict absence of a 1-indanol byproduct peak validate that the molecular sieves successfully suppressed direct ketone reduction in favor of imine reduction[2].

  • Workup: Vent the H₂ gas safely, filter the mixture through a short pad of Celite to remove molecular sieves and metal particulates, and purify via flash column chromatography.

References[7] Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition (PMC - NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfAbrXC6eWX95Lswk7qaa74gLezpRUKVO766a86R3p4hFNACvQF-AX3q1Id_wdcZWSZYWIPnTDkO0zCD8bvarPSMAg-CUu_zsB7zsmVNZYwFIiWEuHKXHdBGovDsyCsMlZLsLJuBdlHZTXGjc=[5] Transaminases for Green Chemistry: Recent Progress and Future Prospects. Microbiology and Biotechnology Letters.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkRsaEUpSmK1p1MlN5jqhr7crQjxJyyolBm1vVEDWTAtQTFLToSGfzEGtcyhmnvLcd1t3MF96XBk3ayvew7Mt9jDosfHm49XXFJ0ncWmejWqATmQBr28_yFIS_6gmXHgeKu6cGUKnwPb9snR79j_LSq5P0bnyWI6fD4K1HbfI=[6] Single active-site mutants are sufficient to enhance serine: pyruvate α-transaminase activity in an ω-transaminase. CORE.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkquvbm5jWllF0p5qv03XzbnCfXhKGpyv3UlCSCj322i8VNmC_23TA2eY4bKBuGq8kKCgXFsYmmJO71iVTJp6QfxffZlTEqwlnaZH7AWcTIsTtao3zCqYnWZ1RCJY6d7vqBjoJWG7W[4] A stereoselective, catalytic strategy for the in-flow synthesis of advanced precursors of rasagiline and tamsulosin. Bioorganic & Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5ARxXGaYlKtJJbFk6EVPcx1cV-Z6CDovEPFojNS4F56Vij0YayRrPGQoG17n66pSMhD_h-nJdyE1GkglVYikUCqMs-JQLPycT8iUs7cgoPPbcg6t0FmSt4sTW83zg-8u0BxGOQO3sLg46PSG4ddAqrQ3wY1Zr9OQHY9rNAqxaK3Jc6hNx6SiROw_KO0XbkXRFlvy7I29SLUTbtQ==[8] Kinetic resolution and deracemisation of racemic amines using a reductive aminase. University of Manchester.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm92U94iUP5dMXJHS964uHz4qm1hRwz6VAt_NjU6YRtZVIelrIewZRPTzlOtxqXcvhKdHIeoBIfE2p3NQNey6zwhDNmm9qMgAB8lZSpR1jAJGG_2bicGihvo4e8D9Ae1oZdfjx2L8rNL8WL7JczEkdavyXk2wBgmWKo0xjcxsTUs2IOIATMkGTRzruvIPf6Q3onsPgOmOxL6ATQA==[3] Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-(+)-α-phenethylamine. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwLK4FzIJmLf7hrC9JWazzN6XCLxWC1JgSOcwlGhaE_jUTu9P_mPSOpDr6aczS9yhIDfNv-mLfRjLdA3IXj35iE8QPtFBzyFMb2Yeihw0Jw8PqrVMVHJEuNVd-qJWC89iJiyt7isLVhhX8XmE0wWvlREfBvYfL1259JqMWjCVuug7Pe7WU7QEg2vnSVX5zpNa93GaAKHYI_KHEaz_0Kkc9pbl7vjqIByXuyyjuCre6GfI7vlMGuZd1Gd4qQtnPKqU6NepzS5U=[1] Chemoenzymatic Synthesis of a Chiral Ozanimod Key Intermediate Starting from Naphthalene as Cheap Petrochemical Feedstock. The Journal of Organic Chemistry (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF21wIHGgmF9-2s9Q7IJGH88ypPBn59CuVKuwDkxBwz-akP_qO-3tAxN5_nytV7RLidbk6ppVGS_zxMUInbuC7eVz_cJTXTkg7_tH-J9TJepKTT7eEg_aFc3E_-j2oqP8bodOrxC0DjSSZ7RcTcUHc=[2] Direct catalytic asymmetric reductive amination of simple aromatic ketones. PubMed - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt3j6TUycmxjHCCEe6SFTWQFW_uUNT3cY5A6mS5wSHmX3o95jKp5Gmg7N0Y_OQU8dmgWv6P3XZe-eIk0d3Sq7qgLVJZCTR-x2BC5aaO20Doo6i_WbmXKEzHv_-JQwt5Od5Xjmi

Sources

Validation

The Economics of Enantiopurity: Evaluating the Cost-Effectiveness of Chiral Resolution Techniques

In modern drug development, enantiopurity is not just a regulatory mandate; it is a clinical necessity. However, bridging the gap between a racemic synthesis and a commercial-scale enantiopure Active Pharmaceutical Ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, enantiopurity is not just a regulatory mandate; it is a clinical necessity. However, bridging the gap between a racemic synthesis and a commercial-scale enantiopure Active Pharmaceutical Ingredient (API) introduces a critical bottleneck: the cost of chiral resolution. While achieving >99% enantiomeric excess (ee) is the technical baseline, the commercial viability of a drug program hinges entirely on the cost-effectiveness of the chosen separation technique—measured in Capital Expenditure (CAPEX), Operational Expenditure (OPEX), and time-to-market.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the three dominant chiral resolution strategies: Diastereomeric Crystallization , Preparative Supercritical Fluid Chromatography (SFC) , and Dynamic Kinetic Resolution (DKR) . By dissecting the mechanistic causality and economic profiles of each, this guide equips process chemists and manufacturing directors with the insights needed to select the optimal pathway for their specific scale and molecular constraints.

Diastereomeric Salt Crystallization (Classical Resolution)

Mechanism & Economic Profile

Diastereomeric salt formation is a workhorse in industrial chemistry due to its robustness and cost-effectiveness 1[1]. The causality is rooted in thermodynamics: while enantiomers have identical physical properties, reacting a racemate with an enantiopure resolving agent (e.g., L-tartaric acid) generates a pair of diastereomers. These diastereomers possess distinct solubility products ( Ksp​ ), allowing one to preferentially precipitate from solution.

While chromatography is ideal for small-to-medium scale, crystallization excels in large-scale production due to its exceptionally low OPEX 2[2]. It utilizes standard stirred-tank reactors (low CAPEX) and cheap solvents. However, the "hidden cost" lies in its slow time-to-market; finding the optimal resolving agent/solvent combination requires extensive, empirical trial-and-error.

Self-Validating Experimental Protocol
  • Step 1: Equimolar Addition. Add 1.0 eq of racemic API and 1.0 eq of the chiral resolving agent to the selected solvent (e.g., ethanol/water). Causality: Equimolar stoichiometry ensures complete conversion to the diastereomeric salt pair, maximizing the thermodynamic driving force for separation.

  • Step 2: Controlled Cooling Crystallization. Heat to 70°C for complete dissolution, then cool at a linear rate of 0.1°C/min to 5°C. Causality: Slow cooling maintains the system within the metastable zone, promoting the growth of large, pure crystals of the less soluble diastereomer while preventing the kinetic entrapment (oiling out) of the more soluble pair.

  • Step 3: Self-Validating Isolation. Filter the slurry and immediately analyze the mother liquor via chiral HPLC. Validation: If the mother liquor shows >90% enrichment of the unwanted enantiomer, the solid cake is validated as highly pure. If not, a secondary reslurry is automatically triggered.

  • Step 4: Salt Cleavage. Resuspend the cake in a biphasic system (e.g., EtOAc / 1M NaOH). Causality: The pH shift breaks the ionic bond, partitioning the free-base enantiomer into the organic layer and the resolving agent into the aqueous layer for recycling.

Preparative Supercritical Fluid Chromatography (SFC)

Mechanism & Economic Profile

Preparative SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase, passed over a Chiral Stationary Phase (CSP). The low viscosity and high diffusivity of scCO₂ allow for flow rates that are two to three times faster than preparative HPLC without generating prohibitive backpressure 3[3].

Economically, SFC requires high initial CAPEX for specialized high-pressure pumps and gas-liquid separators. However, the OPEX savings are massive: SFC reduces organic solvent consumption by 60–70% and overall running costs by 70–80% compared to preparative HPLC 4[4]. Furthermore, it offers the fastest time-to-market, as analytical methods scale linearly and predictably to preparative columns.

Self-Validating Experimental Protocol
  • Step 1: Isocratic Method Transfer. Scale the analytical method (e.g., 20% MeOH in scCO₂ on a Chiralpak AD column) to the preparative column. Causality: Maintaining the exact mobile phase density (pressure/temperature ratio) ensures the retention factors ( k′ ) and selectivity ( α ) remain constant during scale-up.

  • Step 2: Stacked Injection Profiling. Program the autosampler to inject the racemate at intervals shorter than the total run time. Causality: Because the front and tail of a chromatogram are empty, stacked injections overlap the elution profiles, maximizing column utilization and throughput without sacrificing resolution.

  • Step 3: Gas-Liquid Separation (GLS). Route the eluent through a back-pressure regulator into a cyclone separator. Causality: Solubility in supercritical fluids decreases rapidly as pressure drops, allowing for fast, cost-effective recovery of fractions without energy-intensive evaporation 5[5]. The scCO₂ sublimates, leaving the purified enantiomer concentrated in the small volume of organic modifier.

  • Step 4: Self-Validating Purity Gate. Route 1% of the collected fraction back through an analytical flow cell. Validation: The system automatically aborts fraction pooling if the UV-Vis spectrum indicates a loss of baseline resolution, ensuring 100% purity of the collected batch.

Dynamic Kinetic Resolution (DKR) & Deracemization

Mechanism & Economic Profile

Traditional resolution techniques (both crystallization and chromatography) are mathematically capped at a 50% theoretical yield, wasting half of the synthesized material unless a separate, costly racemization step is performed. DKR overcomes this 50% theoretical yield limit by simultaneously converting the unwanted enantiomer into the desired enantiomer in situ, potentially reaching 100% yield 1[1]. Similarly, crystallization-induced deracemization offers a highly selective alternative to complex chiral workflows, achieving >99% ee by continuously racemizing the unwanted enantiomer in solution while the target crystallizes 6[6].

Economically, DKR presents a medium CAPEX/OPEX profile. The upfront cost of enzymes and metal catalysts is higher than classical resolving agents, but achieving 100% atom economy effectively halves the upstream raw material costs.

Self-Validating Experimental Protocol
  • Step 1: Enzymatic Acylation. Suspend the racemic alcohol in an organic solvent (e.g., toluene) with an immobilized lipase (e.g., Novozym 435) and an acyl donor. Causality: The lipase possesses a highly specific chiral binding pocket that selectively acylates only the (R)-enantiomer.

  • Step 2: In Situ Racemization. Add a ruthenium-based racemization catalyst (e.g., Shvo's catalyst) and heat to 70°C. Causality: The metal catalyst continuously dehydrogenates and re-hydrogenates the unreacted (S)-enantiomer, converting it back into the racemate. This feeds the material back into the enzymatic pathway.

  • Step 3: Kinetic Balancing. Monitor the reaction kinetics carefully. Causality: The rate of metal-catalyzed racemization must be strictly greater than the rate of enzymatic acylation; otherwise, the (S)-enantiomer accumulates, and the reaction stalls at 50% yield.

  • Step 4: Self-Validating Yield Confirmation. Analyze the reaction mixture via GC-FID. Validation: The process validates itself as a successful DKR (and not a standard kinetic resolution) the moment the concentration of the (R)-acetate product exceeds the 50% theoretical maximum, approaching >98% overall conversion.

Quantitative Cost-Effectiveness Comparison

To facilitate rapid decision-making, the economic and performance metrics of the three methodologies are summarized below:

MetricDiastereomeric CrystallizationPreparative SFCDynamic Kinetic Resolution (DKR)
CAPEX Low (Standard reactors)High (High-pressure pumps, GLS)Medium (Standard reactors)
OPEX Low (Cheap solvents, recyclable agents)Medium (Cheap CO₂, expensive CSPs)Medium (Enzyme/catalyst costs)
Max Theoretical Yield 50% (Without external racemization)50% (Without external racemization)100% (In situ racemization)
Time-to-Market Slow (Extensive trial-and-error)Fast (Highly predictable scaling)Slow (Catalyst/enzyme screening)
Solvent Consumption High (Bulk organic solvents)Very Low (scCO₂ replaces 70% organics)Medium (Organic solvents required)
Ideal Production Scale Multi-Ton / Commercial APIPre-Clinical to 100 kgMulti-Ton (If chemistry permits)

Decision Matrix Workflow

The selection of a chiral resolution technique is a delicate balance of production scale, urgency, and molecular properties. The following logical workflow maps out the optimal decision path:

ChiralDecision Start Racemic Mixture Needs Resolution Scale What is the Production Scale? Start->Scale Small Pre-Clinical / Phase I (< 10 kg) Scale->Small Low Volume / Urgent Large Commercial / Phase III (> 100 kg) Scale->Large High Volume / Cost-Sensitive SFC Preparative SFC High CAPEX, Low OPEX Fast Time-to-Market Small->SFC Chem Is Compound Enzymatically Active? Large->Chem DKR Dynamic Kinetic Resolution 100% Yield, High Atom Economy Chem->DKR Yes Cryst Diastereomeric Crystallization Low CAPEX/OPEX, 50% Yield Chem->Cryst No

Workflow diagram for selecting a chiral resolution technique based on scale and molecular properties.

Conclusion

There is no universal "best" method for chiral resolution; cost-effectiveness is entirely context-dependent. Preparative SFC is the undisputed champion for early-stage drug development, where time-to-market and high purity outweigh initial CAPEX. Conversely, for commercial manufacturing of multi-ton APIs, Diastereomeric Crystallization remains unmatched in OPEX efficiency. However, if the molecular structure permits, Dynamic Kinetic Resolution (DKR) represents the pinnacle of modern process chemistry, effectively doubling the yield and fundamentally altering the economics of enantiopurity.

References

  • Source: chiralpedia.
  • Source: arborpharmchem.
  • Source: rsc.
  • Source: chromatographyonline.
  • Source: selvita.
  • Source: youtube.

Sources

Comparative

A Senior Application Scientist's Guide to Pharmacopeial Conformance of 1-Aminoindane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Pharmacopeial Standards for Pharmaceutical Intermediates In the landscape of pharmaceutical development, the quality of e...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pharmacopeial Standards for Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the quality of each component is paramount to the safety and efficacy of the final drug product. 1-Aminoindane hydrochloride, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the anti-Parkinson's agent Rasagiline, is no exception.[1] While a dedicated monograph for 1-aminoindane hydrochloride may not be present in the major pharmacopeias—the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP)—its quality is governed by the general principles and tests outlined within these compendia for chemical substances used in pharmaceutical manufacturing.

This guide provides a comprehensive overview of the critical quality attributes for 1-aminoindane hydrochloride, aligning them with the expectations of pharmacopeial standards. We will delve into the essential analytical tests for identification, purity, and assay, offering a comparative framework and detailed experimental protocols. This document is intended to serve as a practical resource for researchers and quality control professionals to ensure that the 1-aminoindane hydrochloride used in their processes is of the requisite quality for pharmaceutical applications.

I. Framework for Quality: Applying General Pharmacopeial Principles

In the absence of a specific monograph, the quality control of 1-aminoindane hydrochloride should be approached by adhering to the principles laid out in general chapters of the USP, EP, and JP. These chapters provide the methodology for fundamental quality assessment. The core areas of evaluation are:

  • Identification: Confirming the chemical identity of the substance.

  • Purity: Assessing the levels of organic impurities (related substances), inorganic impurities, and residual solvents.

  • Assay: Quantitatively determining the amount of 1-aminoindane hydrochloride in the material.

The following sections will detail the typical tests and acceptance criteria for each of these attributes, drawing parallels with established pharmacopeial methods.

II. Comparative Analysis of Quality Attributes and Typical Specifications

The following table outlines the key tests, principles, and typical acceptance criteria for 1-aminoindane hydrochloride, based on general pharmacopeial standards and common industry practices for high-quality pharmaceutical intermediates.

Quality Attribute Test Principle Typical Acceptance Criteria Relevant Pharmacopeial Chapter (Example)
Identification Infrared (IR) SpectroscopyComparison of the IR absorption spectrum of the sample with that of a reference standard.The spectrum of the sample corresponds to the spectrum of the reference standard.USP <197>, EP 2.2.24, JP 2.25
Purity (Organic Impurities) High-Performance Liquid Chromatography (HPLC)Chromatographic separation of 1-aminoindane hydrochloride from its related substances.Individual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5%USP <621>, EP 2.2.46, JP 2.01
Purity (Residual Solvents) Gas Chromatography - Headspace (GC-HS)Separation and quantification of volatile organic compounds.Conforms to the limits specified in the relevant pharmacopeial chapter for the solvents used in the manufacturing process.USP <467>, EP 5.4, JP 2.46
Assay Non-Aqueous TitrationTitration of the amine hydrochloride with a strong acid in a non-aqueous solvent.98.0% - 102.0% (on the dried basis)USP <541>, EP 2.2.20, JP 2.25
Appearance Visual InspectionObservation of the physical form and color of the substance.White to off-white crystalline powder.N/A
Loss on Drying GravimetricMeasurement of the weight loss of the substance upon drying under specified conditions.≤ 1.0%USP <731>, EP 2.2.32, JP 2.41

III. Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for the analysis of 1-aminoindane hydrochloride. It is essential to note that all analytical methods must be properly validated for their intended use in a specific laboratory environment.

A. Identification by Infrared (IR) Spectroscopy

Principle: The mid-infrared spectrum of a substance is a unique fingerprint that can be used for identification by comparing it to the spectrum of a known reference standard.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of 1-aminoindane hydrochloride with 200-300 mg of dry, spectroscopic grade KBr. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample.

  • Reference Standard: Prepare a KBr disc or measure the ATR spectrum of a qualified 1-aminoindane hydrochloride reference standard in the same manner.

  • Acquisition: Record the IR spectrum of both the sample and the reference standard from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Compare the spectra. The positions of the major absorption bands in the sample spectrum should correspond to those in the reference standard spectrum.

Logical Relationship of Identification and Purity Tests

cluster_ID Identification cluster_Purity Purity cluster_Assay Assay IR Infrared Spectroscopy HPLC HPLC (Related Substances) IR->HPLC Confirms bulk identity before assessing purity Titration Non-Aqueous Titration HPLC->Titration Purity data is critical for accurate assay interpretation GC GC-HS (Residual Solvents) GC->Titration Solvent content can affect assay results

Caption: Interrelation of key analytical tests for 1-aminoindane HCl.

B. Purity: Related Substances by HPLC

Principle: A gradient reverse-phase HPLC method with UV detection is used to separate 1-aminoindane hydrochloride from its potential process-related impurities and degradation products. This method is based on published methods for the analysis of Rasagiline and its impurities.

Experimental Protocol:

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.04M Ammonium dihydrogen phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile:Methanol (70:30 v/v).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      30 40 60
      35 60 40

      | 40 | 60 | 40 |

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Solutions:

    • Diluent: Mobile Phase A:Mobile Phase B (60:40 v/v).

    • Standard Solution: Prepare a solution of 1-aminoindane hydrochloride reference standard in the diluent at a concentration of approximately 1.0 mg/mL.

    • Test Solution: Prepare a solution of the 1-aminoindane hydrochloride sample in the diluent at a concentration of approximately 1.0 mg/mL.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the standard solution and the test solution.

    • Record the chromatograms for about 40 minutes.

  • Calculation:

    • Calculate the percentage of each impurity in the test solution using the area normalization method, or against a qualified impurity standard if available.

Experimental Workflow for Purity Analysis

start Sample Weighing dissolve Dissolution in Diluent start->dissolve hplc HPLC Injection & Separation dissolve->hplc detect UV Detection at 210 nm hplc->detect integrate Chromatogram Integration detect->integrate calculate Calculate % Impurity integrate->calculate report Report Results calculate->report

Caption: HPLC workflow for related substances in 1-aminoindane HCl.

C. Purity: Residual Solvents by GC-HS

Principle: This method is based on USP General Chapter <467> for the determination of residual solvents. A headspace gas chromatograph with a flame ionization detector (FID) is used to separate and quantify volatile solvents that may be present from the manufacturing process.

Experimental Protocol:

  • Chromatographic System:

    • Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program:

      • Initial: 40°C for 20 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 20 minutes at 240°C.

    • Injector Temperature: 140°C.

    • Detector Temperature (FID): 250°C.

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 minutes.

    • Transfer Line Temperature: 85°C.

    • Vial Pressurization: 10 psi.

  • Solutions:

    • Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution of the relevant solvents (based on the manufacturing process) in the diluent at a known concentration. Prepare working standards by diluting the stock solution.

    • Test Solution: Accurately weigh about 100 mg of the 1-aminoindane hydrochloride sample into a headspace vial and add 1.0 mL of the diluent.

  • Procedure:

    • Place the sealed standard and test solution vials into the headspace autosampler.

    • Start the sequence.

  • Calculation:

    • Calculate the concentration (in ppm) of each residual solvent in the sample by comparing the peak areas from the test solution to the peak areas from the standard solution.

D. Assay by Non-Aqueous Titration

Principle: 1-Aminoindane hydrochloride is the salt of a weak base and a strong acid. The hydrochloride salt can be assayed by a non-aqueous potentiometric titration with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. Mercuric acetate is added to react with the chloride ions, which would otherwise interfere with the endpoint detection.

Experimental Protocol:

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Mercuric Acetate Solution: 5% w/v in glacial acetic acid.

    • Indicator: Crystal violet solution (0.5% w/v in glacial acetic acid) or use a potentiometric endpoint.

  • Standardization of Titrant:

    • Accurately weigh about 500 mg of primary standard potassium hydrogen phthalate (previously dried) and dissolve it in 50 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

    • Calculate the normality of the perchloric acid solution.

  • Procedure:

    • Accurately weigh about 250 mg of 1-aminoindane hydrochloride and dissolve it in 50 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate solution.

    • Add a few drops of crystal violet indicator and titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.

    • Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.

  • Calculation:

    • Calculate the percentage assay of 1-aminoindane hydrochloride. Each mL of 0.1 N perchloric acid is equivalent to 16.965 mg of C₉H₁₁N·HCl.

IV. Conclusion: Ensuring Quality Beyond the Monograph

For pharmaceutical intermediates like 1-aminoindane hydrochloride, where a specific pharmacopeial monograph may not exist, a robust quality control strategy is built upon the foundational principles of the USP, EP, and JP. By implementing and validating a comprehensive set of analytical procedures for identification, purity, and assay, developers and manufacturers can ensure the consistency, quality, and safety of this critical raw material. The experimental protocols and comparative data presented in this guide serve as a valuable resource for establishing such a quality framework, ultimately contributing to the integrity of the final pharmaceutical product.

V. References

  • N. A. Narendra, et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Process Related Impurities and Degradation Products of Rasagiline Mesylate in Pharmaceutical Formulation. Journal of Chromatographic Science, 50(9), 816-823. [Link]

  • Wikipedia. 1-Aminoindane.[Link]

Sources

Safety & Regulatory Compliance

Safety

Di-1-Indanylamine Hydrochloride proper disposal procedures

Standard Operating Procedure: Proper Disposal of Di-1-Indanylamine Hydrochloride In drug development and synthetic chemistry, handling complex amine hydrochlorides requires stringent operational discipline. As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of Di-1-Indanylamine Hydrochloride

In drug development and synthetic chemistry, handling complex amine hydrochlorides requires stringent operational discipline. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheet (SDS) instructions. This guide provides a self-validating, mechanistic approach to the disposal of Di-1-Indanylamine Hydrochloride, ensuring that your laboratory maintains the highest standards of safety, compliance, and environmental stewardship.

Operational Overview & Chemical Profiling

Di-1-Indanylamine Hydrochloride (CAS 113535-00-5) is a bulky, secondary amine salt frequently utilized as a building block and intermediate in pharmaceutical synthesis[1]. While its crystalline stability is advantageous for synthetic workflows, it presents specific end-of-life logistical challenges. Improper disposal can lead to the accumulation of ecotoxic organic salts in wastewater systems and the generation of highly hazardous fumes if thermally degraded without proper environmental controls[2].

Mechanistic Rationale for Disposal Protocols (The "Why")

To build a robust laboratory safety culture, researchers must understand the causality behind each operational step. We do not simply follow rules; we engineer safe outcomes based on molecular properties.

  • Avoidance of Aqueous Discharge: As an organic hydrochloride salt, this compound exhibits partial solubility in water. Discharging it into municipal wastewater can disrupt biological treatment facilities and introduce persistent synthetic intermediates into aquatic ecosystems.

  • Combustion Dynamics: The molecule contains a high carbon-to-hydrogen ratio (due to its two indanyl rings), a nitrogen atom, and a chloride counterion[3]. Thermal degradation will inevitably produce Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas. Therefore, standard open-air burning or low-temperature ashing is strictly prohibited.

  • Solvent Homogenization: Solid powders can agglomerate during incineration, leading to incomplete combustion and particulate emissions. Dissolving the solid waste in a combustible solvent ensures complete atomization in the incinerator's liquid injection system, guaranteeing total thermal destruction[4].

Quantitative Waste Categorization

Understanding your waste stream is the first step in logistical planning. Below is the quantitative breakdown for segregating Di-1-Indanylamine Hydrochloride waste to prevent cross-contamination and ensure regulatory compliance.

Waste Stream CategoryPrimary ComponentsHazard ClassificationTarget Disposal RouteMax Accumulation Time
Solid Waste Pure powder, crystalline spillsIrritant, STOT (Single Exposure)High-Temp Incineration90 Days
Organic Liquid Synthesis mother liquors, solvent washesFlammable, ToxicLiquid Injection Incinerator90 Days
Aqueous Liquid Equipment rinses, neutralized extractsEcotoxic, Corrosive (if acidic)pH Adjustment → Incineration90 Days
Consumables Contaminated gloves, spatulas, filtersTrace ContaminationSolid Waste Incineration180 Days

Step-by-Step Disposal Methodologies

The following protocols provide field-proven, step-by-step guidance for managing Di-1-Indanylamine Hydrochloride from the benchtop to final destruction.

Protocol A: Bench-Top Segregation and Collection

  • Isolate the Stream: Dedicate a specific, chemically compatible high-density polyethylene (HDPE) container exclusively for Di-1-Indanylamine Hydrochloride and its direct derivatives.

  • Labeling: Label the container clearly with the chemical name, CAS 113535-00-5, and the primary hazards ("Irritant", "Environmental Hazard")[5].

  • Prevent Cross-Reactivity: Crucial Step. Do not mix this waste stream with strong oxidizing agents. The amine functionality can undergo rapid, exothermic oxidation if exposed to peroxides or nitric acid.

Protocol B: Preparation for Transport (Solvent Mixing)

  • Calculate Volume: In a certified chemical fume hood, determine the total mass of the solid waste.

  • Solvent Addition: Slowly dissolve the solid Di-1-Indanylamine Hydrochloride waste into a combustible, non-halogenated solvent (e.g., waste ethanol or isopropanol) at a ratio of approximately 100g/L.

    • Causality: This converts the solid into a highly flammable liquid, which is required for efficient atomization and complete destruction in commercial incinerators[4].

  • Seal and Vent: Ensure the container is tightly sealed with a vented cap if there is any risk of residual solvent off-gassing during temporary storage.

Protocol C: High-Temperature Incineration (Facility Level)

  • Transfer to Licensed Facility: Transfer the homogenized liquid waste to a licensed professional waste disposal service[4].

  • Thermal Destruction: The facility must inject the mixture into a chemical incinerator operating at >1000°C equipped with an afterburner.

    • Causality: The extreme temperature is required to permanently break the stable, bulky indanyl ring structures.

  • Gas Scrubbing: The incinerator must be equipped with an alkaline wet scrubber (e.g., NaOH spray).

    • Causality: This neutralizes the toxic HCl gas generated from the hydrochloride salt into benign sodium chloride (NaCl) and water, preventing corrosive emissions and acid rain.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of Di-1-Indanylamine Hydrochloride waste from generation to safe emission.

G Start Di-1-Indanylamine Hydrochloride Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Aqueous/Organic) Start->Liquid PPE Contaminated PPE/Consumables Start->PPE SolvMix Dissolve in Combustible Solvent Solid->SolvMix Neutral pH Adjustment (If Aqueous) Liquid->Neutral Bagging Double-Bagging (Chem Waste) PPE->Bagging Incineration High-Temp Incineration (>1000°C) with Afterburner & Scrubber SolvMix->Incineration Liquid Injection Neutral->SolvMix Bagging->Incineration Solid Feed Emission Safe Emission (CO2, H2O, N2, NaCl) Incineration->Emission Scrubbed Gas

Figure 1: End-to-end disposal workflow for Di-1-Indanylamine Hydrochloride waste streams.

References[1] Title: Di-1-indanylamine hydrochloride | 113535-00-5

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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